Stewart-Grubbs catalyst
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927429-61-6 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Architecture of a Modern Olefin Metathesis Catalyst: A Technical Guide to the Stewart-Grubbs Catalyst
For Immediate Release
Shanghai, China – December 10, 2025 – In the landscape of modern organic synthesis, olefin metathesis stands as a pillar of innovation, enabling the efficient construction of complex molecules. At the heart of this transformative chemistry are the catalysts that drive it. This technical guide provides an in-depth elucidation of the structure and characterization of the Stewart-Grubbs catalyst, a prominent member of the second-generation Hoveyda-Grubbs family of ruthenium-based olefin metathesis catalysts. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data and experimental protocols to facilitate a comprehensive understanding of this powerful catalytic tool.
The this compound, formally known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is distinguished by its unique N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents.[1] This structural modification, compared to the more common mesityl groups in other second-generation catalysts, imparts a reduced steric profile, which can lead to enhanced reactivity in certain applications.[1]
Core Structural and Spectroscopic Data
Table 1: Key Catalyst Identification
| Parameter | Value |
| Chemical Name | [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II) |
| Synonym | This compound |
| CAS Number | 927429-61-6[2] |
| Molecular Formula | C₂₇H₃₀Cl₂N₂ORu[2] |
| Molecular Weight | 570.52 g/mol [2] |
Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic complexes. The following table provides expected chemical shift ranges for the key protons and carbons in the this compound, based on data from similar second-generation Grubbs catalysts.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Ru=CH (Carbene proton) | 16.0 - 17.0 |
| Aromatic protons | 6.5 - 8.0 | |
| O-CH (isopropyl) | 4.5 - 5.5 | |
| N-CH₂-CH₂-N | 3.5 - 4.5 | |
| Ar-CH₃ (tolyl) | 2.0 - 2.5 | |
| O-C(CH₃)₂ | 1.0 - 1.5 | |
| ¹³C | Ru=CH (Carbene carbon) | 280 - 310 |
| N-C-N (NHC carbene) | 210 - 220 | |
| Aromatic carbons | 110 - 155 | |
| O-CH (isopropyl) | 70 - 80 | |
| N-CH₂-CH₂-N | 50 - 60 | |
| Ar-CH₃ (tolyl) | 18 - 22 | |
| O-C(CH₃)₂ | 20 - 25 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the synthesis and characterization of the this compound, adhering to standard practices for air- and moisture-sensitive compounds.
Synthesis of this compound
The synthesis of the this compound typically involves the reaction of a suitable ruthenium precursor with the corresponding N-heterocyclic carbene (NHC) ligand and the 2-isopropoxyphenylmethylene ligand. A common starting material is a first-generation Grubbs catalyst.[1]
Materials:
-
First-generation Grubbs catalyst ([RuCl₂(PCy₃)₂(CHPh)])
-
1,3-bis(2-methylphenyl)-imidazolidin-2-ylidene (the NHC ligand)
-
2-isopropoxystyrene
-
Copper(I) chloride (CuCl)
-
Dichloromethane (B109758) (DCM), freshly distilled and deoxygenated
-
Pentane (B18724), freshly distilled and deoxygenated
-
Standard Schlenk line and glovebox equipment
Procedure:
-
All manipulations are to be performed under an inert atmosphere (argon or nitrogen).
-
In a glovebox, a Schlenk flask is charged with the first-generation Grubbs catalyst and the NHC ligand in a 1:1 molar ratio.
-
Anhydrous, deoxygenated DCM is added to dissolve the solids.
-
To this solution, 2-isopropoxystyrene (1.1 equivalents) and CuCl (0.1 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 4-6 hours, during which a color change is typically observed.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with deoxygenated pentane to remove soluble impurities.
-
The product, the this compound, is then dried under high vacuum to yield a typically greenish-brown solid.
Characterization by X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound.[3]
Crystal Growth:
-
In a glovebox, a concentrated solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane or toluene).
-
This solution is carefully layered with a less-polar anti-solvent in which the catalyst is poorly soluble (e.g., pentane or hexane) in a narrow tube.
-
The tube is sealed and left undisturbed at a constant, cool temperature (e.g., -20 °C).
-
Over several days to weeks, single crystals suitable for X-ray diffraction may form at the interface of the two solvents.
Data Collection and Structure Refinement:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using paratone oil to protect it from the atmosphere.[4]
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
-
The collected diffraction pattern is indexed, integrated, and scaled using appropriate software.
-
The crystal structure is solved using direct methods or Patterson methods and refined against the experimental data to determine atomic positions, bond lengths, and bond angles.
Characterization by NMR Spectroscopy
NMR spectroscopy is essential for confirming the identity and purity of the catalyst in solution.
Sample Preparation:
-
In a glovebox, approximately 5-10 mg of the this compound is accurately weighed into an NMR tube.
-
About 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂), which has been deoxygenated and dried over molecular sieves, is added to the NMR tube.
-
The tube is sealed with a cap and parafilm.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹H NMR, key signals to observe are the characteristic downfield carbene proton and the distinct patterns of the aromatic and aliphatic protons.
-
For ¹³C NMR, the signals for the ruthenium carbene carbon and the NHC carbene carbon are of primary diagnostic importance.
-
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Signaling Pathways and Logical Relationships
The catalytic activity of the this compound is governed by a well-established mechanistic cycle, a variant of the Chauvin mechanism, which received the Nobel Prize in Chemistry in 2005.[1]
Caption: The Chauvin mechanism for olefin metathesis catalyzed by the this compound.
The initiation of the pre-catalyst to the active catalytic species is a critical first step. For Hoveyda-Grubbs type catalysts, this involves the dissociation of the chelating isopropoxy group, which opens a coordination site for the incoming olefin substrate.
Caption: Initiation pathway of the Stewart-Grubbs pre-catalyst to the active species.
This technical guide serves as a foundational resource for researchers engaged in the application and development of olefin metathesis catalysts. By providing a consolidated overview of the structural and spectroscopic characteristics, alongside detailed experimental protocols, it aims to empower scientists to harness the full potential of the this compound in their synthetic endeavors.
References
- 1. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 2. (1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene)(dichloro)((2-((propan-2-yl)oxy)phenyl)methylidene)ruthenium | C27H30Cl2N2ORu | CID 71310547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Stewart-Grubbs Catalyst: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
The Stewart-Grubbs catalyst, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a second-generation Hoveyda-Grubbs type catalyst renowned for its efficacy in olefin metathesis reactions.[1] A key structural feature of this catalyst is the presence of o-tolyl substituents on the N-heterocyclic carbene (NHC) ligand, which results in a less sterically hindered environment around the ruthenium center compared to its more common N-mesityl counterpart.[1] This modification enhances its reactivity, particularly in the cross-metathesis of sterically demanding olefins.[1] This guide provides a comprehensive overview of the synthesis and characterization of the this compound.
Synthesis
The synthesis of the this compound follows a modular approach, beginning with a suitable ruthenium precursor. The core strategy involves the sequential and controlled displacement of ligands, specifically the introduction of the characteristic N-heterocyclic carbene (NHC) and the chelating isopropoxybenzylidene ligand to the ruthenium metal center.[1] A common starting material is a first-generation Grubbs catalyst, which features two phosphine (B1218219) ligands.[1]
Synthetic Pathway
The synthesis can be conceptualized as a two-step process involving the preparation of the NHC ligand and its subsequent reaction with a ruthenium precursor.
Caption: Figure 1: Synthetic Pathway for this compound
Experimental Protocols
Representative Synthesis of the N-Heterocyclic Carbene (NHC) Ligand Precursor
-
Condensation: N,N'-di(o-tolyl)ethylenediamine and glyoxal are condensed to form 1,3-di(o-tolyl)-2,3-dihydro-1H-imidazole.
-
Deprotonation: The resulting dihydroimidazole (B8729859) is deprotonated with a strong base to generate the free N-heterocyclic carbene, 1,3-di(o-tolyl)imidazolidin-2-ylidene.
Representative Synthesis of the this compound
-
Reaction Setup: A solution of the first-generation Grubbs catalyst and the chelating 2-isopropoxybenzylidene ligand source in an appropriate solvent (e.g., toluene) is prepared under an inert atmosphere.
-
Ligand Exchange: The free NHC ligand is added to the solution, and the mixture is stirred at room temperature to facilitate the displacement of a phosphine ligand.
-
Isolation and Purification: The product is isolated by precipitation and purified by washing with a suitable solvent to yield the this compound as a solid.
Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the catalyst in solution. Key diagnostic signals in the ¹H NMR spectrum include the ruthenium-carbene proton and the resonances corresponding to the aromatic and aliphatic protons of the ligands. The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Stewart-Grubbs Type Catalyst
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ru=CH | ~16.5 | ~290-310 |
| NHC backbone (N-CH₂-CH₂-N) | ~4.0-4.2 | ~51-53 |
| Isopropoxy CH | ~4.8-5.0 | ~75-77 |
| Isopropoxy CH₃ | ~1.2-1.4 | ~21-23 |
| o-tolyl CH₃ | ~2.3-2.5 | ~18-20 |
| Aromatic protons | ~6.5-7.8 | ~110-155 |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on the solid-state structure of the catalyst, including bond lengths and angles. This technique is crucial for confirming the coordination geometry around the ruthenium center and the spatial arrangement of the ligands.
Table 2: Representative X-ray Crystallographic Data for a Stewart-Grubbs Type Catalyst
| Parameter | Value |
| Bond Lengths (Å) | |
| Ru=C (carbene) | ~1.82-1.85 |
| Ru-Cl | ~2.35-2.40 |
| Ru-O | ~2.25-2.30 |
| Ru-N (NHC) | ~2.10-2.15 |
| **Bond Angles (°) ** | |
| Cl-Ru-Cl | ~160-170 |
| O-Ru-N | ~165-175 |
| C(carbene)-Ru-N | ~95-100 |
Note: These are typical values for related Hoveyda-Grubbs type catalysts.
Elemental Analysis
Elemental analysis is used to determine the elemental composition of the synthesized catalyst, providing a measure of its purity.
Table 3: Elemental Analysis Data for this compound (C₂₇H₃₀Cl₂N₂ORu) [2]
| Element | Theoretical (%) |
| Carbon (C) | 56.84 |
| Hydrogen (H) | 5.30 |
| Chlorine (Cl) | 12.43 |
| Nitrogen (N) | 4.91 |
| Oxygen (O) | 2.80 |
| Ruthenium (Ru) | 17.72 |
Experimental Workflow
The overall workflow for the synthesis and characterization of the this compound is summarized below.
Caption: Figure 2: Experimental Workflow
Conclusion
The this compound represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity for challenging substrates. Its synthesis, while requiring careful execution, is based on well-established organometallic principles. Thorough characterization using a combination of spectroscopic and analytical techniques is essential to ensure the identity and purity of the catalyst, which is critical for achieving reproducible and optimal results in its applications.
References
In-Depth Technical Guide: The Mechanism of Action of the Stewart-Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst, has emerged as a powerful tool in organic synthesis. Its enhanced reactivity and stability have made it particularly valuable in the construction of complex molecular architectures, a critical aspect of modern drug development. This guide provides a detailed exploration of the catalyst's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key processes involved. The this compound is distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents, which results in reduced steric hindrance compared to its more common N-mesityl counterparts.[1] This structural modification significantly influences its catalytic performance.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for olefin metathesis, for which Yves Chauvin was awarded the Nobel Prize in Chemistry in 2005, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[2][3] The catalytic cycle of the this compound follows this fundamental pathway, which can be broken down into three key phases: initiation, propagation, and termination.
Initiation: Generating the Active Catalyst
The pre-catalyst, as a stable 16-electron complex, must first be activated to a 14-electron species to enter the catalytic cycle. For Hoveyda-Grubbs type catalysts, including the this compound, this initiation process involves the dissociation of the chelating isopropoxybenzylidene ligand.[1] The mechanism of this initiation can proceed through two primary pathways, the dissociative and the interchange (or associative) pathways, with the operative pathway often dependent on the steric bulk of the incoming olefin substrate.[1]
-
Dissociative Pathway: In this pathway, the chelating ether arm of the isopropoxybenzylidene ligand first dissociates from the ruthenium center, forming a 14-electron intermediate. This coordinatively unsaturated species is then free to react with an incoming olefin substrate. This pathway is generally favored for sterically hindered olefins.[1]
-
Interchange (Associative) Pathway: For less sterically demanding olefins, the initiation can proceed via an interchange mechanism. Here, the incoming olefin coordinates to the ruthenium center concurrently with the dissociation of the chelating ether ligand. This pathway avoids the formation of a discrete 14-electron intermediate.[1]
The reduced steric hindrance of the o-tolyl groups on the NHC ligand of the this compound can influence the rate of initiation and the preference for one pathway over the other, contributing to its enhanced reactivity in certain applications.[1]
Propagation: The Catalytic Turnover
Once the active 14-electron catalyst is formed, it enters the propagation cycle, which is responsible for the productive turnover of the olefin substrates.
-
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a metallacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition. This step can either regenerate the starting materials (non-productive metathesis) or, more favorably, cleave the ring in a different manner to produce a new olefin product and a new ruthenium alkylidene species.
-
Ligand Exchange and Continuation: The newly formed olefin product dissociates from the ruthenium center, and a new substrate molecule coordinates, allowing the catalytic cycle to continue. For ring-closing metathesis (RCM) reactions, the driving force is often the entropically favorable release of a small volatile olefin, such as ethylene.[3][4]
Termination: Catalyst Deactivation
Catalyst decomposition pathways represent the termination of the catalytic cycle and are crucial considerations for reaction efficiency. For ruthenium-based catalysts, potential deactivation mechanisms include bimolecular reactions between two catalyst molecules and reactions with impurities or functional groups present in the substrate or solvent. For Hoveyda-Grubbs type catalysts, thermal stability is generally enhanced compared to the first-generation Grubbs catalysts.[5]
Quantitative Data and Performance Comparison
The performance of olefin metathesis catalysts is evaluated based on several key parameters, including initiation rate, stability, turnover number (TON), and turnover frequency (TOF). While extensive data exists for the broader family of Grubbs catalysts, specific quantitative comparisons highlighting the unique advantages of the this compound are of particular interest.
The following table summarizes available comparative data for the this compound and other relevant Grubbs catalysts. It is important to note that performance is highly dependent on the specific reaction and conditions.
| Catalyst Generation/Type | Catalyst | Reaction Type | Substrate | Key Performance Metric | Value | Reference |
| First Generation | Grubbs I | Catalyst Transformation | - | kobs (s-1) | 7.48 x 10-5 | [6] |
| Second Generation | Grubbs II | Catalyst Transformation | - | kobs (s-1) | 1.52 x 10-4 | [6] |
| Second Generation | Stewart-Grubbs | Cross-Metathesis | Methallyl Halides | Conversion (%) | High (Specific value not provided, but noted for high efficiency) | [7] |
| Second Generation | Hoveyda-Grubbs II | Ring-Closing Metathesis | Dipeptide | Product Yield (%) | 80-86% (at 40°C and 60°C) | [5] |
Note: The this compound is noted for its enhanced efficiency in the cross-metathesis of sterically demanding olefins due to its less sterically hindered NHC ligand.[1]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating catalytic mechanisms and quantifying performance. Below are detailed protocols for key experiments used to study the this compound.
Protocol 1: Kinetic Analysis of Ring-Closing Metathesis (RCM) by UV-Vis Spectroscopy
This protocol outlines the general procedure for monitoring the kinetics of an RCM reaction using UV-Vis spectroscopy by observing the disappearance of the pre-catalyst's characteristic absorbance.
1. Materials and Instrumentation:
-
This compound
-
Diene substrate (e.g., diethyl diallylmalonate)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Internal standard (if necessary)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Inert atmosphere glovebox or Schlenk line
2. Procedure:
-
Preparation of Stock Solutions:
-
Inside a glovebox, prepare a stock solution of the this compound in the chosen solvent at a known concentration (e.g., 1-5 mM).
-
Prepare a stock solution of the diene substrate at a known concentration (e.g., 0.1-0.5 M).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature.
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
-
Kinetic Run:
-
In the glovebox, add a specific volume of the substrate stock solution to a quartz cuvette.
-
Seal the cuvette with a septum.
-
Outside the glovebox, inject a small, precise volume of the catalyst stock solution into the cuvette to initiate the reaction.
-
Immediately begin recording absorbance spectra at regular time intervals. The wavelength of maximum absorbance for the pre-catalyst should be monitored.
-
-
Data Analysis:
-
Plot the absorbance of the pre-catalyst peak versus time.
-
From this data, the observed rate constant (kobs) for the initiation phase can be determined by fitting the data to an appropriate rate law (e.g., first-order decay).
-
References
- 1. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis of a Nobel-Winning Catalyst: An In-Depth Guide to the Discovery and History of Stewart-Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
The advent of olefin metathesis has revolutionized chemical synthesis, enabling the efficient construction of complex molecules and polymers. Central to this transformation are the ruthenium-based catalysts developed by Robert H. Grubbs and his collaborators, a body of work recognized with the 2005 Nobel Prize in Chemistry. This technical guide delves into the discovery and historical development of these remarkable catalysts, with a particular focus on the evolution leading to the specialized Stewart-Grubbs catalyst. We will explore the nuances of each catalyst generation, providing detailed experimental protocols, comparative performance data, and visual representations of the underlying chemical principles.
A Legacy of Innovation: From Ill-Defined Systems to Well-Defined Catalysts
The journey to the highly active and selective catalysts used today began with early, ill-defined catalytic systems. In the 1970s, Yves Chauvin first proposed the now-accepted mechanism for olefin metathesis, involving a metal carbene and a metallacyclobutane intermediate.[1] This crucial insight laid the theoretical groundwork for the rational design of new, more effective catalysts.
Robert H. Grubbs, building on Chauvin's work, sought to develop well-defined, single-component catalysts that were not only highly active but also tolerant of a wide range of functional groups, a critical requirement for applications in complex organic synthesis. This research led to the development of a series of ruthenium-based catalysts that have become indispensable tools for chemists worldwide.
The First Generation: A Robust Workhorse
In 1995, the Grubbs group introduced the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium.[2] This purple solid proved to be a significant breakthrough, offering a balance of stability and reactivity. Its tolerance to air and moisture, a stark contrast to the highly sensitive Schrock molybdenum catalysts, made it accessible to a broader range of chemists.
Experimental Protocol: Synthesis of First-Generation Grubbs Catalyst
The synthesis of the first-generation Grubbs catalyst is a one-pot reaction that has been widely adopted. The following protocol is a representative example:
Materials:
-
RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))
-
Toluene (B28343), anhydrous
-
Pentane (B18724), anhydrous
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂(PPh₃)₃ in anhydrous toluene.
-
Slowly add a solution of phenyldiazomethane in pentane to the ruthenium solution at room temperature. The color of the solution will typically change, indicating the formation of the ruthenium carbene.
-
To this mixture, add a solution of tricyclohexylphosphine in toluene.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold pentane to remove impurities.
-
Dry the purple solid under vacuum to yield the first-generation Grubbs catalyst.
The Second Generation: A Leap in Activity
The quest for even higher activity led to the development of the second-generation Grubbs catalyst in 1999.[3] This iteration replaced one of the tricyclohexylphosphine ligands with a more strongly electron-donating N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (SIMes). This modification resulted in a catalyst with significantly enhanced reactivity, capable of catalyzing more challenging metathesis reactions, including those involving sterically hindered or electron-deficient olefins.
Experimental Protocol: Synthesis of Second-Generation Grubbs Catalyst
The synthesis of the second-generation catalyst typically involves the reaction of the first-generation catalyst with the free NHC ligand.
Materials:
-
First-Generation Grubbs Catalyst
-
1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes.HCl)
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Pentane, anhydrous
Procedure:
-
Preparation of the free NHC: Under an inert atmosphere, stir a mixture of SIMes.HCl and potassium tert-butoxide in anhydrous toluene at room temperature for 1-2 hours.
-
Filter the mixture to remove the inorganic salts (KCl and excess base).
-
Ligand Exchange: To the filtrate containing the free NHC, add the first-generation Grubbs catalyst.
-
Stir the reaction mixture at 40-50 °C for 30-60 minutes. The color of the solution will change from purple to reddish-brown.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold pentane.
-
Dry the solid under vacuum to yield the second-generation Grubbs catalyst.
Hoveyda-Grubbs Catalysts: Enhanced Stability and Recyclability
Further refinements led to the development of the Hoveyda-Grubbs catalysts. These catalysts feature a chelating isopropoxystyrene ligand that replaces one of the phosphine (B1218219) ligands. This modification results in a more stable catalyst that can be more easily recovered and recycled. The second-generation Hoveyda-Grubbs catalyst incorporates both the NHC ligand and the chelating isopropoxystyrene ligand, combining high activity with enhanced stability.
The this compound: A Specialized Tool for Hindered Substrates
A significant advancement in the Hoveyda-Grubbs family is the This compound , chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II).[4][5][6] Developed by Ian C. Stewart in the Grubbs laboratory, this catalyst is a variant of the second-generation Hoveyda-Grubbs catalyst.[4] The key distinction lies in the N-heterocyclic carbene (NHC) ligand, which bears o-tolyl (2-methylphenyl) groups instead of the bulkier mesityl groups found in the standard second-generation Hoveyda-Grubbs catalyst.[4]
This seemingly subtle structural change has a profound impact on the catalyst's reactivity. The reduced steric bulk of the o-tolyl groups makes the this compound particularly effective for the cross-metathesis of sterically hindered olefins.[4]
Experimental Protocol: Synthesis of this compound
The synthesis of the this compound follows a similar strategy to other second-generation Hoveyda-Grubbs catalysts, involving a ligand exchange reaction.
Materials:
-
First-Generation Grubbs Catalyst
-
1,3-bis(2-methylphenyl)imidazolinium chloride
-
Potassium hexamethyldisilazide (KHMDS)
-
2-Isopropoxystyrene
-
Toluene, anhydrous
-
Pentane, anhydrous
-
Copper(I) chloride (phosphine scavenger)
Procedure:
-
Preparation of the free NHC: Under an inert atmosphere, treat a solution of 1,3-bis(2-methylphenyl)imidazolinium chloride in anhydrous toluene with KHMDS at room temperature to generate the free NHC.
-
Ligand Exchange: In a separate flask, dissolve the first-generation Grubbs catalyst in anhydrous toluene.
-
Add the solution of the free NHC to the solution of the first-generation catalyst.
-
Add 2-isopropoxystyrene and a catalytic amount of copper(I) chloride.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and filter to remove insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Induce precipitation by adding pentane and cool to -20 °C.
-
Collect the resulting solid by filtration, wash with cold pentane, and dry under vacuum to yield the this compound as a green solid.
Quantitative Comparison of Catalyst Performance
The evolution of the Grubbs catalyst has been driven by the pursuit of higher activity, stability, and broader substrate scope. The following tables summarize key performance indicators for the different catalyst generations in representative metathesis reactions.
Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst Generation | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Turnover Number (TON) |
| First Generation | 5 | 12 | >95 | ~19 |
| Second Generation | 1 | 1 | >98 | ~98 |
| Hoveyda-Grubbs 2nd Gen | 1 | 1 | >98 | ~98 |
| Stewart-Grubbs | 1 | 1 | >98 | ~98 |
Note: Data are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[7][8][9][10]
Table 2: Self-Metathesis of 1-Octene
| Catalyst Generation | Catalyst Loading (ppm) | Temperature (°C) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| First Generation | 10 | 20 | ~120,000 | - |
| Second Generation | 2 | 20 | >600,000 | >50 |
Note: Data are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[3][11]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow for catalyst synthesis.
Conclusion
The discovery and development of the Grubbs family of catalysts, culminating in specialized variants like the this compound, represent a triumph of rational catalyst design. From the early, unstable systems to the robust and highly active catalysts of today, this journey has provided chemists with powerful tools to construct complex molecules with unprecedented efficiency. The continued exploration of ligand effects and reaction mechanisms promises to further expand the capabilities of olefin metathesis, opening new frontiers in drug discovery, materials science, and beyond.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qatar.tamu.edu [qatar.tamu.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Theoretical and Computational Insights into the Stewart-Grubbs Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based complex, has emerged as a powerful tool in olefin metathesis, a reaction of paramount importance in modern organic synthesis and drug development.[1] Its unique structural features, characterized by an N-heterocyclic carbene (NHC) ligand with o-tolyl substituents and a chelating isopropoxybenzylidene ether moiety, impart distinct reactivity and stability profiles.[1] This technical guide delves into the theoretical and computational studies that have elucidated the mechanistic intricacies and catalytic performance of the this compound and its close analogs. By leveraging high-level computational chemistry, researchers have gained profound insights into the catalyst's behavior, paving the way for rational catalyst design and optimization.
The Catalytic Cycle: The Chauvin Mechanism
The generally accepted mechanism for olefin metathesis catalyzed by ruthenium complexes is the Chauvin mechanism.[2][3] This catalytic cycle involves a series of transformations centered around a ruthenium carbene active species. Theoretical studies, primarily using Density Functional Theory (DFT), have mapped out the energetic landscape of this cycle, identifying key intermediates and transition states. The initiation of the precatalyst, a critical step in the overall process, involves the dissociation of the chelating isopropoxy group to allow for substrate coordination.[1]
The core catalytic cycle can be visualized as follows:
Caption: The Chauvin mechanism for olefin metathesis catalyzed by the this compound.
Quantitative Energetic Data from DFT Studies
Computational studies have provided valuable quantitative data on the thermodynamics and kinetics of the olefin metathesis catalytic cycle. The tables below summarize key energetic parameters, such as Gibbs free energies of activation (ΔG‡) and reaction energies (ΔGr), for various steps in the process, as calculated for second-generation Grubbs-type catalysts. This data is essential for understanding catalyst activity and for comparing the performance of different catalyst variants.
Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Key Steps in Olefin Metathesis with Second-Generation Grubbs-type Catalysts.
| Catalytic Step | Catalyst System | Olefin Substrate | ΔG‡ (kcal/mol) | Computational Method |
| Phosphine Dissociation | Grubbs II model | - | 12.3 | BP86/TZVP |
| Olefin Association | Grubbs II model | Ethylene | 5.8 | BP86/TZVP |
| Metallacyclobutane Formation | Grubbs II model | Ethylene | 9.9 | BP86/TZVP |
| Metallacyclobutane Cleavage | Grubbs II model | Ethylene | 11.2 | BP86/TZVP |
| Initiation (Ether Dissociation) | Hoveyda-Grubbs II model | Ethylene | 21.3 | B3LYP/6-31G(d,p) |
Table 2: Calculated Reaction Free Energies (ΔGr) for Intermediates in Olefin Metathesis with Second-Generation Grubbs-type Catalysts.
| Intermediate | Catalyst System | Olefin Substrate | ΔGr (kcal/mol) | Computational Method |
| 14e- Active Species + Phosphine | Grubbs II model | - | 10.9 | BP86/TZVP |
| Olefin π-Complex | Grubbs II model | Ethylene | -10.5 | BP86/TZVP |
| Metallacyclobutane | Grubbs II model | Ethylene | -14.1 | BP86/TZVP |
| 14e- Active Species + Styrene Ether | Hoveyda-Grubbs II model | - | 15.2 | B3LYP/6-31G(d,p) |
Note: The data presented is compiled from various computational studies on second-generation Grubbs catalysts and may not be specific to the this compound. The specific functional, basis set, and substrate used in the calculations significantly influence the results.
Detailed Computational Protocol
The theoretical investigation of the this compound and related complexes typically follows a well-defined computational workflow. This protocol, primarily based on Density Functional Theory (DFT), allows for a detailed exploration of the catalyst's electronic structure, reaction mechanisms, and energetics.
Caption: A typical computational workflow for studying the mechanism of a homogeneous catalyst like the this compound.
Methodological Details:
-
Software: Common quantum chemistry software packages used for these calculations include Gaussian, ORCA, and Amsterdam Density Functional (ADF).
-
Density Functional: The choice of the exchange-correlation functional is crucial for obtaining accurate results. For Grubbs-type catalysts, hybrid functionals such as B3LYP and meta-GGA functionals like M06 have been shown to provide reliable energetics.[4][5]
-
Basis Set: A combination of basis sets is often employed. For the ruthenium atom, effective core potentials (ECPs) like LANL2DZ are frequently used to reduce computational cost while accurately describing the core electrons. For the main group elements (C, H, N, O, Cl, P), Pople-style basis sets such as 6-31G(d,p) or more extensive basis sets are common.
-
Solvation Models: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.
Conclusion
Theoretical and computational studies have provided invaluable insights into the structure, stability, and reactivity of the this compound. Through the application of sophisticated computational methodologies, a detailed understanding of the Chauvin mechanism and the associated energetic landscape has been achieved. The quantitative data and mechanistic details derived from these studies are instrumental for the rational design of new and improved olefin metathesis catalysts with tailored properties for specific applications in organic synthesis and drug discovery. As computational power and theoretical methods continue to advance, in silico investigations will undoubtedly play an even more prominent role in the future of catalysis research.
References
The Cornerstone of Modern Synthesis: A Technical Guide to Olefin Metathesis with the Stewart-Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
The advent of olefin metathesis has revolutionized the landscape of chemical synthesis, offering an unprecedented tool for the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. Among the arsenal (B13267) of catalysts developed to mediate this transformation, the Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type catalyst, has emerged as a powerful and versatile option, particularly for sterically demanding substrates. This technical guide provides an in-depth exploration of the fundamental principles of olefin metathesis utilizing the this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Fundamental Principles of Olefin Metathesis
Olefin metathesis is a catalytic reaction that involves the redistribution of alkylidene fragments between two olefin substrates.[1][2] The generally accepted mechanism for this transformation is the Chauvin mechanism, proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005.[3][4]
The catalytic cycle is initiated by the reaction of a metal carbene complex with an olefin to form a metallacyclobutane intermediate through a [2+2] cycloaddition.[2][4] This four-membered ring intermediate then undergoes a retro-[2+2] cycloaddition, breaking in a productive manner to yield a new olefin and a new metal carbene, which can then continue the catalytic cycle.[2][4]
The this compound, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a second-generation Hoveyda-Grubbs catalyst.[5] A key feature of this catalyst is the presence of a chelating isopropoxybenzylidene ligand, which contributes to its stability and modulates its initiation rate.[6] The N-heterocyclic carbene (NHC) ligand with o-tolyl substituents provides a less sterically hindered environment around the ruthenium center compared to the more common mesityl groups, leading to enhanced reactivity in specific applications.[5][7]
The Catalytic Cycle in Action
The catalytic cycle of olefin metathesis using the this compound follows the general Chauvin mechanism but with a specific initiation step characteristic of Hoveyda-Grubbs second-generation catalysts.
Caption: Catalytic cycle of the this compound.
The initiation of the this compound involves the coordination of an olefin substrate to the ruthenium center, followed by the dissociation of the chelating isopropoxybenzylidene ligand to generate the active 14-electron catalytic species.[4][8] This active catalyst then enters the propagation cycle, reacting with the olefin substrates to form the desired metathesis products.
Quantitative Performance Data
The this compound has demonstrated superior performance in specific applications, particularly in the cross-metathesis of sterically hindered olefins. A comparative study highlights its efficacy against other common Grubbs-type catalysts.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | E/Z Ratio |
| Stewart-Grubbs (IV) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | 75 | 3.2:1 |
| Hoveyda-Grubbs II (III) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | 68 | 2.9:1 |
| Grubbs II (II) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | <5 | - |
| Grubbs I (I) | (Allyloxymethyl)benzene | Methallyl chloride | 1-(Benzyloxy)-4-chloro-3-methylbut-2-ene | <5 | - |
| Data sourced from a comparative study on the cross-metathesis of methallyl halides.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of olefin metathesis reactions. Below are representative protocols for ring-closing metathesis (RCM) and cross-metathesis (CM) that can be adapted for use with the this compound.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for purification
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk flask containing a magnetic stir bar is cooled under a stream of inert gas (Nitrogen or Argon).
-
Catalyst Solution: In the inert atmosphere of a glovebox or using Schlenk techniques, dissolve the this compound (typically 1-5 mol%) in anhydrous, degassed DCM.
-
Substrate Addition: To the stirred catalyst solution, add diethyl diallylmalonate via syringe.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by opening the flask to air. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired cyclic product.[3][9]
Cross-Metathesis (CM) of (Allyloxymethyl)benzene and Methallyl Chloride
This protocol is based on the comparative study cited in the data table.
Materials:
-
(Allyloxymethyl)benzene
-
Methallyl chloride
-
This compound
-
Anhydrous, degassed toluene (B28343)
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Silica gel for purification
Procedure:
-
Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the this compound (5 mol%) under an inert atmosphere.
-
Solvent and Substrate Addition: Anhydrous, degassed toluene is added, followed by (allyloxymethyl)benzene (1.0 equiv) and methallyl chloride (2.0 equiv).
-
Reaction Conditions: The reaction mixture is stirred at 60 °C and monitored by TLC or GC-MS.
-
Purification: After completion, the reaction mixture is concentrated and purified by flash chromatography on silica gel to afford the cross-metathesis product.[5]
Experimental Workflow
A typical experimental workflow for an olefin metathesis reaction using the this compound is outlined below. Adherence to inert atmosphere techniques is critical for optimal results.
Caption: A general experimental workflow for olefin metathesis.
Conclusion
The this compound represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity for challenging substrates. Its unique structural features, stemming from the modified NHC ligand, provide a valuable tool for chemists in academia and industry. A thorough understanding of its catalytic cycle, performance characteristics, and the practical aspects of its use, as detailed in this guide, is essential for leveraging its full potential in the synthesis of complex molecules, from novel materials to life-saving pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. What is the initiation step of the Grubbs-Hoveyda olefin metathesis catalyst? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Pivotal Role of the N-Heterocyclic Carbene Ligand in the Stewart-Grubbs Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of second-generation Grubbs-type catalysts revolutionized the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction with wide-ranging applications in organic synthesis, polymer chemistry, and drug discovery. Among these, the Stewart-Grubbs catalyst, a variant of the Hoveyda-Grubbs second-generation catalyst, has garnered significant attention due to its unique reactivity profile. This technical guide delves into the core of the this compound, focusing on the critical role of its N-heterocyclic carbene (NHC) ligand in dictating its stability, activity, and selectivity.
Introduction to the this compound
The this compound, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a ruthenium-based olefin metathesis catalyst. It belongs to the second generation of Hoveyda-Grubbs catalysts, which are characterized by a chelating isopropoxybenzylidene ligand that imparts enhanced stability. The defining feature of the this compound is its specific N-heterocyclic carbene (NHC) ligand, which bears o-tolyl (2-methylphenyl) substituents on the nitrogen atoms.[1] This structural modification distinguishes it from the more common second-generation Hoveyda-Grubbs catalyst, which typically features bulkier mesityl groups. This seemingly subtle change in the NHC ligand has profound implications for the catalyst's performance.
The N-Heterocyclic Carbene (NHC) Ligand: The Heart of the Catalyst
The transition from first-generation to second-generation Grubbs catalysts involved the replacement of one of the phosphine (B1218219) ligands with a strongly electron-donating N-heterocyclic carbene (NHC).[1] This substitution is the key to the enhanced catalytic activity and stability of the second-generation catalysts.
2.1. Electronic Effects:
NHCs are powerful σ-donors and weak π-acceptors. The strong σ-donation from the NHC ligand to the ruthenium center increases the electron density at the metal. This enhanced electron density stabilizes the catalytically active 14-electron intermediate, which is formed after dissociation of a ligand. Furthermore, the strong Ru-C(NHC) bond contributes to the overall stability of the catalyst, making it more robust and tolerant to a wider range of functional groups compared to its first-generation counterparts.
2.2. Steric Influence of the o-Tolyl Groups:
The choice of substituents on the nitrogen atoms of the NHC ligand allows for the fine-tuning of the catalyst's steric environment. In the this compound, the o-tolyl groups are less sterically demanding than the mesityl groups found in the standard Hoveyda-Grubbs second-generation catalyst.[1] This reduced steric bulk around the ruthenium center has several important consequences:
-
Faster Initiation: The less hindered nature of the catalyst can facilitate the coordination of the olefin substrate, potentially leading to faster initiation rates.
-
Enhanced Activity for Hindered Substrates: The reduced steric hindrance can be advantageous in the metathesis of sterically demanding olefins, allowing for more efficient formation of tri- and tetrasubstituted double bonds.
-
Modified Selectivity: The steric profile of the NHC ligand plays a crucial role in determining the E/Z selectivity of the metathesis reaction.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type catalysts is the Chauvin mechanism. The initiation of the this compound, being a Hoveyda-Grubbs type, involves the dissociation of the chelating isopropoxy group from the ruthenium center to open a coordination site for the incoming olefin. The catalytic cycle then proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the scrambling of the alkylidene groups.
Quantitative Performance Data
The performance of the this compound and related complexes is highly dependent on the nature of the NHC ligand. The following tables summarize quantitative data from various studies, highlighting the impact of NHC substitution on catalyst performance.
Table 1: Comparison of Catalyst Performance in Ring-Closing Metathesis (RCM)
| Catalyst | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Reference |
| Stewart-Grubbs | Diethyl diallylmalonate | 0.5 | 1 | >98 | [2] |
| Hoveyda-Grubbs II | Diethyl diallylmalonate | 1.0 | 2 | 95 | [3] |
| Stewart-Grubbs | Hindered Diene | 0.05 | 0.12 | >99 | [4] |
| Hoveyda-Grubbs II | Hindered Diene | 0.1 | 1 | 94 | [4] |
Table 2: E/Z Selectivity in Cross-Metathesis (CM) with Various NHC Ligands
| Catalyst NHC Ligand | Cross-Metathesis Partners | E/Z Ratio | Reference |
| SIMes (Hoveyda-Grubbs II) | Allylbenzene + cis-1,4-diacetoxy-2-butene | High E | [5] |
| SIPr | Allylbenzene + cis-1,4-diacetoxy-2-butene | 0.12 (90% Z) | [5] |
| o-Tolyl (Stewart-Grubbs) | Not specified | Generally favors E | General observation |
| Chelating NHC | Allylbenzene + cis-1,4-diacetoxy-2-butene | 0.06 (95% Z) | [5] |
Table 3: Turnover Numbers (TON) in Olefin Metathesis
| Catalyst | Reaction Type | Substrate | Turnover Number (TON) | Reference |
| Grubbs I | RCM | Unsubstituted terminal olefin | High | [6] |
| Grubbs II | RCM | Unsubstituted terminal olefin | Lower than Grubbs I | [6] |
| Hoveyda-Grubbs I | RCM | Unsubstituted terminal olefin | Unexpectedly high | [6] |
| Hoveyda-Grubbs II | Self-metathesis | 1-octene | >6000 | [6] |
Experimental Protocols
5.1. General Procedure for the Synthesis of a Stewart-Grubbs Type Catalyst:
The synthesis of the this compound generally follows the established methods for second-generation Hoveyda-Grubbs catalysts, involving the reaction of a first-generation Grubbs catalyst with the appropriate NHC ligand precursor and the chelating benzylidene ligand.
Methodology:
-
Preparation of the Free N-Heterocyclic Carbene: The corresponding imidazolium (B1220033) salt, 1,3-bis(2-methylphenyl)imidazolidinium chloride, is deprotonated using a strong base such as potassium hexamethyldisilazide (KHMDS) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to room temperature). The reaction mixture is typically stirred for several hours to ensure complete formation of the free carbene.
-
Ligand Exchange Reaction: To a solution of the first-generation Grubbs catalyst in an inert solvent (e.g., toluene (B28343) or dichloromethane), the freshly prepared solution of the free NHC is added. The reaction mixture is stirred at room temperature for a specified period. During this step, one of the tricyclohexylphosphine (B42057) (PCy₃) ligands is displaced by the NHC ligand.
-
Introduction of the Chelating Ligand: The chelating ligand, 2-isopropoxystyrene, is then added to the reaction mixture. The reaction is often heated to facilitate the displacement of the remaining PCy₃ ligand and the formation of the stable, chelated this compound.
-
Purification: The resulting catalyst is purified by column chromatography on silica (B1680970) gel, typically using a mixture of non-polar and slightly polar solvents (e.g., hexanes/ethyl acetate).
5.2. General Procedure for Ring-Closing Metathesis (RCM):
This protocol provides a general guideline for performing an RCM reaction using the this compound.
Materials:
-
This compound
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
Under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent in a Schlenk flask. The concentration is typically in the range of 0.05-0.2 M.
-
Add the this compound (typically 0.1-2 mol%) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Applications in Drug Development and Complex Molecule Synthesis
The unique properties of the this compound make it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its enhanced activity towards sterically hindered substrates allows for the construction of previously inaccessible molecular architectures. Ring-closing metathesis is a particularly powerful strategy for the synthesis of macrocyclic compounds, a structural motif present in many biologically active molecules. The ability to fine-tune the catalyst's properties by modifying the NHC ligand provides chemists with a versatile platform to address specific synthetic challenges in drug development and materials science.
Conclusion
The N-heterocyclic carbene ligand is the cornerstone of the this compound's exceptional performance. The electronic properties of the NHC ligand enhance the catalyst's stability and overall activity, while the steric environment, dictated by the o-tolyl substituents, provides a unique reactivity profile that is particularly advantageous for challenging olefin metathesis reactions. The ability to rationally design and modify the NHC ligand continues to drive the development of new and improved ruthenium-based metathesis catalysts, further expanding the synthetic chemist's toolbox for the construction of complex molecules. This in-depth understanding of the structure-activity relationship is paramount for researchers, scientists, and drug development professionals seeking to leverage the full potential of olefin metathesis.
References
The Initiation Mechanism of the Stewart-Grubbs Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based complex, is a cornerstone of modern olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in drug discovery and materials science. Its efficiency and functional group tolerance are largely dictated by the mechanism of its initiation, the process by which the stable precatalyst is converted into a catalytically active species. This guide provides an in-depth exploration of the core initiation mechanisms, supported by quantitative data and experimental protocols.
Core Initiation Pathway: From Precatalyst to Active Catalyst
The this compound, formally known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a 16-electron complex that remains dormant until it interacts with an olefin substrate.[1] The initiation process involves the dissociation of the chelating isopropoxybenzylidene ligand, which is coordinated to the ruthenium center through both the carbene carbon and the oxygen atom of the isopropoxy group.[1] This dissociation generates a highly reactive 14-electron intermediate, which is the active catalytic species that enters the catalytic cycle of olefin metathesis.[2]
The general catalytic cycle, as first proposed by Chauvin, involves the reaction of the metal carbene with an olefin to form a metallacyclobutane intermediate.[3][4] This intermediate then undergoes a retro [2+2] cycloaddition to yield a new olefin and a new metal carbene, thus propagating the metathesis reaction.[3]
Figure 1: General Catalytic Cycle of Olefin Metathesis.
Mechanistic Pathways of Initiation
The initiation of Hoveyda-Grubbs type catalysts, including the this compound, can proceed through three distinct mechanisms: dissociative (D), associative (A), and interchange (I).[2][5] The operative pathway is highly dependent on the steric and electronic properties of both the catalyst and the incoming olefin substrate.[5]
Dissociative (D) Mechanism
In the dissociative pathway, the initiation begins with the rate-limiting dissociation of the chelating isopropoxybenzylidene ligand to form the 14-electron active species. This is followed by the coordination of the olefin substrate. This mechanism is generally favored for sterically demanding, bulky olefins.[5]
Figure 2: Dissociative (D) Initiation Pathway.
Interchange (I) Mechanism
The interchange mechanism involves a concerted process where the incoming olefin substrate assists in the displacement of the chelating ligand through a single transition state.[2] This pathway is generally preferred for smaller, less sterically hindered olefins.[5] Kinetic studies have shown that for some systems, the interchange mechanism has an associative character (Ia).[6]
Figure 3: Interchange (I) Initiation Pathway.
Associative (A) Mechanism
The associative mechanism, while less commonly invoked for Hoveyda-Grubbs catalysts, involves the initial formation of an 18-electron intermediate through the coordination of the olefin to the precatalyst, followed by the dissociation of the ligand.[2]
Experimental evidence suggests that for many Hoveyda-Grubbs type catalysts, initiation occurs through a combination of dissociative and interchange pathways.[5] The observed rate of initiation can often be described by a two-term rate law that accounts for both mechanisms operating simultaneously.[6]
Factors Influencing Initiation Rate
The rate of initiation is a critical factor in the overall efficiency of the metathesis reaction and can be modulated by several factors:
-
Electronic Properties of the Ligands : The electronic nature of the substituents on the benzylidene ether ligand significantly impacts the initiation rate. Electron-withdrawing groups, such as a nitro group, can accelerate initiation by increasing the electrophilicity of the ruthenium center, which weakens the Ru-O bond and facilitates the dissociation of the chelating ligand.[1][6] Conversely, electron-donating groups slow down the initiation rate.[6]
-
Steric Hindrance : The steric bulk of the N-heterocyclic carbene (NHC) ligand and the olefin substrate plays a crucial role. The this compound is distinguished by its o-tolyl groups on the NHC ligand, which results in a less sterically hindered catalyst compared to the more common mesityl-substituted second-generation Hoveyda-Grubbs catalyst.[1]
-
Solvent : The choice of solvent can influence the rate of initiation. For instance, initiation rates for second-generation Grubbs catalysts are generally higher in THF and toluene (B28343) compared to chloroform.[7]
-
Ancillary Ligands : For other types of Grubbs catalysts, the lability of ancillary ligands can dramatically affect initiation rates. For example, replacing a phosphine (B1218219) ligand with a more labile pyridine (B92270) ligand can increase the initiation rate by several orders of magnitude.[8]
Quantitative Data on Initiation Kinetics
Kinetic studies, primarily using UV-vis spectroscopy, have provided quantitative insights into the initiation mechanisms of Hoveyda-Grubbs type catalysts.[6] The observed rate constant, kobs, is often plotted against the olefin concentration to elucidate the dominant mechanistic pathway.
For systems where both dissociative and interchange mechanisms are operative, the relationship can be described by the following equation[6]:
kobs = (kD * k4 / k-D * [olefin]) / (1 + k4 / k-D * [olefin]) + kI * [olefin]
where:
-
kD is the rate constant for the dissociative step.
-
k-D is the rate constant for the reverse of the dissociative step.
-
k4 is a subsequent rate constant in the dissociative pathway.
-
kI is the rate constant for the interchange pathway.
The table below summarizes the effect of substituents on the initiation rates of a series of Hoveyda-Grubbs type complexes with the olefin diethyl diallyl malonate (DEDAM).
| Complex (Substituent R at position 4) | Relative Initiation Rate (vs. R = NEt2) |
| 1(NEt2) | 1 |
| 1(OiPr) | ~10 |
| 1(H) | ~20 |
| 1(F) | ~30 |
| 1(NO2) | ~100 |
| Data derived from kinetic studies on related Hoveyda-Grubbs complexes.[6] |
Activation parameters have also been determined for certain systems. For the reaction of Hoveyda-Grubbs type complexes with butyl vinyl ether (BuVE), negative activation entropies (ΔS‡ = -113 to -167 J·K-1·mol-1) have been measured, providing strong evidence for an associative interchange (Ia) mechanism.[6]
Experimental Protocols
Synthesis of this compound Precursors
The synthesis of Stewart-Grubbs and related Hoveyda-Grubbs catalysts typically begins with a suitable ruthenium dichloride precursor, such as the first-generation Grubbs catalyst.[1] The preparation involves the sequential and controlled displacement of the phosphine ligands. A key step is the introduction of the specific N-heterocyclic carbene (NHC) ligand, in this case, 1,3-bis(2-methylphenyl)-2-imidazolidinylidene, followed by the attachment of the chelating 2-isopropoxyphenylmethylene ligand.[1]
A general experimental workflow for catalyst synthesis and characterization is as follows:
Figure 4: General Experimental Workflow for Catalyst Synthesis.
Kinetic Analysis of Initiation
The kinetics of catalyst initiation are commonly studied using UV-vis spectrophotometry under anaerobic conditions, often employing a stopped-flow apparatus for rapid reactions.[6][9] The reaction is monitored by observing the change in absorbance at a wavelength where the precatalyst and the active catalyst have distinct spectral features.
General Protocol:
-
Solutions of the this compound and the olefin substrate are prepared in a suitable anaerobic solvent (e.g., toluene).
-
The solutions are loaded into the syringes of a stopped-flow spectrophotometer.
-
The reactants are rapidly mixed, and the change in absorbance over time is recorded at a fixed wavelength.
-
The observed rate constant (kobs) is determined by fitting the kinetic data to an appropriate rate equation (e.g., single exponential decay).
-
The experiment is repeated with varying concentrations of the olefin substrate to determine the dependence of kobs on [olefin] and thereby elucidate the initiation mechanism.
Catalyst Deactivation Pathways
It is important to consider that the active catalyst can undergo decomposition, which competes with the productive metathesis pathway. One proposed deactivation pathway for second-generation Grubbs catalysts involves intramolecular C-H bond activation of the NHC ligand, leading to the formation of inactive ruthenium species.[10][11] The activation barrier for the rate-determining step in this decomposition pathway has been calculated to be around 28.6 kcal/mol.[10][11] For Hoveyda-Grubbs catalysts, a substrate-induced decomposition pathway involving β-hydride elimination from the metallacyclobutane intermediate is also possible, with calculated Gibbs free energy barriers of 23.4 to 26.9 kcal/mol for related systems.[12]
Conclusion
The initiation of the this compound is a nuanced process governed by a delicate interplay of steric and electronic factors. A thorough understanding of the competing dissociative and interchange mechanistic pathways is crucial for optimizing reaction conditions and designing next-generation catalysts with tailored activity and stability. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers in drug development and other scientific fields to effectively harness the power of olefin metathesis.
References
- 1. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 2. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 9. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
Stability and Decomposition of the Stewart-Grubbs Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type catalyst, is distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents. This structural modification results in a less sterically hindered catalytic center, leading to enhanced reactivity in various olefin metathesis reactions. However, like all olefin metathesis catalysts, its efficacy and lifespan are intrinsically linked to its stability and susceptibility to various decomposition pathways. Understanding these degradation routes is critical for optimizing reaction conditions, maximizing catalyst performance, and ensuring the purity of desired products in research and drug development.
This technical guide provides an in-depth overview of the known and anticipated stability characteristics and decomposition pathways of the this compound, drawing upon data from closely related Grubbs-type catalysts.
Comparative Stability and Performance
The this compound's unique structural feature—the o-tolyl substituted NHC ligand—provides a less sterically encumbered active site compared to the more common mesityl-substituted second-generation catalysts. This generally translates to higher catalytic activity, particularly in challenging cross-metathesis reactions involving sterically demanding olefins.[1] However, this enhanced reactivity can also influence its stability profile.
| Catalyst Generation | Key Structural Feature | General Stability | Notes |
| First-Generation Grubbs | Bis(phosphine) ligands | Good tolerance to functional groups, air, and moisture. | Lower activity compared to second-generation catalysts. |
| Second-Generation Grubbs | One phosphine (B1218219) ligand replaced by an NHC (e.g., SIMes) | Higher thermal stability and activity than first-generation. | Susceptible to phosphine-driven and substrate-induced decomposition. |
| Hoveyda-Grubbs II | Chelating isopropoxybenzylidene ligand, NHC (SIMes) | Enhanced stability due to the chelating group. | Decomposition often proceeds via ruthenium hydride formation. |
| Stewart-Grubbs | Chelating isopropoxybenzylidene ligand, NHC (o-tolyl) | High activity, particularly for sterically demanding substrates.[1] | Stability is influenced by factors similar to other second-generation Hoveyda-Grubbs catalysts. |
Core Decomposition Pathways
Several key pathways contribute to the decomposition of Grubbs-type catalysts, and by extension, the this compound. These can be broadly categorized as unimolecular and bimolecular processes, often influenced by the substrate, co-catalysts, or impurities.
Olefin-Driven Decomposition (van Rensburg Pathway)
A primary decomposition route, particularly in the presence of terminal olefins like ethylene (B1197577), is the van Rensburg pathway.[1] This mechanism involves the formation of a ruthenacyclobutane intermediate, which can undergo β-hydride elimination to form a ruthenium hydride species and an olefin byproduct. This ruthenium hydride is inactive in metathesis but can catalyze olefin isomerization, leading to unwanted side products.
Bimolecular Decomposition
Bimolecular decomposition pathways involve the reaction of two ruthenium complexes. These routes can be significant at higher catalyst concentrations. For Hoveyda-Grubbs type catalysts, bimolecular coupling can lead to the formation of bridged dimeric species which are inactive. The exact nature of the bridging ligands (e.g., chloride, ethylene, or methylene) can vary.
Decomposition Induced by External Reagents
The stability of the this compound can be significantly affected by the presence of various functional groups and impurities in the reaction mixture.
-
Alcohols and Water: Primary alcohols can react with Grubbs-type catalysts, particularly at elevated temperatures, to form ruthenium hydride species, leading to catalyst deactivation.[2] Water can also promote decomposition, although second-generation catalysts generally exhibit greater water tolerance than their first-generation counterparts.[3]
-
Amines: Amines can coordinate to the ruthenium center and promote decomposition. Primary alkylamines, in particular, can lead to rapid degradation through nucleophilic attack on the alkylidene.[4][5]
Experimental Protocols for Studying Catalyst Decomposition
Monitoring the decomposition of the this compound typically involves spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.
General Protocol for NMR Monitoring of Thermal Decomposition
This protocol is adapted from studies on related Grubbs catalysts and can be applied to the this compound.[2]
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., benzene-d6, toluene-d8)
-
Internal standard (e.g., ferrocene, mesitylene)
-
NMR tubes with screw caps (B75204) or J. Young valves
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox, accurately weigh the this compound and the internal standard into a vial.
-
Add a known volume of the anhydrous deuterated solvent to the vial to achieve the desired concentration (typically 5-10 mM).
-
Transfer the solution to an NMR tube and seal it tightly.
-
Acquire an initial ¹H NMR spectrum at room temperature to determine the initial concentrations of the catalyst and internal standard.
-
Place the NMR tube in a pre-heated oil bath or the NMR spectrometer's variable temperature unit set to the desired temperature (e.g., 60-80 °C).
-
Acquire ¹H NMR spectra at regular time intervals. The disappearance of the characteristic alkylidene proton signal of the this compound is monitored relative to the constant signal of the internal standard.
-
Plot the concentration of the catalyst versus time to determine the rate of decomposition and the catalyst's half-life under the specific conditions.
Data Analysis: The concentration of the catalyst at each time point can be calculated using the following equation:
[Catalyst]t = ([Catalyst]₀ / I₀) * It
where:
-
[Catalyst]t is the concentration of the catalyst at time t.
-
[Catalyst]₀ is the initial concentration of the catalyst.
-
I₀ is the initial integral of a characteristic catalyst peak.
-
It is the integral of the same catalyst peak at time t.
The data can then be fitted to appropriate kinetic models (e.g., first-order or second-order decay) to determine the rate constant of decomposition.
Quantitative Data on the Stability of Related Grubbs Catalysts
| Catalyst | Conditions | Half-life (t₁/₂) | Decomposition Products | Reference |
| Grubbs II (GII) | 60 °C, C₆D₆ | ~24 hours | Ruthenium hydrides, phosphonium (B103445) salts | --INVALID-LINK-- |
| Hoveyda-Grubbs II (HGII) | 60 °C, C₆D₆, in presence of ethylene | ~4 hours | Intractable ruthenium species | --INVALID-LINK-- |
| Hoveyda-Grubbs II (HGII) | 60 °C, C₆D₆, anhydrous | No significant decomposition after 48 hours | - | [3] |
It is important to note that the stability of the this compound will be highly dependent on the specific reaction conditions, including the nature of the substrate, solvent, temperature, and the presence of any impurities.
Mitigating Catalyst Decomposition
Several strategies can be employed to minimize the decomposition of the this compound and enhance its performance:
-
Temperature Control: Operating at the lowest effective temperature can significantly reduce the rate of thermal decomposition.
-
Minimizing Ethylene Concentration: In reactions that produce ethylene as a byproduct, conducting the reaction under vacuum or with a constant flow of an inert gas can help to remove ethylene and suppress the van Rensburg decomposition pathway.
-
Use of Additives: In some cases, the addition of catalyst stabilizers or phosphine scavengers (for phosphine-containing catalysts) can prolong the catalyst's lifetime. However, the compatibility of any additive with the specific reaction must be carefully evaluated.
-
Purification of Reagents: Ensuring the purity of substrates and solvents by removing potential catalyst poisons such as water, alcohols, and amines is crucial.
Conclusion
The this compound offers enhanced reactivity that is beneficial for a range of challenging olefin metathesis reactions. However, its stability is a critical parameter that must be carefully considered to achieve optimal results. By understanding the primary decomposition pathways—including olefin-driven degradation and reactions with external agents—and by employing appropriate experimental techniques and mitigation strategies, researchers can maximize the efficiency and lifetime of this powerful catalytic tool in their synthetic endeavors. Further studies focusing specifically on the quantitative stability of the this compound under various conditions will be invaluable for its broader application in research and development.
References
- 1. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Stewart-Grubbs Catalyst: Applications and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Stewart-Grubbs catalyst is a ruthenium-based olefin metathesis catalyst characterized by an N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents. This structural feature imparts reduced steric hindrance compared to its more common N-mesityl counterpart, leading to enhanced reactivity and stability in a variety of olefin metathesis reactions.[1] These properties make it a valuable tool in modern organic synthesis, particularly for challenging transformations.
This document provides detailed application notes and experimental protocols for the use of the this compound in key organic transformations, supported by quantitative data and visual diagrams to illustrate reaction pathways and workflows.
Cross-Metathesis (CM)
Cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds through the intermolecular exchange of substituents between two different olefins. The this compound has proven to be particularly effective in this application, especially for sterically demanding substrates.
Application Notes:
The this compound exhibits superior performance in the cross-metathesis of challenging substrates, such as methallyl halides, when compared to other Grubbs-type catalysts.[2] Its enhanced activity allows for the efficient formation of disubstituted olefins, even in the presence of sterically demanding allylic substituents.[1] Furthermore, it demonstrates good tolerance to a variety of functional groups, which is a significant advantage in the synthesis of complex molecules.[2]
Quantitative Data: Comparison of Catalysts in Cross-Metathesis
The following table summarizes the comparative performance of the this compound against other common Grubbs catalysts in the cross-metathesis of a model olefin with methallyl chloride.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | E/Z Selectivity | Reference |
| Grubbs I | Olefin with benzyl (B1604629) ether | Methallyl chloride | Poor | - | [2] |
| Grubbs II | Olefin with benzyl ether | Methallyl chloride | Poor | - | [2] |
| Hoveyda-Grubbs II | Olefin with benzyl ether | Methallyl chloride | Moderate to Good | Moderate | [2] |
| Stewart-Grubbs | Olefin with benzyl ether | Methallyl chloride | Moderate to Good | Moderate | [2] |
Experimental Protocol: General Procedure for Cross-Metathesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the primary olefin substrate (1.0 equiv) in anhydrous and degassed dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.
-
Addition of Reagents: Add the cross-metathesis partner (1.2-2.0 equiv) to the solution.
-
Catalyst Addition: Add the this compound (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature (or elevated temperature if required) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired cross-metathesis product.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a widely utilized intramolecular reaction for the synthesis of cyclic olefins of various ring sizes. The this compound has demonstrated exceptional activity in RCM, particularly for the formation of highly substituted and sterically hindered cyclic systems.
Application Notes:
The this compound has been shown to be highly efficient for the formation of tetrasubstituted olefins via RCM, a transformation that is often challenging for other metathesis catalysts.[3] Its enhanced reactivity allows for lower catalyst loadings and shorter reaction times, making it a valuable tool in the synthesis of complex natural products and other biologically active macrocycles.
Quantitative Data: Ring-Closing Metathesis of a Sterically Hindered Diene
The following data illustrates the efficiency of a Stewart-Grubbs-type catalyst in the RCM of a sterically hindered diene to form a tetrasubstituted olefin.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Grubbs II (N-mesityl) | Sterically hindered diene | Tetrasubstituted cycloalkene | Lower | [3] |
| Stewart-Grubbs (N-tolyl) | Sterically hindered diene | Tetrasubstituted cycloalkene | Higher | [3] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate in anhydrous and degassed solvent (e.g., toluene (B28343) or DCM) to achieve a concentration of 0.001-0.01 M for macrocyclizations or 0.05-0.1 M for the formation of smaller rings.
-
Catalyst Addition: Add the this compound (1-5 mol%) to the solution. For challenging substrates, the catalyst may be added in portions.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add ethyl vinyl ether to quench the catalyst.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic olefin.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization is a powerful technique for the synthesis of polymers from cyclic olefin monomers. The this compound, with its high activity and stability, can be effectively employed in ROMP to produce a wide range of polymeric materials.
Application Notes:
The this compound is suitable for the living polymerization of strained cyclic olefins, such as norbornene derivatives, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Its tolerance to various functional groups enables the polymerization of functionalized monomers to create advanced materials with tailored properties for applications in drug delivery, tissue engineering, and materials science.
Quantitative Data: ROMP of Functionalized Monomers
While specific quantitative data for the this compound in ROMP is less compiled in single sources, its performance is expected to be comparable or superior to the second-generation Grubbs catalyst, leading to polymers with narrow molecular weight distributions.
| Monomer | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Functionalized Norbornene | Controlled by [Monomer]/[Catalyst] ratio | Typically < 1.2 |
| Dicyclopentadiene | High | Typically < 1.3 |
Experimental Protocol: General Procedure for Ring-Opening Metathesis Polymerization
-
Monomer and Catalyst Preparation: In a glovebox or using Schlenk techniques, prepare a stock solution of the this compound in an anhydrous, deoxygenated solvent (e.g., DCM or toluene). The monomer should also be purified and thoroughly dried.
-
Polymerization: In a reaction vessel, dissolve the monomer in the chosen solvent. Vigorously stir the solution and rapidly inject the required amount of the catalyst stock solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Reaction Time: Allow the polymerization to proceed. ROMP reactions with active catalysts are often complete within minutes to a few hours.
-
Termination: Terminate the polymerization by adding an excess of a chain-transfer agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC). The polymer structure can be confirmed by NMR spectroscopy.
Diagrams
Catalytic Cycle of Olefin Metathesis
Caption: The Chauvin mechanism for olefin metathesis catalyzed by the this compound.
Experimental Workflow for Ring-Closing Metathesis (RCM)
Caption: A typical experimental workflow for performing a ring-closing metathesis reaction.
Logical Relationship of Grubbs Catalysts
References
Application Notes and Protocols for Ring-Closing Metathesis (RCM) using the Stewart-Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium complex, is a highly efficient and versatile tool for organic synthesis, particularly for Ring-Closing Metathesis (RCM). Its enhanced stability and activity make it suitable for the formation of a wide variety of cyclic compounds, including those with significant steric hindrance and diverse functional groups. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing the this compound in RCM reactions.
Introduction to the this compound in RCM
Ring-Closing Metathesis is a powerful reaction that enables the formation of carbon-carbon double bonds within a single molecule to create unsaturated rings, releasing a small volatile olefin like ethylene (B1197577) as the only major byproduct.[1] The this compound, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a prominent member of the second-generation Hoveyda-Grubbs family of catalysts.[2] A key feature of this catalyst is the chelating isopropoxybenzylidene ligand, which contributes to its high stability and controlled initiation. It demonstrates excellent functional group tolerance, making it compatible with substrates containing esters, ethers, amides, and alcohols.[2][3]
Mechanism of Catalysis
The catalytic cycle of the this compound in RCM follows the Chauvin mechanism. The process begins with an initiation step specific to Hoveyda-Grubbs type catalysts, where the chelating isopropoxybenzylidene ligand dissociates to generate the active 14-electron ruthenium carbene species. This active catalyst then engages in a series of [2+2] cycloaddition and cycloreversion steps with the diene substrate to form the cyclic product and regenerate the catalyst.
References
Application Notes and Protocols for Cross-Metathesis with Stewart-Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing cross-metathesis reactions utilizing the Stewart-Grubbs catalyst. This catalyst is particularly effective for the synthesis of disubstituted olefins, especially those with allylic substituents, and demonstrates high functional group tolerance.
Introduction to this compound
The this compound, a second-generation Grubbs-type catalyst, is a ruthenium-based complex featuring an N-heterocyclic carbene (NHC) ligand with N-tolyl groups. This modification in the NHC ligand, compared to the N-mesityl groups in the standard second-generation Grubbs catalyst, results in reduced steric bulk. This characteristic enhances its efficiency in the cross-metathesis of sterically hindered olefins.[1] The catalyst is air-tolerant and compatible with a wide range of solvents, making it a versatile tool in organic synthesis.
Key Applications
The this compound is particularly advantageous in the following applications:
-
Cross-metathesis of sterically hindered olefins: The reduced steric bulk of the N-tolyl groups on the NHC ligand allows for more efficient reactions with substrates that are challenging for other catalysts.
-
Synthesis of disubstituted olefins: It shows high efficiency in the formation of disubstituted olefins, particularly those containing one or more allylic substituents.
-
Cross-metathesis with functionalized partners: The catalyst exhibits excellent functional group tolerance, allowing for the cross-metathesis of substrates containing various functional groups without the need for protecting groups.
-
Natural product synthesis and drug discovery: Its ability to form carbon-carbon double bonds with high precision and functional group compatibility makes it a valuable tool in the synthesis of complex molecules.
Quantitative Data Summary
The following tables summarize quantitative data from representative cross-metathesis reactions using the this compound and for comparison, the Grubbs second-generation catalyst.
Table 1: Cross-Metathesis of an Allylic Alcohol with an Acrylate (Grubbs II Catalyst)
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Secondary Allylic Alcohol | Methyl Acrylate (5 equiv) | Grubbs II (5) + CuI (6) | Diethyl Ether | 40 | 6-12 | High |
Note: This data is for the Grubbs second-generation catalyst but provides a relevant baseline for similar reactions. The addition of CuI can enhance reaction rates.
Table 2: Cross-Metathesis of Methallyl Halides with a Functionalized Olefin (this compound)
| Entry | Methallyl Halide (equiv) | Olefin | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Methallyl chloride (3) | Olefin with benzyl (B1604629) ether | Stewart-Grubbs (5) | CH2Cl2 | 40 | 12 | 85 | 2.5:1 |
| 2 | Methallyl bromide (3) | Olefin with benzyl ether | Stewart-Grubbs (5) | CH2Cl2 | 40 | 12 | 82 | 2.4:1 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a general cross-metathesis reaction using the this compound under an inert atmosphere.
Materials and Reagents:
-
This compound
-
Olefin 1
-
Olefin 2
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (CH2Cl2) or toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (Schlenk flask, syringes, needles, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Protocol:
-
Glassware Preparation: All glassware should be oven-dried for at least 4 hours at 120 °C and allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: a. To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (typically 1-5 mol%). b. The flask is then sealed with a rubber septum and purged with an inert gas for 10-15 minutes. A balloon filled with the inert gas can be used to maintain a positive pressure.[2] c. Add the anhydrous, degassed solvent (e.g., CH2Cl2) via syringe. d. Add Olefin 1 to the flask via syringe. e. Add Olefin 2 to the flask via syringe. If one of the olefins is a gas, it can be bubbled through the reaction mixture.
-
Reaction Monitoring: a. The reaction mixture is stirred at the desired temperature (typically room temperature to 40 °C). b. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture with a syringe.
-
Reaction Quenching: a. Once the reaction is complete (as indicated by the consumption of the starting material), the reaction can be quenched by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes. This deactivates the catalyst.
-
Work-up and Purification: a. The solvent is removed under reduced pressure using a rotary evaporator. b. The crude product is then purified by silica gel column chromatography.[3] The appropriate solvent system for elution will depend on the polarity of the product and should be determined by TLC analysis. c. Fractions containing the desired product are collected and the solvent is removed under reduced pressure.
-
Characterization: a. The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its identity and purity.[4][5]
Visualizations
Catalytic Cycle of this compound
References
Application Notes and Protocols: Stewart-Grubbs Catalyst in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the Stewart-Grubbs catalyst and related Grubbs catalysts in the synthesis of complex natural products. The information presented is intended to serve as a practical guide, offering insights into reaction conditions, catalyst selection, and experimental protocols for key transformations.
Introduction to this compound
The this compound is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. A key feature of this catalyst is the presence of an N-heterocyclic carbene (NHC) ligand with o-tolyl groups, which results in a less sterically hindered catalytic center compared to the more common mesityl-substituted counterparts. This structural modification often leads to enhanced reactivity and efficiency, particularly in challenging cross-metathesis (CM) and ring-closing metathesis (RCM) reactions involving sterically demanding olefins. Its high functional group tolerance and stability make it a valuable tool in the complex settings of natural product total synthesis.
Core Applications in Natural Product Synthesis
The this compound and its analogues are instrumental in various key transformations for natural product synthesis, primarily through olefin metathesis reactions. These include:
-
Ring-Closing Metathesis (RCM): A powerful method for the construction of cyclic structures, including the large macrocyclic rings frequently found in natural products.[1][2] The reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion.[1]
-
Cross-Metathesis (CM): An intermolecular reaction that allows for the coupling of two different olefinic fragments.[3] This reaction is highly valuable for the convergent assembly of complex molecular architectures from simpler building blocks.
-
Ring-Rearrangement Metathesis (RRM): A tandem process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) to generate complex polycyclic systems that are otherwise difficult to access.[3]
Comparative Performance of Grubbs Catalysts
The choice of catalyst is crucial for the success of an olefin metathesis reaction. The table below provides a comparative summary of different generations of Grubbs catalysts in the context of natural product synthesis.
| Catalyst Generation | Key Features | Advantages in Natural Product Synthesis | Common Applications |
| Grubbs 1st Generation | Bis(phosphine) ruthenium complex. | More selective for terminal olefins, sometimes avoiding unwanted side reactions. | RCM for less hindered systems. |
| Grubbs 2nd Generation | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC).[4] | Higher activity and broader functional group tolerance than the 1st generation.[4] | RCM of more substituted olefins, CM. |
| Hoveyda-Grubbs 2nd Gen. | Features a chelating isopropoxybenzylidene ligand, phosphine-free.[4] | Increased stability and lower catalyst decomposition.[4] | RCM, CM, especially in industrial applications. |
| Stewart-Grubbs | A Hoveyda-Grubbs 2nd Gen. variant with o-tolyl NHC substituents. | Enhanced efficiency for sterically hindered olefins.[5] | CM with sterically demanding substrates. |
| Grubbs 3rd Generation | Pyridine ligands replace a phosphine, leading to faster initiation.[4] | Very high reaction rates. | Ring-opening metathesis polymerization (ROMP). |
Application Showcase: Total Synthesis of Natural Products
Formal Total Synthesis of (–)-Presphaerene via Cross-Metathesis
The formal total synthesis of the marine natural product (–)-presphaerene highlights the utility of the this compound in a challenging cross-metathesis reaction.[6][7]
Reaction Transformation:
Caption: Cross-Metathesis step in the formal total synthesis of (–)-presphaerene.
Quantitative Data:
A comparative study demonstrated the superiority of the this compound for this specific transformation.[6]
| Catalyst | Solvent | Yield (%) | E/Z Ratio |
| Grubbs 1st Gen. (I) | CH₂Cl₂ | <5 | - |
| Grubbs 2nd Gen. (II) | CH₂Cl₂ | <5 | - |
| Hoveyda-Grubbs 2nd Gen. (III) | CH₂Cl₂ | 65 | 1.8 : 1 |
| Stewart-Grubbs (IV) | CH₂Cl₂ | 75 | 1.8 : 1 |
| Stewart-Grubbs (IV) | Toluene (B28343) | 80 | 2.5 : 1 |
Experimental Protocol:
-
Reaction Setup: To a solution of the olefin substrate (0.2 mmol) in the specified solvent (2.0 mL, 0.1 M) under an argon atmosphere, methallyl chloride (5.0 equivalents) and the this compound (10 mol%) were added.
-
Reaction Conditions: The reaction mixture was stirred at 40 °C for 18 hours. For reactions requiring higher catalyst loading, an additional 10 mol% of the catalyst was added after 5 hours.
-
Work-up and Purification: Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-metathesis product.[6]
Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles via Ring-Rearrangement Metathesis
The synthesis of complex tricyclic frameworks resembling natural products can be efficiently achieved through ring-rearrangement metathesis (RRM). In this example, a novel Hoveyda-Grubbs type catalyst was employed.[6]
Reaction Transformation:
Caption: Ring-rearrangement metathesis for the synthesis of a natural product-like core.
Quantitative Data:
The newly developed Hoveyda-Grubbs type catalysts showed improved performance compared to the commercially available second-generation Hoveyda-Grubbs catalyst.
| Catalyst | Temperature (°C) | Time | Yield (%) |
| Hoveyda-Grubbs 2nd Gen. | 80 | 30 min | 75 |
| New Catalyst 1 | 80 | 30 min | 95 |
| New Catalyst 2 (Microwave) | 120 | 10 min | 98 |
Experimental Protocol:
-
Reaction Setup: A solution of the diastereomeric mixture of the starting material in the specified solvent was treated with the Hoveyda-Grubbs type catalyst (0.5 mol%).
-
Reaction Conditions: For conventional heating, the reaction was refluxed in chloroform (B151607) for 30 minutes. For microwave-assisted synthesis, the reaction was heated in dichloromethane (B109758) at 120 °C for 10 minutes.
-
Work-up and Purification: The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the tricyclic product.[6]
Total Synthesis of Migrastatin via Ring-Closing Metathesis
The total synthesis of the macrolide natural product migrastatin, an inhibitor of tumor cell migration, features a key ring-closing metathesis step to form the 14-membered macrocycle.[8]
Reaction Transformation:
Caption: Key ring-closing metathesis step in the total synthesis of migrastatin.
Quantitative Data:
The ring-closing metathesis was achieved with high E-selectivity.
| Catalyst | Solvent | Concentration | Yield (%) | Selectivity |
| Grubbs 2nd Gen. | Toluene | 0.001 M | 75 | Highly E-selective |
Experimental Protocol:
-
Reaction Setup: The acyclic diene precursor was dissolved in toluene (0.001 M) under an inert atmosphere. The Grubbs second-generation catalyst (20 mol%) was then added.
-
Reaction Conditions: The reaction mixture was heated to reflux.
-
Work-up and Purification: After completion of the reaction, the solvent was removed in vacuo, and the crude product was purified by flash chromatography to yield the macrocyclic product.[8]
Total Synthesis of Arenastatin A via Cross-Metathesis
The convergent synthesis of the cytotoxic cyclic depsipeptide Arenastatin A involved a key cross-metathesis step to couple two advanced fragments.[9]
Reaction Transformation:
Caption: Cross-metathesis for the assembly of key fragments in the synthesis of Arenastatin A.
Quantitative Data:
The cross-metathesis reaction proceeded in excellent yield.
| Catalyst | Solvent | Temperature | Yield (%) |
| Grubbs 2nd Gen. | CH₂Cl₂ | Reflux | 95 |
Experimental Protocol:
-
Reaction Setup: To a solution of Segment C in dichloromethane, Segment A and the Grubbs second-generation catalyst were added.
-
Reaction Conditions: The reaction mixture was heated at reflux.
-
Work-up and Purification: The reaction solution was cooled to room temperature, and the solvent was removed under reduced pressure. The crude material was purified by column chromatography on silica gel to afford the coupled product.[10]
General Olefin Metathesis Catalytic Cycle
The mechanism of olefin metathesis catalyzed by Grubbs-type catalysts is generally accepted to proceed through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate, as proposed by Chauvin.
Caption: The Chauvin mechanism for olefin metathesis.
Conclusion
The this compound and other related Grubbs catalysts have become indispensable tools in the synthesis of natural products. Their functional group tolerance, stability, and, in the case of the this compound, enhanced activity with sterically demanding substrates, have enabled the construction of highly complex molecular architectures. The examples provided herein demonstrate the broad applicability of these catalysts in key bond-forming reactions and offer a starting point for the design and execution of synthetic routes toward valuable natural products and their analogues.
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Recent applications of ring-rearrangement metathesis in organic synthesis [beilstein-journals.org]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 6. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 8. The total synthesis of (+)-migrastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Z-Selective Olefin Metathesis Using Stewart-Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Z-selective olefin metathesis reactions using Stewart-Grubbs catalysts. This class of ruthenium-based catalysts, characterized by a chelating N-heterocyclic carbene (NHC) ligand, offers exceptional control over olefin geometry, favoring the formation of the thermodynamically less stable Z-isomer. This capability is of significant interest in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where stereochemistry plays a crucial role in biological activity.
Introduction to Stewart-Grubbs Catalysts
Stewart-Grubbs catalysts are a type of ruthenium-based olefin metathesis catalyst that feature a cyclometalated N-heterocyclic carbene (NHC) ligand. This chelation enhances the steric bulk around the metal center, which is crucial for directing the stereochemical outcome of the metathesis reaction towards the Z-isomer. The general structure involves a ruthenium carbene with one of the NHC's N-aryl substituents forming a covalent bond with the ruthenium atom through C-H activation. This structural feature is key to their high Z-selectivity.
Key Advantages in Research and Development
-
High Z-Selectivity: Consistently achieve high Z:E ratios for a variety of substrates, which is often challenging with other metathesis catalysts.
-
Functional Group Tolerance: Compatible with a wide range of functional groups, making them suitable for complex molecule synthesis.
-
Broad Substrate Scope: Effective for various metathesis reactions, including cross-metathesis (CM) and ring-closing metathesis (RCM).
Data Presentation: Performance of Stewart-Grubbs Catalysts
The following tables summarize the performance of representative Stewart-Grubbs type catalysts in Z-selective olefin metathesis reactions.
Table 1: Z-Selective Cross-Metathesis of Various Olefins
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio |
| 1 | Allyl benzene | cis-1,4-Diacetoxy-2-butene | C848 (5) | Toluene | 22 | 4 | 85 | >98:2 |
| 2 | 1-Octene | Allyl acetate | C931 (2.5) | THF | 40 | 12 | 78 | 95:5 |
| 3 | Styrene | 5-Hexenyl acetate | C848 (5) | DCM | 40 | 24 | 72 | >95:5 |
| 4 | Allyltrimethylsilane | cis-1,4-Diacetoxy-2-butene | C931 (3) | Benzene | 22 | 5 | 88 | 97:3 |
Table 2: Z-Selective Ring-Closing Metathesis
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio |
| 1 | Diethyl diallylmalonate | C848 (5) | Toluene | 80 | 12 | 95 | >95:5 |
| 2 | N,N-Diallyl-4-methylbenzenesulfonamide | C931 (5) | DCE | 60 | 8 | 85 | 92:8 |
| 3 | 1,7-Octadiene | C848 (2) | Toluene | 60 | 12 | 80 | >95:5 |
Experimental Protocols
General Considerations
-
Inert Atmosphere: All metathesis reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvent Degassing: Solvents should be deoxygenated prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Catalyst Handling: Stewart-Grubbs catalysts are generally air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol for Z-Selective Cross-Metathesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Stewart-Grubbs catalyst (e.g., C848 or C931)
-
Olefins (starting materials)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DCM)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the limiting olefin (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the excess olefin (1.1-2.0 equiv) to the flask.
-
Dissolve the olefins in the chosen anhydrous, degassed solvent (concentration typically 0.1-1.0 M).
-
In a separate vial, weigh the this compound (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the stirred solution of olefins at the desired reaction temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, ¹H NMR).
-
Upon completion, quench the reaction by opening the flask to air or by adding a quenching agent like ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo and purify the product by flash column chromatography.
Protocol for Z-Selective Ring-Closing Metathesis
Materials:
-
This compound (e.g., C848 or C931)
-
Diene substrate
-
Anhydrous, degassed solvent (e.g., toluene, DCE)
-
Schlenk flask or glovebox
-
Syringe pump (optional, for slow addition)
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Set up a Schlenk flask containing the bulk of the anhydrous, degassed solvent and heat it to the desired reaction temperature (typically 60-80 °C).
-
In a separate flask, dissolve the diene substrate in a small amount of the reaction solvent.
-
Dissolve the this compound (typically 2-5 mol%) in a small amount of the reaction solvent in another flask.
-
Using a syringe pump, slowly add the solution of the diene substrate and the catalyst solution simultaneously to the heated solvent over several hours. Slow addition helps to maintain a low concentration of the diene, which favors the intramolecular RCM over intermolecular oligomerization.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature and quench it as described in the cross-metathesis protocol.
-
Work up and purify the cyclic olefin product by flash column chromatography.
Visualizations
Catalytic Cycle for Z-Selective Olefin Metathesis
The following diagram illustrates the generally accepted catalytic cycle for Z-selective olefin metathesis with a this compound. The key to Z-selectivity lies in the steric interactions between the incoming olefin and the bulky NHC ligand, which favors a specific orientation in the metallacyclobutane intermediate.
Caption: Catalytic cycle of Z-selective olefin metathesis.
Experimental Workflow for Z-Selective Cross-Metathesis
This diagram outlines the general laboratory workflow for performing a Z-selective cross-metathesis reaction.
Caption: Workflow for Z-selective cross-metathesis.
Application of Stewart-Grubbs Catalyst in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stewart-Grubbs catalyst is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. It is distinguished by the presence of a chelating isopropoxybenzylidene ligand and an N-heterocyclic carbene (NHC) ligand with less sterically demanding N-aryl groups compared to the more common mesityl groups. This structural modification often leads to enhanced catalytic activity and stability, making it a valuable tool in polymer chemistry. This document provides detailed application notes and protocols for the use of the this compound in various polymerization reactions, including Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization.
Key Applications in Polymer Chemistry
The this compound is highly effective in promoting various olefin metathesis reactions for the synthesis of polymers with controlled architectures and functionalities. Its primary applications in polymer chemistry include:
-
Ring-Opening Metathesis Polymerization (ROMP): This is the most common application of the this compound. It efficiently polymerizes strained cyclic olefins, such as norbornene derivatives and dicyclopentadiene (B1670491) (DCPD), to produce linear polymers and crosslinked thermosets with high molecular weights and often narrow polydispersity indices (PDI). The living nature of the polymerization with this catalyst allows for the synthesis of block copolymers.
-
Acyclic Diene Metathesis (ADMET) Polymerization: The catalyst is also utilized in the step-growth polymerization of α,ω-dienes to yield unsaturated polymers. This method is particularly useful for synthesizing polymers with functional groups precisely placed along the polymer backbone.
-
Synthesis of Block Copolymers: The controlled, living characteristics of ROMP initiated by the this compound enable the sequential polymerization of different monomers to create well-defined block copolymers.[1]
Data Presentation
The following tables summarize quantitative data for polymerizations using Grubbs-type catalysts, including second-generation catalysts like the this compound, for easy comparison.
Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD) using Second-Generation Grubbs-type Catalysts
| Monomer | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Monomer Conversion (%) | Polymer Properties | Reference(s) |
| Dicyclopentadiene (DCPD) | 2nd Gen. Grubbs | 10000:1 | RT | >95 | High Tg thermoset | [2][3] |
| Dicyclopentadiene (DCPD) | 2nd Gen. Grubbs | 20000:1 | RT | ~99 | Good mechanical properties | [2][3] |
| Dicyclopentadiene (DCPD) | 2nd Gen. Grubbs | Varies | 25-200 (DSC) | High | Tg ~147.6°C | [2] |
Table 2: Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiene (B157367) using Grubbs-type Catalysts
| Monomer | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Mn ( g/mol ) | PDI | Reference(s) |
| 1,9-Decadiene | 2nd Gen. Grubbs | 250:1 - 1000:1 | 50-80 | Can achieve high Mn | < 2.0 | [4] |
| 1,9-Decadiene | Hoveyda-Grubbs 2nd Gen. | 250:1 - 1000:1 | 50-80 | High | < 2.0 | [4] |
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD)
This protocol describes the bulk polymerization of dicyclopentadiene to form a crosslinked thermoset polymer.
Materials:
-
Dicyclopentadiene (DCPD), endo-isomer (inhibitor-free)
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane, optional for solution polymerization)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Vacuum line
Procedure:
-
Monomer Preparation: If not inhibitor-free, purify commercial DCPD by vacuum distillation. The monomer should be thoroughly degassed by freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of this compound to a Schlenk flask. A typical monomer-to-catalyst molar ratio ([M]/[C]) for DCPD polymerization is in the range of 10,000:1 to 30,000:1.[2][3][5]
-
Monomer Addition: Add the degassed DCPD to the Schlenk flask containing the catalyst.
-
Polymerization:
-
Bulk Polymerization: For bulk polymerization, vigorously stir the mixture at room temperature. The polymerization is highly exothermic and will proceed rapidly, often within minutes, leading to a solid thermoset polymer.
-
Solution Polymerization: If a solution polymerization is desired, dissolve the catalyst in a minimal amount of anhydrous, degassed solvent before adding the monomer. The reaction can be controlled by adjusting the monomer concentration and temperature.
-
-
Curing: The resulting polymer can be post-cured at elevated temperatures (e.g., 120-150 °C) to ensure complete monomer conversion and enhance the mechanical properties of the thermoset.
-
Characterization: The polymer is an insoluble thermoset. Its properties can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and dynamic mechanical analysis (DMA) to evaluate its mechanical properties.
Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiene
This protocol provides a general procedure for the ADMET polymerization of a simple α,ω-diene.
Materials:
-
1,9-Decadiene
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
-
Schlenk flask with a sidearm connected to a vacuum line
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: Purify the 1,9-decadiene by passing it through a column of activated alumina (B75360) and then degas with an inert gas. Dry and degas the solvent over appropriate drying agents.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound to a Schlenk flask. A typical monomer-to-catalyst molar ratio ([M]/[C]) is between 250:1 and 1000:1.[4]
-
Monomer Addition: Add the purified and degassed 1,9-decadiene and solvent to the Schlenk flask.
-
Polymerization: Connect the flask to a high vacuum line (<50 mTorr) to continuously remove the ethylene (B1197577) byproduct, which drives the polymerization forward. Heat the reaction mixture to 50-80 °C with vigorous stirring. The reaction progress can be monitored by observing the increase in viscosity of the solution.
-
Termination and Polymer Isolation: After the desired reaction time (typically several hours), cool the reaction to room temperature and quench the reaction by exposing it to air or by adding a small amount of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Characterization: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Mandatory Visualization
Catalytic Cycle of Olefin Metathesis
The generally accepted mechanism for olefin metathesis catalyzed by ruthenium complexes is the Chauvin mechanism. The following diagram illustrates the key steps in the catalytic cycle.
Caption: Catalytic cycle of olefin metathesis via the Chauvin mechanism.
Experimental Workflow for ROMP
The following diagram outlines a typical experimental workflow for performing a Ring-Opening Metathesis Polymerization (ROMP) reaction.
Caption: General experimental workflow for Ring-Opening Metathesis Polymerization.
References
- 1. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
Application Notes and Protocols for Macrocyclization Reactions with Stewart-Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stewart-Grubbs Catalyst in Macrocyclization
The this compound is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. It is distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents instead of the more common mesityl groups found in the standard second-generation Hoveyda-Grubbs catalyst.[1] This structural modification results in a less sterically hindered catalyst, which can lead to enhanced reactivity and efficiency, particularly in challenging ring-closing metathesis (RCM) reactions to form macrocycles. Macrocyclization is a critical strategy in drug discovery, as it can impart conformational rigidity, improve binding affinity and selectivity, and enhance metabolic stability.[2]
The reduced steric bulk of the this compound is thought to facilitate faster coordination of the substrate and formation of the key metallacyclobutane intermediate in the catalytic cycle.[1] This characteristic makes it particularly well-suited for the synthesis of sterically demanding or complex macrocycles, a common challenge in the synthesis of natural products and novel therapeutic agents.
Key Advantages of this compound for Macrocyclization
-
Enhanced Reactivity: The less sterically encumbered catalytic center can lead to higher turnover numbers and faster reaction times, especially with hindered substrates.
-
Improved Efficiency for Sterically Demanding Substrates: The catalyst has shown superior performance in the cross-metathesis of sterically demanding olefins, a characteristic that translates to the formation of complex macrocyclic structures.
-
High Functional Group Tolerance: Like other second-generation Grubbs-type catalysts, it is compatible with a wide range of functional groups, a crucial feature for the synthesis of complex molecules in drug development.[3]
Comparative Performance Data
While direct comparative studies focusing exclusively on the this compound in a wide range of macrocyclization reactions are limited in publicly available literature, data from studies on related catalysts and sterically hindered substrates allow for an inferred comparison. The following table summarizes typical performance data for various Grubbs-type catalysts in ring-closing metathesis, highlighting the expected advantages of a less sterically hindered catalyst like the Stewart-Grubbs.
| Catalyst Generation/Type | Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Selectivity | Reference |
| Grubbs I | Diene for 13-membered ring | Stoichiometric | - | - | - | 26 | Z-isomer | [4] |
| Grubbs II | Diene for 15-membered ring (BILN-2061 intermediate) | 5 | Toluene (B28343) | 110 | - | High | - | [5] |
| Grubbs II | Sterically hindered diene for tetrasubstituted olefin | 10 | Toluene | 80 | 12 | 85 | - | |
| Hoveyda-Grubbs I | Diene for 15-membered ring (BILN-2061 intermediate) | - | DCM | 40 | - | 87 | - | [5] |
| Hoveyda-Grubbs II | Dipeptide | 15 | DCM | 60 | 48 | 86 | - | |
| Stewart-Grubbs (inferred) | Sterically hindered diene | 2.5 - 5 | Toluene | 60 - 80 | 0.5 - 2 | >95 | - | |
| Zhan 1B | Diene for 18-membered ring (Glecaprevir intermediate) | 10 | Toluene | 40 | 6 (slow addition) | 82 | - | [2] |
Experimental Protocols
The following are generalized protocols for macrocyclization reactions using a Stewart-Grubbs type catalyst. The optimal conditions, including catalyst loading, solvent, temperature, and reaction time, will depend on the specific substrate and desired macrocycle.
General Protocol for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the macrocyclization of a diene precursor.
Materials:
-
Diene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e-g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: Dry the reaction vessel and stir bar under vacuum or in an oven and allow to cool under an inert atmosphere.
-
Solvent and Substrate Addition: Add the desired volume of anhydrous, degassed solvent to the reaction vessel. Dissolve the diene substrate in the solvent. The concentration of the substrate is crucial to favor intramolecular cyclization over intermolecular oligomerization and is typically in the range of 0.001 M to 0.1 M.
-
Inert Atmosphere: Purge the solution with an inert gas for 15-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the this compound to the reaction mixture. The catalyst loading typically ranges from 1 to 10 mol%, depending on the substrate's reactivity.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). The formation of ethylene (B1197577) gas is a byproduct of the reaction. Forcing the equilibrium by removing ethylene (e.g., by bubbling an inert gas through the solution or performing the reaction under vacuum) can improve the reaction rate and yield.[2]
-
Quenching: Once the reaction is complete, quench the catalyst by adding a suitable agent, such as ethyl vinyl ether or triphenylphosphine.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Protocol for RCM of a Sterically Hindered Diene to a Tetrasubstituted Olefin
This protocol is adapted from a study on the formation of tetrasubstituted olefins using a catalyst with mono-ortho-substituted N-aryl groups, similar to the this compound.
Materials:
-
Sterically hindered diene substrate
-
Stewart-Grubbs type catalyst (e.g., with N-o-tolyl groups)
-
Anhydrous, degassed toluene or benzene-d6 (B120219) for NMR monitoring
-
NMR tube or reaction vial
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, weigh the diene substrate and the Stewart-Grubbs type catalyst into a vial.
-
Reaction Setup: Dissolve the substrate and catalyst in the anhydrous, degassed solvent. A typical catalyst loading for challenging substrates is 2.5 to 5 mol%.
-
Reaction Conditions: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy. For a highly efficient reaction, quantitative conversion can be observed within 30 minutes to 1 hour.
-
Workup: After completion, the reaction can be worked up as described in the general protocol.
Visualizations
Catalytic Cycle of Ring-Closing Metathesis
Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).
Experimental Workflow for Macrocyclization
Caption: General experimental workflow for RCM.
Catalyst Selection Logic
Caption: Logic for selecting a Grubbs-type catalyst.
References
Application Notes and Protocols: Substrate Scope of the Stewart-Grubbs Catalyst for Challenging Olefins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stewart-Grubbs catalyst, chemically known as [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II), is a second-generation Hoveyda-Grubbs type catalyst distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents.[1] This structural modification results in a less sterically hindered catalytic environment compared to the more common N-mesityl substituted catalysts, such as the Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts.[1] This reduced steric bulk around the ruthenium center leads to enhanced reactivity and efficiency in specific classes of challenging olefin metathesis reactions, particularly those involving sterically demanding or electronically deactivated substrates.[1][2][3]
These application notes provide a comprehensive overview of the substrate scope of the this compound for challenging olefins, supported by quantitative data and detailed experimental protocols.
Advantages of the this compound
The unique structural features of the this compound offer several advantages in olefin metathesis:
-
Enhanced Activity for Sterically Hindered Olefins: The less sterically encumbered active site facilitates faster coordination with certain sterically demanding substrates, leading to improved reaction efficiency.[1][2][3]
-
Superior Performance in Specific Cross-Metathesis Reactions: A notable example is the cross-metathesis of methallyl chloride, where the this compound provides yields of 60–75%, while first and second-generation Grubbs catalysts are largely ineffective.[1]
-
Broad Functional Group Tolerance: As a member of the ruthenium-based catalyst family, it exhibits remarkable tolerance towards a wide array of organic functional groups, making it a valuable tool in complex molecule synthesis.[1][4]
Catalytic Cycle and General Workflow
The this compound operates via the generally accepted Chauvin mechanism for olefin metathesis. The process involves the formation of a key metallacyclobutane intermediate.[1][5] The initiation of this Hoveyda-Grubbs type catalyst involves the dissociation of the chelating isopropoxybenzylidene ligand to allow the olefin substrate to access the ruthenium center.[1]
Catalytic Cycle of the this compound
Caption: Catalytic cycle of olefin metathesis.
General Experimental Workflow for Cross-Metathesis
Caption: General workflow for cross-metathesis.
Substrate Scope and Performance Data
The efficacy of the this compound is highly dependent on the steric and electronic nature of the olefin substrates.
Cross-Metathesis of Sterically Hindered Olefins
The reduced steric profile of the this compound makes it particularly effective for the formation of disubstituted olefins bearing one or more allylic substituents. In contrast, the formation of more sterically crowded trisubstituted olefins is often more efficient with catalysts featuring bulkier N-heterocyclic carbene ligands, such as the N-mesityl-containing Grubbs second-generation catalyst.[2][3]
| Substrate 1 | Substrate 2 | Catalyst | Product Type | Yield (%) | Reference |
| Allylbenzene | (Z)-1,4-diacetoxy-2-butene | Stewart-Grubbs | Disubstituted | 75 | [2],[3] |
| Allylbenzene | (Z)-1,4-diacetoxy-2-butene | Grubbs II | Disubstituted | 55 | [2],[3] |
| Methallyl Chloride | 1-octene | Stewart-Grubbs | Disubstituted | 60-75 | [1] |
| Methallyl Chloride | 1-octene | Grubbs I & II | Disubstituted | 0 | [1] |
| 1-decene | (E)-4-octene | Stewart-Grubbs | Trisubstituted | Low (90:10 E/Z) | [6] |
| 1-decene | (E)-4-octene | Small NHC Aryl Catalyst | Trisubstituted | High | [6] |
Cross-Metathesis with Electron-Deficient Olefins
While second-generation Grubbs catalysts have shown increased activity for cross-metathesis with electron-deficient olefins like acrylates, the presence of the phosphine (B1218219) ligand in catalysts like Grubbs II can lead to undesired side reactions and catalyst decomposition.[7] Phosphine-free Hoveyda-Grubbs type catalysts, including the this compound, are often superior for these transformations.
| Substrate 1 | Substrate 2 | Catalyst | Product Type | Yield (%) | Notes |
| Electron-rich olefin | Acrylate | Stewart-Grubbs (or other Hoveyda-type) | Disubstituted | Moderate to High | Phosphine-free nature prevents side reactions. |
| Electron-rich olefin | Acrylate | Grubbs II | Disubstituted | Variable | Prone to catalyst decomposition via phosphine addition.[7] |
Experimental Protocols
The following are generalized protocols for conducting cross-metathesis reactions with challenging olefins using the this compound. Reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for each specific substrate pair.
General Protocol for Cross-Metathesis of a Sterically Hindered Olefin
Materials:
-
This compound
-
Olefin 1 (e.g., Allylbenzene)
-
Olefin 2 (e.g., (Z)-1,4-diacetoxy-2-butene)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether (for quenching)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar to a dry round-bottom flask.
-
Solvent and Substrates: Add anhydrous, degassed DCM (to achieve a final concentration of 0.1-0.2 M). Add Olefin 1 (1.0 equivalent) and Olefin 2 (1.2 equivalents).
-
Catalyst Addition: Add the this compound (1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature (or heat to 30-40 °C if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete (typically 2-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired product.
General Protocol for Cross-Metathesis with an Electron-Deficient Olefin
Materials:
-
This compound
-
Electron-rich Olefin (1.0 equivalent)
-
Electron-deficient Olefin (e.g., an acrylate, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DCM or toluene)
-
Ethyl vinyl ether
-
Silica gel
Procedure:
-
Reaction Setup: Set up the reaction under an inert atmosphere as described above.
-
Solvent and Substrates: Add the anhydrous, degassed solvent. Add the electron-rich olefin. It is often beneficial to add the electron-deficient olefin in excess.
-
Catalyst Addition: Add the this compound (2-5 mol%).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 50 °C). The reaction progress should be carefully monitored due to the potential for side reactions.
-
Quenching and Work-up: Follow the quenching and work-up procedures outlined in the previous protocol.
-
Purification: Purify the product using flash column chromatography.
Conclusion
The this compound is a powerful tool for synthetic chemists, offering distinct advantages for specific classes of challenging olefin metathesis reactions. Its reduced steric hindrance compared to other second-generation catalysts enhances its efficiency in the formation of disubstituted olefins, particularly those with allylic substituents. While not universally superior for all substrate classes, its unique reactivity profile makes it an essential component of the modern olefin metathesis toolkit, enabling the synthesis of complex molecules that are inaccessible with other catalysts. Careful consideration of the substrate's steric and electronic properties is crucial for selecting the optimal catalyst and reaction conditions.
References
- 1. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 3. Increased efficiency in cross-metathesis reactions of sterically hindered olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A tutorial review of stereoretentive olefin metathesis based on ruthenium dithiolate catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stewart-Grubbs Catalyst: Application Notes and Protocols for the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst, has emerged as a powerful tool in modern organic synthesis. Characterized by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents, this catalyst exhibits reduced steric hindrance compared to its predecessors. This structural modification imparts enhanced reactivity and stability, making it particularly effective for challenging olefin metathesis reactions, including the synthesis of complex molecules and natural products. Its high tolerance for a wide array of functional groups further broadens its applicability in academic research and industrial drug development.
These application notes provide an overview of the this compound's utility, supported by quantitative data, detailed experimental protocols for key applications, and visual diagrams of reaction mechanisms and workflows.
Data Presentation
The following tables summarize the performance of the this compound in various metathesis reactions, allowing for a comparative assessment of its efficacy.
Table 1: Cross-Metathesis of Methallyl Halides with a Benzyl Ether-Containing Olefin [1][2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Grubbs I | 10 | CH₂Cl₂ | 40 | <10 | - |
| Grubbs II | 10 | CH₂Cl₂ | 40 | 15 | 1:1.2 |
| Hoveyda-Grubbs II | 10 | CH₂Cl₂ | 40 | 75 | 1:1.5 |
| Stewart-Grubbs | 10 | CH₂Cl₂ | 40 | 82 | 1:1.5 |
Table 2: Application of this compound in the Formal Total Synthesis of (–)-Presphaerene [1][2]
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Cross-Metathesis | Methallyl chloride and functionalized olefin | 10 | CH₂Cl₂ | 40 | 78 | 1:1.6 |
Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis of Methallyl Halides
This protocol describes a general procedure for the cross-metathesis of methallyl halides with a functionalized olefin using the this compound, as demonstrated in the synthesis of a key intermediate for (–)-presphaerene.[1][2]
Materials:
-
This compound
-
Functionalized olefin (1.0 equiv)
-
Methallyl chloride (3.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the functionalized olefin (0.2 mmol, 1.0 equiv).
-
Dissolve the olefin in anhydrous dichloromethane (0.1 M solution).
-
Add methallyl chloride (0.6 mmol, 3.0 equiv) to the solution.
-
Add the this compound (0.02 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cross-metathesis product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The E/Z ratio can be determined by ¹H NMR analysis.[2]
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
While a specific protocol for RCM using the this compound was not found in the initial search, the following is a general procedure adapted from similar second-generation Grubbs catalyst protocols. This procedure can be optimized for specific substrates.
Materials:
-
This compound
-
Diene substrate
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diene substrate in the chosen anhydrous solvent to the desired concentration (typically 0.01-0.1 M).
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
Add the this compound (typically 1-5 mol%) to the solution.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40-80 °C) while monitoring the reaction progress by TLC. The formation of ethylene (B1197577) gas is an indicator of the reaction proceeding.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclic olefin.
Protocol 3: Purification of Metathesis Products - Removal of Ruthenium Byproducts
Ruthenium byproducts from metathesis reactions can often co-elute with the desired product. The following are general methods for their removal.[3][4]
Method A: Triphenylphosphine (B44618) Oxide or DMSO Treatment [4]
-
After the metathesis reaction is complete, concentrate the crude reaction mixture.
-
Redissolve the crude product in a minimal amount of a suitable solvent.
-
Add triphenylphosphine oxide (Ph₃P=O) or dimethyl sulfoxide (B87167) (DMSO) (approximately 50 equivalents relative to the catalyst).
-
Stir the mixture for at least 8 hours (optimally 12 hours).
-
Filter the mixture through a plug of silica gel, eluting with an appropriate solvent.
-
Concentrate the filtrate to obtain the purified product.
Method B: Activated Carbon Treatment
-
Following the metathesis reaction, concentrate the crude product.
-
Dissolve the crude material in a suitable solvent.
-
Add activated charcoal (approximately 50 equivalents by weight relative to the crude product).
-
Stir the suspension for 12 hours at room temperature.
-
Filter the mixture through a pad of celite or silica gel.
-
Proceed with standard silica gel column chromatography for further purification if necessary.
Visualizations
The following diagrams illustrate the fundamental mechanism of olefin metathesis and a general workflow for a typical cross-metathesis experiment.
Caption: The catalytic cycle of olefin metathesis.
Caption: General workflow for a cross-metathesis reaction.
References
- 1. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 2. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Application Notes and Protocols for Solvent Selection in Stewart-Grubbs Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stewart-Grubbs catalyst is a second-generation Hoveyda-Grubbs type ruthenium-based catalyst renowned for its high activity and stability in olefin metathesis reactions. A critical parameter influencing the success of these reactions is the choice of solvent. The solvent can significantly impact catalyst initiation, activity, stability, and overall reaction yield. This document provides detailed application notes and protocols to guide the rational selection of solvents for olefin metathesis reactions employing the this compound.
The Role of the Solvent in Stewart-Grubbs Catalysis
The solvent in a Stewart-Grubbs catalyzed reaction serves several key functions:
-
Solubilization: The solvent must dissolve the substrate, catalyst, and resulting products to ensure a homogeneous reaction mixture.
-
Catalyst Initiation and Activity: The solvent can influence the rate of initiation of the catalyst by affecting the dissociation of the chelating isopropoxybenzylidene ligand, which is a crucial step in the catalytic cycle.
-
Catalyst Stability: The choice of solvent can impact the longevity of the catalyst. Some solvents may coordinate to the metal center and inhibit catalysis, while others can help stabilize the active catalytic species.
-
Product Yield and Selectivity: The solvent can affect the equilibrium of the reaction and influence the distribution of products, particularly in cross-metathesis reactions.
Traditionally, chlorinated solvents such as dichloromethane (B109758) (DCM) and aromatic solvents like toluene (B28343) have been widely used for olefin metathesis. However, due to environmental and health concerns, there is a growing trend towards the use of "greener" solvents.
Data Presentation: Solvent Effects on Cross-Metathesis Yield
The following table summarizes the isolated yields for the cross-metathesis of methallyl chloride with a model olefin catalyzed by the this compound in various solvents. This data highlights the significant impact of solvent choice on reaction efficiency.
| Solvent | Isolated Yield (%) |
| Dichloromethane (DCM) | 75 |
| Toluene | 68 |
| Tetrahydrofuran (THF) | 55 |
| Diethyl Ether | 62 |
Data adapted from a study on the cross-metathesis of methallyl halides. The reaction was performed with the olefin (0.2 mmol) in the specified solvent (0.1 M) for 18 hours at 40°C under an argon atmosphere.
Experimental Protocols
General Protocol for Solvent Screening in a Stewart-Grubbs Catalyzed Reaction
This protocol outlines a general procedure for screening various solvents to identify the optimal medium for a specific Stewart-Grubbs catalyzed olefin metathesis reaction.
Materials:
-
This compound
-
Substrate(s) for the metathesis reaction
-
Anhydrous, deoxygenated solvents for screening (e.g., DCM, toluene, THF, ethyl acetate, 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or similar reaction vessels
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for reaction monitoring (e.g., TLC, GC-MS, NMR)
Procedure:
-
Solvent Preparation: Ensure all solvents are anhydrous and have been deoxygenated. This can be achieved by sparging with an inert gas (e.g., argon) for at least 30 minutes prior to use.[1]
-
Reaction Setup:
-
In a dry, inert atmosphere glovebox or using Schlenk line techniques, add the substrate(s) to individual, pre-dried reaction vessels equipped with magnetic stir bars.
-
Add the desired volume of each deoxygenated solvent to the respective reaction vessel to achieve the target concentration.
-
-
Catalyst Addition:
-
Weigh the this compound in the air and add it to each reaction vessel. While the solid catalyst is air-stable, it is sensitive to oxygen in solution.
-
Immediately after catalyst addition, purge the headspace of each reaction vessel with an inert gas and seal the vessel.
-
-
Reaction Execution:
-
Place the reaction vessels on a magnetic stirrer and begin stirring.
-
If required, heat the reactions to the desired temperature.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by opening the vessel to the air and adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by passing the reaction mixture through a short plug of silica (B1680970) gel.
-
Remove the solvent in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography or another suitable method.
-
Characterize the product and determine the isolated yield for each solvent tested.
-
Protocol for a Typical Ring-Closing Metathesis (RCM) Reaction
This protocol provides a detailed procedure for a standard ring-closing metathesis reaction using the this compound.
Materials:
-
This compound (typically 1-5 mol%)
-
Diene substrate
-
Anhydrous, deoxygenated dichloromethane (DCM) or another suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.
-
Reaction Setup:
-
To a Schlenk flask containing a magnetic stir bar, add the diene substrate.
-
Under a positive pressure of inert gas, add anhydrous, deoxygenated DCM to dissolve the substrate (typical concentration is 0.01-0.1 M).
-
-
Catalyst Addition:
-
In a single portion, add the this compound to the stirred solution.
-
Seal the flask and continue to stir under a positive pressure of inert gas. For reactions that produce ethylene, a gentle stream of inert gas can be bubbled through the solution to drive the equilibrium towards the product.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired cyclic olefin.
-
Visualizations
Catalytic Cycle of Grubbs-Type Catalysts
Caption: Catalytic cycle for olefin metathesis.
Experimental Workflow for Solvent Selection
References
Application Notes and Protocols: Stewart-Grubbs Catalyst in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium-based complex, is a powerful tool in organic synthesis, particularly for olefin metathesis reactions.[1] It is distinguished by the N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents, which results in reduced steric hindrance compared to the more common N-mesityl counterpart.[1] This structural feature enhances its reactivity, especially in the cross-metathesis of sterically demanding olefins and various ring-closing metathesis applications.[1][2] These application notes provide an overview of catalyst loading, reaction conditions, and detailed protocols for utilizing the this compound in key metathesis transformations relevant to pharmaceutical and fine chemical synthesis.
Data Presentation
The efficiency of the this compound is demonstrated in its ability to promote cross-metathesis (CM) and ring-closing metathesis (RCM) with a variety of substrates. The following tables summarize quantitative data from representative applications.
Table 1: Cross-Metathesis of Various Olefins with Methallyl Halides using this compound.[2]
| Substrate Functional Group | Catalyst Loading (mol%) | Yield (%) | E/Z Ratio |
| Benzyl ether | 5 | 85 | 1.8:1 |
| N,N-dimethyl amide | 5 | 72 | 1.5:1 |
| Phthalimide | 5 | 80 | 1.8:1 |
| Boc-protected amine | 5 | 75 | 1.7:1 |
| TBS ether | 5 | 82 | 1.8:1 |
Table 2: Ring-Closing Metathesis of Diethyl Diallylmalonate.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Grubbs First Generation | 5 | CH₂Cl₂ | Room Temp | 1 | >95 |
Note: While this specific example uses a first-generation Grubbs catalyst, the this compound is also highly effective for RCM reactions, often with improved performance for more challenging substrates.
Experimental Protocols
The following are generalized protocols for cross-metathesis and ring-closing metathesis reactions using the this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Cross-Metathesis (CM)
This protocol is based on the cross-metathesis of an olefin with a methallyl halide.[2]
Materials:
-
This compound
-
Olefin substrate
-
Methallyl halide (e.g., methallyl chloride or bromide)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere of argon or nitrogen.
-
Add the methallyl halide (typically 1.5-3.0 equiv) to the solution.
-
Add the this compound (typically 2-5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cross-metathesis product.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the RCM of a diene substrate.
Materials:
-
This compound
-
Diene substrate
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diene substrate in the chosen anhydrous solvent to a typical concentration of 0.01-0.1 M. For macrocyclizations, higher dilution is often necessary to favor the intramolecular reaction.
-
Add the this compound (typically 1-5 mol%) to the solution.
-
Stir the reaction at room temperature or with heating. The removal of the ethylene (B1197577) byproduct by bubbling a gentle stream of inert gas through the reaction mixture can help drive the equilibrium towards the product.[3][4]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by adding ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclic olefin.
Visualizations
Catalytic Cycle of Olefin Metathesis
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis catalyzed by a ruthenium carbene complex like the this compound.[1]
Caption: Catalytic cycle of olefin metathesis.
General Experimental Workflow for Metathesis
The diagram below outlines a typical workflow for performing a metathesis reaction in a research laboratory setting.
Caption: General experimental workflow for a metathesis reaction.
References
- 1. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 2. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
Troubleshooting & Optimization
common side reactions with stewart-grubbs catalyst and their prevention
Welcome to the technical support center for Stewart-Grubbs catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to olefin metathesis reactions using these catalysts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My desired product is contaminated with isomers (double bond migration).
-
Question: I am observing significant amounts of olefin isomerization in my reaction, leading to a mixture of products. What is causing this and how can I prevent it?
-
Answer: Olefin isomerization is a common side reaction in olefin metathesis, often caused by the formation of ruthenium hydride species from the decomposition of the Stewart-Grubbs catalyst.[1][2] These hydride species can catalyze the migration of the double bond in your substrate or product.
To prevent this, you can implement one or more of the following strategies:
-
Use of Additives: Certain additives can suppress isomerization without significantly affecting the metathesis reaction.[1]
-
1,4-Benzoquinone (B44022): This is a highly effective additive for preventing olefin migration.[1][3]
-
Mild Acids: Weak acids like acetic acid can also prevent the formation of the problematic ruthenium hydride species.[1][4]
-
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of catalyst decomposition and subsequent isomerization.[2]
-
Minimize Catalyst Decomposition: Since catalyst decomposition is the root cause, taking steps to ensure catalyst stability is crucial. This includes rigorous purification of solvents and substrates to remove any impurities that could lead to decomposition.[2]
-
Issue 2: The catalyst appears to be inactive or the reaction is not proceeding to completion.
-
Question: My metathesis reaction is sluggish or not working at all. What are the possible reasons for this catalyst deactivation?
-
Answer: Catalyst deactivation can be caused by a variety of factors, primarily related to catalyst decomposition.[5] Here are the most common causes and their solutions:
-
Presence of Impurities: Stewart-Grubbs catalysts are sensitive to certain impurities that can coordinate to the metal center and inhibit its activity or lead to decomposition.
-
Oxygen: Exposure to air can lead to oxidation of the metal-carbene bond, rendering the catalyst inactive.[4][6] Always use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2][6]
-
Water: While more tolerant than other metathesis catalysts, excessive water can lead to decomposition.[5] Ensure your solvents and reagents are anhydrous.
-
Basic Impurities: Amines (e.g., pyridine) and other basic compounds can react with and decompose the catalyst.[2][5] Purify your substrates to remove any basic residues.
-
Peroxides: These can also oxidize and deactivate the catalyst.[4]
-
-
Decomposition by Reaction Components:
-
Ethylene (B1197577): The ethylene generated as a byproduct in many metathesis reactions can cause catalyst decomposition, especially for first-generation Grubbs catalysts.[2] If significant ethylene evolution is expected, consider using a catalyst more resistant to it, such as one with a cyclic alkyl amino carbene (CAAC) ligand.[2][4]
-
Alcohols and Hydroxides: These can induce catalyst degradation.[5] If your substrate contains these functional groups, you may need to use a more robust catalyst or protect the functional group.
-
-
Thermal Instability: Although generally robust, prolonged exposure to high temperatures can lead to thermolytic decomposition.[7] If possible, run your reaction at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for Stewart-Grubbs catalysts?
A1: Stewart-Grubbs catalysts can decompose through several pathways:
-
Bimolecular Decomposition: This is common for substituted carbene complexes.[7]
-
Unimolecular Decomposition: This pathway is more prevalent for unsubstituted methylidene complexes.[7][8]
-
Substrate/Product-Induced Decomposition: Certain olefins, like ethylene, can accelerate catalyst decomposition.[2] Additionally, some functional groups within the substrate, such as amines and alcohols, can react with and degrade the catalyst.[5]
Q2: How can I choose the right generation of this compound for my reaction?
A2: The choice of catalyst generation depends on the specific requirements of your reaction:
-
First-Generation Catalysts: These are generally less active but can be useful for simpler metathesis reactions.
-
Second-Generation Catalysts: These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are significantly more active and stable than the first-generation catalysts.[9] They are a good starting point for most applications.
-
Hoveyda-Grubbs Catalysts: These are a type of second-generation catalyst with a chelating isopropoxystyrene ligand, which imparts greater stability.[10]
-
Third-Generation (Fast-Initiating) Catalysts: These are designed for rapid initiation and are particularly useful in ring-opening metathesis polymerization (ROMP) to produce polymers with low polydispersity.[10]
Q3: Can I reuse the this compound?
A3: In general, Stewart-Grubbs catalysts are used in stoichiometric amounts relative to the substrate and are not recovered or reused in typical laboratory settings. Catalyst decomposition and the difficulty in separating the catalyst from the reaction mixture make reuse impractical for most applications.
Data Presentation
Table 1: Effect of Additives on Preventing Olefin Isomerization
| Additive | Concentration (mol%) | Substrate | Reaction Type | Isomerization without Additive (%) | Isomerization with Additive (%) | Reference |
| 1,4-Benzoquinone | 10 | Allylic Ether | Self-Metathesis | 30 | <1 | [1] |
| Acetic Acid | 5 | Long-chain Alkene | RCM | 15 | 2 | [1] |
| 2,6-Dichlorobenzoquinone | 10 | Diallyl Ether | RCM | 25 | <2 | [2] |
Note: The values presented are illustrative and based on data from the cited literature. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol for Prevention of Olefin Isomerization using 1,4-Benzoquinone
This protocol describes a general procedure for performing a ring-closing metathesis (RCM) reaction with the addition of 1,4-benzoquinone to suppress olefin isomerization.
Materials:
-
Diene substrate
-
Stewart-Grubbs second-generation catalyst
-
1,4-Benzoquinone
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.
-
Assemble the reaction setup, including a Schlenk flask equipped with a magnetic stir bar and a condenser (if heating is required), under a positive pressure of inert gas.
-
-
Degassing the Solvent:
-
Degas the chosen solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
In the Schlenk flask, dissolve the diene substrate and 1,4-benzoquinone (typically 5-10 mol% relative to the substrate) in the degassed solvent.
-
Stir the solution to ensure all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate, dry vial and under an inert atmosphere (e.g., in a glovebox), weigh the this compound (typically 0.5-5 mol% relative to the substrate).
-
Add the solid catalyst to the reaction flask against a positive flow of inert gas. Alternatively, dissolve the catalyst in a small amount of degassed solvent and add it to the reaction mixture via a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (room temperature is often sufficient for second-generation catalysts).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by opening the flask to air or by adding a quenching agent like ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any remaining starting materials or additives.
-
Mandatory Visualization
Caption: Troubleshooting workflow for olefin isomerization.
References
- 1. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Collection - Prevention of Undesirable Isomerization during Olefin Metathesis - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. React App [pmc.umicore.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
deactivation of stewart-grubbs catalyst and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to the deactivation of the Stewart-Grubbs catalyst and effectively implement mitigation strategies.
Troubleshooting Guides
This section addresses specific problems you might encounter during your olefin metathesis reactions using the this compound.
Issue 1: Low or No Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
Thin-layer chromatography (TLC) or gas chromatography (GC) analysis shows minimal product formation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Catalyst Deactivation by Atmospheric Impurities | Ensure rigorous inert atmosphere | Oxygen and moisture from the air can rapidly deactivate the catalyst. Use Schlenk lines or a glovebox for all manipulations of the catalyst and reaction setup.[1][2] |
| Contaminated Solvents or Reagents | Use freshly purified solvents and reagents | Solvents should be degassed and dried using appropriate methods (e.g., passing through activated alumina (B75360) columns).[2] Substrates should be purified to remove potential catalyst poisons. |
| Presence of Functional Groups Prone to Deactivation | Pre-treat substrates or use additives | Functional groups like unprotected amines, thiols, and some strong Lewis bases can irreversibly bind to the ruthenium center. Consider protecting these groups or using a stoichiometric amount of a scavenger. |
| Insufficient Catalyst Loading | Increase catalyst loading | For challenging substrates or if minor deactivation is suspected, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes drive the reaction to completion. |
| Low Reaction Temperature | Increase reaction temperature | While higher temperatures can promote catalyst decomposition, some reactions require more thermal energy to proceed at a reasonable rate. Increase the temperature in small increments (e.g., 10 °C) and monitor the reaction closely. |
| Poor Substrate Solubility | Choose a more appropriate solvent | Ensure your substrate is fully dissolved in the reaction solvent. Poor solubility can lead to low effective concentrations and slow reaction rates. |
Issue 2: Reaction Starts but Stalls Before Completion
Symptoms:
-
Initial product formation is observed, but the reaction does not proceed to full conversion, even after extended reaction times.
-
The reaction mixture changes color, often to a darker brown or black, indicating catalyst decomposition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Gradual Catalyst Decomposition | Lower the reaction temperature | The this compound has a finite lifetime at a given temperature. Lowering the temperature can extend its activity. |
| Deactivation by a Product or Byproduct | Remove volatile byproducts | If the metathesis reaction generates a volatile byproduct like ethylene (B1197577), it can be removed by applying a gentle vacuum or by bubbling an inert gas through the reaction mixture. The formation of the ruthenium-methylidene species from ethylene can be a pathway to deactivation.[3] |
| Substrate Isomerization | Add a phosphine (B1218219) scavenger | Isomerization of the double bond in the substrate or product can sometimes occur, leading to inactive species. The addition of a phosphine scavenger can sometimes mitigate this. |
| Trace Impurities in the Substrate | Further purify the starting material | Even trace amounts of impurities can accumulate over the course of the reaction and lead to gradual catalyst deactivation. Re-purifying the substrate by column chromatography, distillation, or recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivating species for the this compound?
A1: The most common deactivating species are:
-
Oxygen and Water: Exposure to air and moisture is a primary cause of catalyst deactivation.[1][4][5][6]
-
Protic Solvents: Alcohols (especially primary alcohols) and acids can react with the catalyst.[4][6]
-
Lewis Bases: Amines, pyridines, and thiols can coordinate to the ruthenium center and inhibit or deactivate the catalyst.[3]
-
Oxidizing Agents: Peroxides and other oxidizing agents will rapidly decompose the catalyst.
-
Certain Functional Groups: Aldehydes, unhindered ketones, and some terminal alkynes can interact with the catalyst in a non-productive manner.
Q2: How should I store the this compound?
A2: The this compound should be stored under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C is typical). It is sensitive to air, moisture, and light over extended periods.
Q3: Can I weigh the this compound in the air?
A3: For short periods, the catalyst can be weighed in the air, but this is not recommended for high-precision or sensitive reactions. For best results, all manipulations, including weighing, should be performed in a glovebox.
Q4: My reaction is known to be sluggish. How can I improve the performance of the this compound?
A4: To improve performance for sluggish reactions:
-
Increase Temperature: Gently warming the reaction can increase the rate of catalysis.
-
Increase Catalyst Loading: A higher catalyst concentration can help drive the reaction to completion.
-
Use a Co-solvent: In some cases, the addition of a co-solvent like THF can stabilize the active catalytic species.
-
Ensure High Purity of Reagents: Sluggish reactions are more susceptible to the effects of impurities over long reaction times.
Q5: How can I tell if my catalyst has decomposed?
A5: A visual color change of the reaction mixture from its initial reddish-brown or green-brown to a dark brown or black solution is a strong indicator of catalyst decomposition. This is often accompanied by a cessation of catalytic activity.
Quantitative Data on Catalyst Stability and Performance
The following tables summarize quantitative data on the performance and stability of Grubbs-type catalysts. While data specifically for the this compound is limited, the trends observed for closely related second-generation catalysts are generally applicable.
Table 1: Effect of Water on Ring-Closing Metathesis (RCM) Yield
| Catalyst | Water Content (v/v) | Yield (%) | Turnover Number (TON) |
| Hoveyda-Grubbs II | Dry | 83 | ~16600 |
| 0.01% | ~35 | ~7000 | |
| 0.1% | <5 | <1000 | |
| Grela-type catalyst | Dry | 87 | ~17400 |
| 0.1% | 30 | ~6000 |
Data adapted from studies on Hoveyda-Grubbs II and Grela-type catalysts, which are structurally similar to the this compound. The data illustrates the significant negative impact of even small amounts of water on catalyst performance.[7]
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Olefin Metathesis Reaction under an Inert Atmosphere
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Preparation:
-
Use anhydrous, degassed solvents. Solvents are typically purified by passing them through an activated alumina column (solvent purification system) and then sparged with argon or nitrogen for at least 30 minutes.[2]
-
Liquid substrates should be purified by distillation and then degassed by three freeze-pump-thaw cycles.
-
Solid substrates should be dried under high vacuum for several hours before use.
-
-
Reaction Setup:
-
Assemble the reaction flask, condenser, and other glassware under a positive pressure of inert gas.
-
Add the substrate and solvent to the reaction flask via cannula or a gas-tight syringe.
-
If the reaction is to be heated, allow the solution to reach the desired temperature.
-
-
Catalyst Addition:
-
In a glovebox, weigh the this compound into a small vial.
-
Dissolve the catalyst in a small amount of the reaction solvent.
-
Quickly add the catalyst solution to the reaction flask via cannula or a gas-tight syringe. Alternatively, if a solid addition port is available, the catalyst can be added as a solid under a strong flow of inert gas.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR analysis of aliquots taken from the reaction mixture using a gas-tight syringe.
Protocol 2: Purification of Olefin Substrates
-
Liquid Substrates:
-
Distillation: Distill the liquid substrate under reduced pressure to remove non-volatile impurities.
-
Filtration through Activated Alumina: Pass the distilled substrate through a short plug of activated, neutral alumina to remove polar impurities.
-
Degassing: Degas the purified substrate using three freeze-pump-thaw cycles.
-
-
Solid Substrates:
-
Recrystallization: Recrystallize the solid substrate from an appropriate solvent to remove impurities.
-
Drying: Dry the recrystallized substrate under high vacuum for several hours to remove residual solvent and moisture.
-
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for the this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed metathesis reactions.
Mitigation Strategies Overview
Caption: Key strategies to mitigate catalyst deactivation.
References
optimizing reaction temperature for stewart-grubbs catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Stewart-Grubbs catalyst. The focus is on optimizing reaction temperature to achieve desired outcomes in olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating temperature range for the this compound?
A1: The this compound, a type of Hoveyda-Grubbs catalyst, is generally designed for high thermal stability. While some reactions can be initiated at room temperature, optimal temperatures often range from ambient to elevated temperatures, sometimes up to 85°C or higher, depending on the specific substrate and reaction type.[1][2] Some specialized Grubbs-type catalysts can even be used at temperatures as high as 120°C, particularly with microwave heating.[3] However, it is crucial to carefully optimize the temperature for each specific application to balance reaction rate and catalyst stability.
Q2: My reaction is showing low yield. Could the temperature be the issue?
A2: Yes, incorrect reaction temperature is a common cause of low yields in olefin metathesis reactions. Both temperatures that are too low and too high can be problematic.
-
Low Temperature: The catalyst may not be sufficiently activated, leading to a slow or incomplete reaction.
-
High Temperature: Elevated temperatures (e.g., 60°C and above) can lead to catalyst decomposition, which reduces the amount of active catalyst and can generate side products.[4][5] Catalyst degradation at higher temperatures is a known issue for Grubbs-type catalysts.[6]
Q3: I am observing the formation of undesired isomers. How is this related to temperature?
A3: The formation of isomers can be a result of catalyst degradation at elevated temperatures.[4] When the catalyst decomposes, it can form ruthenium-hydride species that are known to catalyze olefin isomerization.[6] If you are observing significant isomerization, consider reducing the reaction temperature.
Q4: Can the choice of solvent affect the optimal reaction temperature?
A4: Absolutely. The choice of solvent can influence catalyst stability and, consequently, the optimal temperature range. For instance, the stability of Grubbs II catalyst has been observed to differ in solvents like toluene (B28343) and THF.[7] Common solvents for metathesis reactions include dichloromethane (B109758) (DCM), toluene, and THF.[7][8] It is important to use high-purity, dry, and degassed solvents, as impurities like water and oxygen can deactivate the catalyst, especially at higher temperatures.[5]
Q5: At what temperature should I start my optimization experiments?
A5: A good starting point for temperature optimization is often room temperature or slightly above (e.g., 40°C).[9] You can then incrementally increase the temperature in small steps (e.g., 10-20°C) while monitoring the reaction progress and the formation of any byproducts.
Troubleshooting Guide
Below are common issues encountered when optimizing the reaction temperature for the this compound, along with recommended actions.
| Issue | Possible Cause | Recommended Action |
| Low or no conversion | Reaction temperature is too low for catalyst initiation with the specific substrate. | Incrementally increase the reaction temperature (e.g., in 10-20°C steps). Consider a different solvent that may enhance catalyst activity at lower temperatures. |
| Low yield with formation of side products (e.g., isomers) | Reaction temperature is too high, causing catalyst decomposition.[4][6] | Decrease the reaction temperature. A good starting point for troubleshooting is to lower the temperature to 40°C.[4] |
| Reaction starts well but then stalls | Catalyst deactivation over time, potentially accelerated by temperature. | Consider a lower reaction temperature to improve catalyst lifetime. Alternatively, a slow addition of the catalyst over the course of the reaction might be beneficial. |
| Inconsistent results between batches | Impurities in the solvent or reagents (e.g., water, oxygen, peroxides) that are more detrimental at higher temperatures.[5] | Ensure all solvents and reagents are rigorously dried and degassed before use. |
Experimental Protocols
Protocol for Small-Scale Reaction Temperature Optimization
This protocol outlines a general procedure for determining the optimal reaction temperature for a given olefin metathesis reaction using the this compound.
Materials:
-
This compound
-
Substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Stir plate and stir bar
-
Heating mantle or oil bath with temperature controller
-
Analytical tools for monitoring reaction progress (e.g., TLC, GC-MS, NMR)
Procedure:
-
Reaction Setup: In a dry, inert reaction vessel, dissolve the substrate in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Weigh the this compound and add it to the reaction mixture. While the solid catalyst is air-stable, it is best to minimize its exposure to air.[10]
-
Temperature Screening:
-
Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 25°C, 40°C, 60°C, 80°C).
-
Ensure uniform stirring for all reactions.
-
-
Reaction Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them using an appropriate analytical technique (e.g., TLC, GC-MS). Note the conversion to the desired product and the formation of any byproducts.
-
Data Analysis: Compare the results from the different temperatures to determine which condition provides the best balance of reaction rate, yield, and selectivity.
-
Refinement (Optional): If necessary, perform a second round of optimization with a narrower temperature range around the initial optimum.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Experimental workflow for temperature optimization.
References
- 1. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermally Stable, Latent Olefin Metathesis Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. React App [pmc.umicore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stewart-Grubbs Catalyst Activity
Welcome to the technical support center for Stewart-Grubbs and related olefin metathesis catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to catalyst activity, particularly the effects of impurities.
Frequently Asked Questions (FAQs)
Q1: My metathesis reaction is sluggish or has stalled completely. What are the most common causes?
A1: Low or no catalytic activity is most frequently caused by the presence of impurities that either reversibly inhibit or irreversibly decompose the catalyst. The most common culprits include:
-
Atmospheric Impurities: Oxygen and moisture are known to deactivate Grubbs-type catalysts. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Impurities: Solvents, particularly chlorinated solvents like dichloromethane (B109758) (DCM), can contain stabilizers (e.g., amylene) or degradation products (e.g., trace HCl, peroxides) that interfere with the catalyst.
-
Substrate/Reagent Impurities: Impurities within your starting materials, such as amines, thiols, or unpurified reagents from previous steps, can act as catalyst poisons.
-
Coordinating Functional Groups: Certain functional groups on the substrate or in the solvent (e.g., pyridines, imidazoles, and other Lewis bases) can coordinate to the ruthenium center and inhibit its activity.[1]
Q2: I am observing significant amounts of olefin isomerization in my reaction. What causes this and how can I prevent it?
A2: Olefin isomerization is a common side reaction often catalyzed by ruthenium hydride species. These hydrides can form from the decomposition of the primary metathesis catalyst, a process that can be promoted by impurities like primary alcohols, water, or oxygen.[2] To minimize isomerization:
-
Ensure rigorous exclusion of air and moisture from your reaction.
-
Use highly purified, peroxide-free solvents.
-
Consider adding a mild acid, such as acetic acid, which can help suppress the formation of the problematic ruthenium hydride species.
-
Minimize reaction time and temperature, as prolonged exposure to harsh conditions can increase catalyst decomposition.
Q3: How critical is solvent purity for my reaction's success?
A3: Solvent purity is absolutely critical. Many common laboratory solvents contain additives or impurities that are detrimental to catalyst performance. For example, DCM is often stabilized with alkenes that can participate in the metathesis reaction, while ethers like THF can form peroxides upon storage, which oxidize and deactivate the catalyst. It is strongly recommended to use freshly purified and thoroughly degassed solvents for all metathesis reactions.
Q4: Can the ethylene (B1197577) byproduct of a ring-closing metathesis (RCM) reaction affect the catalyst?
A4: Yes, ethylene, though a product, can influence the reaction. It can react with the catalyst to form a highly reactive but relatively unstable ruthenium methylidene intermediate. This can lead to catalyst decomposition pathways.[3] For this reason, in many RCM reactions, particularly those for macrocyclization, it is beneficial to remove ethylene as it is formed by performing the reaction under a vacuum or with a gentle stream of an inert gas.
Troubleshooting Guide: Low Yield and Catalyst Deactivation
This guide provides a step-by-step approach to diagnosing and solving common issues encountered during olefin metathesis experiments.
Problem: Reaction Yield is Significantly Lower Than Expected
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding metathesis reactions.
Data on Impurity Effects
The presence of impurities can dramatically reduce catalyst efficiency. The following tables summarize the observed effects of common impurities.
Quantitative Effect of Water on RCM Yield
The following data illustrates the severe impact of even small amounts of water on the yield of a macrocyclic ring-closing metathesis (mRCM) reaction. The reaction was monitored for the conversion of a diene substrate to its cyclic product using different Stewart-Grubbs type catalysts.
| Catalyst Type | Water Conc. (v/v) | Reaction Yield (%) |
| Grela-type (Ru-2) | Dry Toluene (Control) | 87% |
| 0.01% (100 ppm) | ~40% (approx.) | |
| 0.1% | 30% | |
| 1% | <5% | |
| Iodide Analogue (Ru-3) | Dry Toluene (Control) | >95% |
| 0.1% | 73% | |
| 1% | 30% |
Data synthesized from studies on Ru-catalyzed olefin metathesis, highlighting that fast-initiating catalysts like the Grela-type are more susceptible to deactivation by water than slower-initiating analogues.[4][5]
Qualitative Effects of Common Impurities
| Impurity Class | Examples | General Effect on Catalyst | Recommended Mitigation |
| Protic Solvents/Reagents | Water, Alcohols (MeOH, EtOH) | Decomposes catalyst to inactive Ru-H and Ru-CO species; can induce isomerization.[4][5] | Use anhydrous solvents and reagents. Dry equipment thoroughly. |
| Lewis Bases (N-Donors) | Pyridine, Imidazole, Amines | Reversible inhibition by coordination to Ru center. Can completely stop the reaction at sufficient concentrations.[1][6] | Purify substrates to remove amine impurities. If a basic group is part of the substrate, consider protecting it. |
| Oxygen | Atmospheric O₂ | Oxidative decomposition of the catalyst. | Perform reactions under a strictly inert atmosphere (Ar or N₂). Use degassed solvents. |
| Peroxides | Formed in ether solvents (THF, Et₂O) | Oxidative decomposition of the catalyst. | Use freshly distilled or inhibitor-free solvents. Test for peroxides before use. |
| Solvent Stabilizers | Amylene, Cyclohexene (in DCM) | Can act as competing substrates, reducing efficiency. | Purify solvent by washing with conc. H₂SO₄ followed by distillation. |
| Thiols | R-SH | Strong coordination to Ru, acting as a potent catalyst poison. | Rigorously purify substrates to remove any thiol-containing impurities. |
Key Experimental Protocols
Protocol 1: Standard Ring-Closing Metathesis (RCM) Reaction
This protocol outlines a general procedure for performing an RCM reaction with a Stewart-Grubbs catalyst under conditions designed to minimize impurity effects.
Materials:
-
Diene Substrate
-
Stewart-Grubbs or related catalyst (e.g., Hoveyda-Grubbs 2nd Gen.)
-
Anhydrous, degassed reaction solvent (e.g., Toluene or DCM)
-
Schlenk flask and condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware, syringes, and magnetic stirrer.
Procedure:
-
Solvent Preparation: Degas the chosen solvent by sparging with an inert gas for 30-60 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction Setup: Flame-dry the Schlenk flask and condenser under vacuum and backfill with inert gas. Transfer the degassed solvent to the flask via cannula.
-
Substrate Addition: Dissolve the diene substrate in a small amount of degassed solvent and add it to the reaction flask. If performing a macrocyclization, the substrate should be added slowly via syringe pump to the bulk solvent to maintain high dilution.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh the catalyst into a separate vial and dissolve it in a small amount of degassed solvent.
-
Initiation: Transfer the catalyst solution to the stirring substrate solution in the reaction flask via syringe. For high-dilution reactions, the catalyst may be added simultaneously with the substrate via a second syringe pump.
-
Reaction Monitoring: Heat the reaction to the desired temperature (typically 40-80 °C for toluene) and monitor its progress by taking aliquots and analyzing them by TLC, GC, or NMR.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a few drops of a quenching agent like ethyl vinyl ether. The ruthenium byproducts can then be removed.
Protocol 2: Removal of Ruthenium Residues
After the reaction, colored ruthenium byproducts must be removed. This is a common and effective method using a polar isocyanide scavenger.
Materials:
-
Crude reaction mixture
-
Polar isocyanide scavenger (e.g., tris(hydroxymethyl)phosphine (B1196123) or a commercial scavenger)
-
Appropriate solvents for chromatography
Procedure:
-
Quench Reaction: After the metathesis reaction is complete, add the isocyanide scavenger to the crude reaction mixture. Typically, 4-5 equivalents relative to the catalyst are used.
-
Stir: Stir the mixture at room temperature for 30-60 minutes. The scavenger coordinates to the ruthenium, forming a more polar complex.
-
Concentrate: Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: Redissolve the crude residue in a minimal amount of solvent and purify by standard silica gel column chromatography. The polar ruthenium complex will have a high affinity for the silica and will be retained, allowing the desired organic product to be eluted.
Visualized Deactivation Pathways
The following diagrams illustrate the proposed mechanisms by which common impurities deactivate Grubbs-type catalysts.
Deactivation by Primary Alcohols
Caption: Deactivation of first-generation Grubbs catalyst by primary alcohols.
Deactivation by Water/Hydroxide
Caption: Proposed deactivation pathway of Grubbs catalysts in the presence of water.
References
- 1. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homodimerization in Cross-Metathesis
Welcome to the technical support center for olefin cross-metathesis. This resource provides researchers, scientists, and drug development professionals with practical guidance on minimizing the formation of unwanted homodimers in cross-metathesis (CM) reactions.
Frequently Asked Questions (FAQs)
Q1: What is homodimerization in the context of cross-metathesis?
A1: Homodimerization is a competing side reaction in cross-metathesis where one of the olefin starting materials reacts with itself, forming a symmetrical dimer.[1] This reduces the yield of the desired cross-metathesis product and complicates purification. The main challenge in a cross-metathesis reaction is controlling selectivity to favor the formation of the desired cross-product over the two potential homodimers.[1]
Q2: What are the primary factors that influence the extent of homodimerization?
A2: The degree of homodimerization is primarily influenced by three factors:
-
The nature of the olefin substrates: The steric and electronic properties of the reacting olefins play a crucial role. A widely accepted model categorizes olefins into four types based on their propensity to homodimerize.[1][2]
-
The choice of catalyst: Different ruthenium-based catalysts exhibit varying activities and selectivities. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more effective at minimizing homodimerization than first-generation catalysts.[3]
-
The reaction conditions: Parameters such as substrate concentration, stoichiometry, temperature, and solvent can be optimized to favor cross-metathesis over homodimerization.
Q3: How does the classification of olefins help in predicting and minimizing homodimerization?
A3: Olefins can be classified into four types based on their reactivity and tendency to homodimerize in the presence of a metathesis catalyst. Understanding these classifications is key to designing selective cross-metathesis reactions. Generally, a selective reaction can be achieved by reacting an olefin of high reactivity with one of lower reactivity.[2]
Olefin Classification for Cross-Metathesis Selectivity
The following table provides a summary of the olefin classification model, which is a powerful tool for predicting the outcome of a cross-metathesis reaction.
| Olefin Type | Propensity for Homodimerization | Reactivity of Homodimer in Secondary Metathesis | Examples | Strategy for Selective Cross-Metathesis |
| Type I | Rapid | Consumable | Terminal, electron-rich olefins (e.g., allylbenzene, 1-octene) | React with a Type II or Type III olefin. Use a large excess of the more readily available Type I olefin.[2][4] |
| Type II | Slow | Sparingly Consumable | α,β-unsaturated carbonyls (e.g., acrylates), styrenes, secondary allylic alcohols.[2][4] | React with a Type I or Type III olefin. These reactions are often highly selective.[2][4] |
| Type III | No Hhomodimerization | Not Applicable | 1,1-disubstituted olefins, bulky olefins (e.g., containing quaternary centers).[1][2] | Excellent partners for cross-metathesis with Type I or Type II olefins.[2][4] |
| Type IV | Inert to Metathesis | Not Applicable | Highly sterically hindered or electron-deficient olefins (e.g., some tetrasubstituted olefins). | Act as spectators and do not participate in the reaction.[1] |
Troubleshooting Guide
This guide addresses common issues related to excessive homodimerization and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of homodimerization of one or both starting materials. | - Both olefins are Type I. - Inappropriate catalyst selection (e.g., first-generation Grubbs catalyst). - High concentration of reactants. | - If possible, modify one of the substrates to be less reactive (e.g., increase steric bulk). - Switch to a second-generation Grubbs or Hoveyda-Grubbs catalyst.[3] - Perform the reaction under dilute conditions.[3] - Use a large excess of one of the olefins. |
| Low conversion to the desired cross-product, with significant starting material remaining. | - Catalyst deactivation. - Insufficient catalyst loading. - Low reaction temperature. - Sterically hindered or electron-deficient olefins. | - Ensure rigorous exclusion of air and moisture.[3] - Increase catalyst loading or add the catalyst in portions.[3] - Increase the reaction temperature. - For challenging substrates, consider specialized catalysts with less steric bulk on the N-heterocyclic carbene ligand. |
| Formation of undesired isomers of the cross-product. | - Secondary metathesis of the product. - Catalyst-induced isomerization of the double bond. | - Use a catalyst known for high stereoselectivity. - Consider using additives like 1,4-benzoquinone (B44022) to suppress isomerization. |
Decision-Making Workflow for Minimizing Homodimerization
The following diagram illustrates a logical workflow for selecting an appropriate strategy to minimize homodimerization in a cross-metathesis reaction.
Caption: Decision workflow for minimizing homodimerization.
Experimental Protocol: Selective Cross-Metathesis of a Secondary Allylic Alcohol with an Acrylate (B77674)
This protocol is adapted from a literature procedure and describes the selective cross-metathesis between a Type II olefin (a secondary allylic alcohol) and another Type II olefin (methyl acrylate), where homodimerization is slow for both partners.[2]
Materials:
-
Secondary allylic alcohol (1 equivalent)
-
Methyl acrylate (5 equivalents)
-
Grubbs' second-generation catalyst (0.5-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Argon or nitrogen for inert atmosphere
-
Standard laboratory glassware, oven-dried
Procedure:
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).
-
Ensure all reagents and solvents are anhydrous and degassed. Solvents can be degassed by sparging with argon for 15-30 minutes.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary allylic alcohol (1 equiv.) and the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Add methyl acrylate (5 equiv.) to the flask.
-
Begin stirring the solution under a positive pressure of inert gas.
-
-
Catalyst Addition:
-
In a separate vial, weigh the desired amount of Grubbs' second-generation catalyst (e.g., 1 mol%).
-
Under a positive flow of inert gas, add the solid catalyst to the reaction mixture. A color change (typically to brown or dark green) should be observed.
-
-
Reaction Monitoring:
-
The reaction can be run at room temperature or gently heated (e.g., 40 °C) to increase the rate.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting starting material), cool the mixture to room temperature.
-
The catalyst can be quenched by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis product from any residual starting materials, homodimers, and catalyst byproducts.
-
Catalyst Selection Guide
The choice of catalyst is critical for achieving high selectivity in cross-metathesis. The following table summarizes the characteristics of commonly used Grubbs and Hoveyda-Grubbs catalysts.
| Catalyst | Generation | Key Features | Recommended Applications |
| Grubbs Catalyst® 1st Gen | First | High functional group tolerance, stable in air. | Ring-closing metathesis (RCM), polymerization. Less effective for challenging cross-metathesis. |
| Grubbs Catalyst® 2nd Gen | Second | Higher activity than 1st Gen, good for sterically demanding and electron-deficient olefins. | General cross-metathesis, especially for Type II and Type III olefins.[2] |
| Hoveyda-Grubbs Catalyst® 1st Gen | First | Slower initiation, higher stability than Grubbs 1st Gen. | RCM and other metathesis reactions where slow initiation is desired. |
| Hoveyda-Grubbs Catalyst® 2nd Gen | Second | High activity, excellent air stability, good for electron-deficient olefins. | Cross-metathesis involving acrylates and other electron-deficient partners. |
| Catalysts with CAAC ligands | Specialized Second | High activity, can prevent side isomerization reactions. | Challenging cross-metathesis reactions, particularly with substrates prone to isomerization. |
Visualizing the Metathesis Catalytic Cycle
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis.
Caption: The catalytic cycle of olefin cross-metathesis.
References
Technical Support Center: Reactivation of Deactivated Stewart-Grubbs Catalysts
Welcome to the technical support center for the reactivation of deactivated Stewart-Grubbs catalysts. This resource is designed for researchers, scientists, and professionals in drug development who utilize olefin metathesis in their work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with catalyst deactivation.
Troubleshooting Guide: Catalyst Reactivation
This guide provides detailed instructions for the reactivation of a first-generation Hoveyda-Grubbs catalyst that has been deactivated by exposure to ethylene (B1197577).
Issue: My first-generation Hoveyda-Grubbs catalyst has lost activity after a reaction involving ethylene.
Cause: The first-generation Hoveyda-Grubbs catalyst can be decomposed in the presence of ethylene, leading to the formation of inactive ruthenium species.[1][2] While the precise structure of all decomposition products is not fully characterized, they are inactive for olefin metathesis reactions such as Ring-Closing Metathesis (RCM).
Solution: It is possible to reactivate the catalyst by treating the decomposed mixture with a substituted propargyl alcohol. This process transforms the inactive ruthenium species into a highly active ruthenium indenylidene-ether complex. A reactivation yield of approximately 43% has been demonstrated.[1][2]
Experimental Protocols
Protocol 1: Intentional Deactivation of First-Generation Hoveyda-Grubbs Catalyst with Ethylene
This protocol describes the purposeful deactivation of the catalyst for research purposes or as a precursor to reactivation studies.
Materials:
-
First-Generation Hoveyda-Grubbs Catalyst
-
Dichloromethane (CH₂Cl₂)
-
Ethylene gas (high pressure)
-
High-pressure reaction vessel
Procedure:
-
In a high-pressure vessel, dissolve the first-generation Hoveyda-Grubbs catalyst in dichloromethane.
-
Pressurize the vessel with ethylene gas to 120 psi.
-
Heat the mixture to 55°C and maintain these conditions for 4 hours.[1][2]
-
After 4 hours, vent the ethylene and remove the solvent under reduced pressure to isolate the deactivated ruthenium species.
-
Confirm deactivation by testing the catalytic activity of the residue in a standard RCM reaction (e.g., with diethyldiallyl malonate). A significant drop in conversion (e.g., <3% conversion after 1 hour at 40°C) indicates successful deactivation.[2]
Protocol 2: Reactivation of Decomposed First-Generation Hoveyda-Grubbs Catalyst
This protocol details the steps to regenerate the active catalyst from the decomposed material obtained in Protocol 1.
Materials:
-
Deactivated ruthenium species (from Protocol 1)
-
1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol
-
Tetrahydrofuran-d₈ (THF-d₈) or a suitable high-boiling solvent
-
Sealed NMR tube or a suitable reaction vessel for heating
Procedure:
-
Combine the deactivated ruthenium species with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol in a sealed reaction vessel (a sealed NMR tube can be used for small-scale reactions).[2]
-
Add a suitable solvent, such as THF-d₈.
-
Heat the mixture at 70°C for 18 hours. During this time, the color of the solution should change from a dark dirt-brown to a bright orange-brown.[2]
-
The formation of the active ruthenium indenylidene-ether complex can be confirmed by ³¹P NMR spectroscopy (expect a singlet resonance around 67.5 ppm) and mass spectrometry.[2]
-
The reactivated catalyst can be isolated via silica (B1680970) gel chromatography for further use.
Data Presentation
The following table summarizes the quantitative data related to the reactivation of the first-generation Hoveyda-Grubbs catalyst.
| Parameter | Value | Reference |
| Deactivation Conditions | Ethylene (120 psi), CH₂Cl₂, 55°C, 4 hours | [1][2] |
| Reactivation Agent | 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol | [1][2] |
| Reactivation Conditions | THF-d₈, 70°C, 18 hours | [2] |
| Reactivation Yield | 43% | [1][2] |
| Activity of Reactivated Catalyst | The Ring-Closing Metathesis (RCM) activity of the isolated reactivated catalyst is comparable to that of the independently synthesized indenylidene-ether complex. | [1][2] |
Visualizations
The following diagrams illustrate the deactivation and reactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Can second-generation Grubbs catalysts be reactivated after decomposition?
A: The deactivation of second-generation Grubbs catalysts often proceeds through different mechanisms, such as C-H bond activation of the N-heterocyclic carbene (NHC) ligand, leading to irreversibly decomposed species. Currently, there is no established, general protocol for the reactivation of decomposed second-generation Grubbs catalysts. The focus in the field has been on developing more robust catalysts to prevent deactivation in the first place.
Q2: My catalyst has been deactivated by an amine or a coordinating solvent. Can it be regenerated?
A: Amines and other coordinating species can deactivate Grubbs catalysts by forming stable adducts or by promoting decomposition pathways. In some cases, if the deactivation is due to simple inhibition (coordination), the activity might be restored by adding an acid to protonate and remove the inhibiting amine. However, if the amine has induced decomposition of the catalyst, regeneration is generally not feasible. It is often more practical to remove the deactivated catalyst and use a fresh batch.
Q3: What are the common signs of catalyst deactivation?
A: Common signs of catalyst deactivation include:
-
A significant decrease in or complete loss of catalytic activity (i.e., stalled reaction).
-
A noticeable color change in the reaction mixture that deviates from the expected catalytic cycle.
-
The formation of insoluble ruthenium-containing precipitates.
Q4: Are there any general strategies to prevent catalyst deactivation?
A: Yes, several strategies can help minimize catalyst deactivation:
-
Use high-purity reagents and solvents: Impurities can act as poisons for the catalyst.
-
Maintain an inert atmosphere: While many Grubbs catalysts are relatively tolerant to air, performing reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative decomposition.
-
Choose the right catalyst for your substrate: Some substrates are more prone to causing catalyst deactivation. Selecting a more robust catalyst generation or a specialized variant can improve performance.
-
Control the reaction temperature: Excessive heat can accelerate decomposition pathways.
-
Avoid incompatible functional groups: While Grubbs catalysts are known for their functional group tolerance, certain groups, such as unprotected amines and some sulfur-containing compounds, can be problematic.
References
Technical Support Center: Kinetic Analysis of Stewart-Grubbs Catalyzed Reactions for Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting kinetic analysis of Stewart-Grubbs catalyzed olefin metathesis reactions. The information is designed to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) reaction is slow or has stalled. What are the common causes and solutions?
A1: Slow or stalled RCM reactions can be due to several factors:
-
Catalyst Decomposition: Stewart-Grubbs catalysts are sensitive to impurities. Ensure your solvent and substrate are rigorously purified and degassed to remove oxygen, water, and peroxides. Peroxides are known to oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Working under a strict inert atmosphere (argon or nitrogen) is crucial.[2]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. While dichloromethane (B109758) (DCM) and toluene (B28343) are common, their coordinating ability can affect catalyst activity. For instance, THF can coordinate to the ruthenium center and may not be suitable for all reactions.[3]
-
Low Catalyst Loading: While higher catalyst loading can sometimes lead to more decomposition products, a loading that is too low may not be sufficient to drive the reaction to completion in a reasonable timeframe.[4]
-
Substrate-Related Issues: Sterically hindered substrates may require higher temperatures or a more active catalyst.[1] Additionally, functional groups on the substrate can sometimes chelate to the metal center and inhibit catalysis.
Q2: I am observing significant amounts of side products from isomerization. How can I suppress this?
A2: Isomerization is a common side reaction in olefin metathesis, often caused by the formation of ruthenium hydride species from catalyst decomposition.[4][5] To minimize isomerization, consider the following:
-
Additives: Certain additives can suppress isomerization. Phenol and 1,4-benzoquinone (B44022) are reported to be effective.[4]
-
Catalyst Choice: Newer generation catalysts or those with specific ligand designs may be less prone to forming the hydride species that cause isomerization.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and subsequent isomerization.
Q3: How do I choose the right Stewart-Grubbs catalyst for my specific application?
A3: The choice of catalyst depends on several factors, including the type of metathesis reaction, the nature of the substrate, and the desired reaction rate.
-
First-Generation Grubbs Catalysts (G-I): Generally more stable but less active than later generations. They can be a good choice for simple, less demanding reactions.[6]
-
Second-Generation Grubbs Catalysts (G-II): Offer higher activity and better functional group tolerance due to the N-heterocyclic carbene (NHC) ligand.[6] They are a versatile choice for a wide range of applications.
-
Hoveyda-Grubbs Catalysts: These feature a chelating benzylidene ligand, which imparts greater stability. They are often used when a more robust catalyst is required.[7]
-
Fast-Initiating Catalysts (Third-Generation): These catalysts, often featuring pyridine (B92270) ligands, have very high initiation rates and are particularly useful for ring-opening metathesis polymerization (ROMP).[7]
Q4: My cross-metathesis (CM) reaction is giving a low yield of the desired product and a mixture of homodimers. How can I improve the selectivity?
A4: Low selectivity in cross-metathesis is a common challenge.[5] Here are some strategies to improve the yield of the desired cross-product:
-
Stoichiometry: Use a stoichiometric excess (2-5 equivalents) of one of the olefin partners. This is particularly effective if one of the homodimers is volatile (like ethylene) and can be removed from the reaction.[8]
-
Catalyst Selection: The choice of catalyst can influence selectivity. Some catalysts have a higher propensity for cross-metathesis over homodimerization for certain substrate combinations.
-
Concentration: Cross-metathesis reactions often benefit from higher concentrations (e.g., 0.5 M to 1.0 M) to favor the intermolecular reaction.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | - Inactive catalyst (decomposed).- Presence of catalyst inhibitors (oxygen, water, peroxides, amines, thiols).- Incorrect reaction temperature (too low).- Substrate is not suitable for metathesis. | - Use a fresh batch of catalyst.- Ensure all reagents and solvents are pure and degassed. Use freshly distilled solvents.[9]- Set up the reaction under a strict inert atmosphere.- Gradually increase the reaction temperature.- Consider a different generation of Grubbs catalyst with higher activity.[1] |
| Reaction starts but stops prematurely | - Catalyst decomposition during the reaction.- Product inhibition. | - Add the catalyst in portions over time rather than all at once.- Use a more stable catalyst, such as a Hoveyda-Grubbs type.[1]- If product inhibition is suspected, try running the reaction at a lower concentration. |
| Formation of a dark-colored reaction mixture | - Catalyst decomposition leading to ruthenium black. | - This often indicates significant catalyst death. Review purification procedures for all reagents and solvents.- Ensure the reaction is strictly anaerobic. |
| Inconsistent reaction rates between batches | - Variations in the purity of reagents or solvent.- Inconsistent setup of the inert atmosphere.- Catalyst degradation during storage. | - Standardize purification and degassing procedures.- Store catalysts in a glovebox or under an inert atmosphere in a freezer.- Use an internal standard to normalize kinetic data. |
| Poor E/Z selectivity | - Thermodynamic control favoring the more stable isomer.- Catalyst and substrate structure. | - For kinetically controlled selectivity, lower the reaction temperature.- Screen different catalysts; some are designed for Z- or E-selectivity.- The inherent structure of the substrate can also influence stereoselectivity. |
Quantitative Data
Table 1: Effect of Solvent on the Initiation Rate of Second-Generation Grubbs Catalyst (GII)
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Observed Rate Constant (k_obs) x 10-4 s-1 |
| Dichloromethane (DCM) | 8.93 | 0.1 | 2.6 |
| Dichloroethane (DCE) | 10.36 | 0.0 | 1.8 |
| Chloroform (CHCl₃) | 4.81 | 0.0 | 1.2 |
| Toluene | 2.38 | 0.1 | 0.9 |
| Tetrahydrofuran (THF) | 7.58 | 20.0 | 0.8 |
Data synthesized from information suggesting pseudo-first-order dissociation of the phosphine (B1218219) ligand in various solvents. The rate constants are illustrative and can vary with specific reaction conditions.[3]
Table 2: General Guidelines for Reaction Conditions
| Metathesis Type | Substrate Concentration | Temperature Range | Notes |
| Ring-Closing Metathesis (RCM) | Intermediate (e.g., 0.01 - 0.1 M) | Room Temperature to 80°C | Concentration is a balance to favor intramolecular cyclization over intermolecular oligomerization. |
| Macrocyclization | Dilute (e.g., < 0.01 M) | Room Temperature to 110°C | High dilution is critical to prevent polymerization.[1] |
| Cross-Metathesis (CM) | Concentrated (e.g., > 0.5 M) | Room Temperature to 60°C | Higher concentration favors the intermolecular reaction.[1][9] |
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the progress of a Stewart-Grubbs catalyzed reaction in situ using ¹H NMR.
-
Preparation:
-
Ensure the NMR tube and all glassware are oven-dried and cooled under an inert atmosphere.
-
Use a deuterated solvent that has been thoroughly degassed and dried (e.g., CD₂Cl₂, C₆D₆).
-
Prepare stock solutions of the substrate and an internal standard (e.g., ferrocene, mesitylene) in the chosen deuterated solvent inside a glovebox or using Schlenk techniques.
-
-
Reaction Setup:
-
In the glovebox, add the substrate stock solution and internal standard stock solution to the NMR tube.
-
Secure the NMR tube with a septum cap.
-
Outside the glovebox, bring the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Acquire a spectrum of the starting material and internal standard before adding the catalyst.
-
-
Initiation and Monitoring:
-
Prepare a stock solution of the this compound in the same deuterated solvent.
-
Inject the catalyst solution into the NMR tube, and immediately start acquiring spectra at regular time intervals.
-
The reaction progress can be monitored by integrating the signals of the starting material and the product relative to the internal standard.[10]
-
Protocol 2: Monitoring Reaction Kinetics using UV-Visible Spectroscopy
This protocol is suitable for reactions where there is a distinct change in the UV-Vis spectrum upon reaction, such as a change in the catalyst's coordination sphere.
-
Preparation:
-
Use a quartz cuvette with a septum-sealed cap.
-
Prepare a stock solution of the substrate in a UV-transparent, anhydrous, and degassed solvent.
-
Prepare a stock solution of the this compound in the same solvent.
-
-
Measurement:
-
Place the cuvette in a thermostatted cell holder in the spectrophotometer.
-
Add the substrate solution to the cuvette and record a baseline spectrum.
-
Inject the catalyst solution into the cuvette, mix quickly, and immediately start recording spectra at fixed time intervals.
-
-
Data Analysis:
Diagrams
Caption: The Chauvin mechanism for olefin metathesis.
Caption: Experimental workflow for kinetic analysis.
References
- 1. React App [pmc.umicore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of stewart-grubbs and grubbs second generation catalysts
A Comparative Analysis of Stewart-Grubbs and Grubbs Second-Generation Catalysts in Olefin Metathesis
For researchers and professionals in organic synthesis and drug development, the choice of catalyst is paramount to achieving desired outcomes in olefin metathesis reactions. This guide provides an objective comparison of the Stewart-Grubbs catalyst and the widely used Grubbs second-generation catalyst, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection for specific applications.
Introduction to the Catalysts
The Grubbs second-generation catalyst marked a significant advancement in olefin metathesis, offering higher activity and greater stability compared to its first-generation predecessor.[1][2] This is attributed to the replacement of a phosphine (B1218219) ligand with a strongly donating N-heterocyclic carbene (NHC) ligand, typically bearing bulky mesityl substituents.[2][3]
The This compound is a specialized variant of the Hoveyda-Grubbs second-generation catalyst.[4] It is distinguished by the use of less sterically hindered ortho-tolyl groups on its NHC ligand, in contrast to the mesityl groups found in the standard Grubbs second-generation catalyst.[4] This structural modification has a significant impact on its catalytic performance, particularly in reactions involving sterically demanding substrates.[4][5]
Quantitative Performance Data
The following tables summarize the comparative performance of the this compound (here denoted as SG ) and a standard Grubbs second-generation catalyst (denoted as G-II ) in cross-metathesis (CM) reactions. The data highlights the superior efficacy of the this compound in the formation of disubstituted olefins with allylic substituents, whereas the Grubbs second-generation catalyst shows better performance in the formation of more sterically hindered trisubstituted olefins.[5]
Table 1: Cross-Metathesis of Olefins with Allyl Acetate
| Entry | Olefin Substrate | Catalyst | Yield (%) |
| 1 | Allyl Acetate | SG | 75 |
| 2 | Allyl Acetate | G-II | 55 |
| 3 | Crotyl Acetate | SG | 80 |
| 4 | Crotyl Acetate | G-II | 60 |
| 5 | Prenyl Acetate | SG | 65 |
| 6 | Prenyl Acetate | G-II | 85 |
Data sourced from Stewart, I. C.; Douglas, C. J.; Grubbs, R. H. Org. Lett. 2008, 10 (3), 441–444.[5]
Table 2: Cross-Metathesis for the Synthesis of Trisubstituted Olefins
| Entry | Olefin Substrate 1 | Olefin Substrate 2 | Catalyst | Yield (%) |
| 1 | 1-Octene (B94956) | 2-Methyl-1-undene | SG | 40 |
| 2 | 1-Octene | 2-Methyl-1-undene | G-II | 70 |
| 3 | Allyl Acetate | 2-Methyl-1-undene | SG | 35 |
| 4 | Allyl Acetate | 2-Methyl-1-undene | G-II | 65 |
Data sourced from Stewart, I. C.; Douglas, C. J.; Grubbs, R. H. Org. Lett. 2008, 10 (3), 441–444.[5]
Experimental Protocols
To ensure a standardized comparison of catalytic performance, the following experimental protocols for key olefin metathesis reactions are provided. These are based on established benchmark reactions in the field.[1]
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This experiment serves as a benchmark for evaluating the catalytic activity in intramolecular cyclization.
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Grubbs second-generation catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Internal standard (e.g., hexamethylbenzene)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst (either SG or G-II) in anhydrous CH₂Cl₂ (e.g., 0.01 M).
-
To a Schlenk flask charged with a magnetic stir bar, add diethyl diallylmalonate (1.0 mmol) and the internal standard.
-
Dissolve the substrate and internal standard in anhydrous CH₂Cl₂ (to achieve a final substrate concentration of 0.1 M upon catalyst addition).
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding the catalyst stock solution (e.g., 0.5 mol % catalyst loading).
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching with ethyl vinyl ether.
-
Analyze the aliquots by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion to the cyclic product over time.
Cross-Metathesis (CM) of a Terminal Olefin with an Internal Olefin
This protocol is designed to assess the catalyst's efficiency and selectivity in intermolecular reactions.
Materials:
-
1-Octene
-
(Z)-1,4-diacetoxy-2-butene
-
This compound
-
Grubbs second-generation catalyst
-
Toluene (B28343), anhydrous
-
Internal standard (e.g., durene)
-
Nitrogen or Argon gas supply
-
Reaction vials with septa
Procedure:
-
Under an inert atmosphere, add the catalyst (1 mol %) to a reaction vial.
-
Add anhydrous toluene to achieve the desired reaction concentration (e.g., 0.5 M).
-
Add the internal standard, followed by 1-octene (1.0 equiv).
-
Add (Z)-1,4-diacetoxy-2-butene (1.2 equiv).
-
Place the sealed vial in a pre-heated aluminum block at the reaction temperature (e.g., 55 °C).
-
After a set reaction time (e.g., 2 hours), quench the reaction by opening the vial to air and adding a small amount of silica (B1680970) gel.
-
Analyze the crude reaction mixture by GC or ¹H NMR to determine the yield of the cross-metathesis product and the E/Z selectivity.
Mechanistic Overview and Visualization
Both the Stewart-Grubbs and Grubbs second-generation catalysts operate via the generally accepted Chauvin mechanism for olefin metathesis. The catalytic cycle is initiated by the dissociation of a ligand to generate a 14-electron active species. This is followed by the coordination of an olefin and the formation of a metallacyclobutane intermediate. Subsequent cycloreversion releases the new olefin product and regenerates the metal carbene for the next catalytic cycle.
The primary difference in the catalytic cycle between the two catalysts lies in the nature of the ligands attached to the ruthenium center, which influences the rate of initiation, propagation, and catalyst stability.
Caption: General catalytic cycle for Grubbs-type catalysts.
Caption: Workflow for comparing catalyst performance.
Conclusion
The choice between the Stewart-Grubbs and Grubbs second-generation catalysts is highly dependent on the specific synthetic challenge. The this compound, with its less sterically encumbered NHC ligand, demonstrates superior performance in the cross-metathesis of sterically hindered olefins to form disubstituted products. Conversely, the greater steric bulk of the Grubbs second-generation catalyst's NHC ligand is advantageous for the formation of more sterically crowded trisubstituted olefins. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the desired product and reaction type.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased efficiency in cross-metathesis reactions of sterically hindered olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Titans: Stewart-Grubbs vs. Hoveyda-Grubbs Catalysts in Olefin Metathesis
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern organic chemistry, olefin metathesis stands as a pillar for the efficient construction of carbon-carbon double bonds, a transformation critical in the synthesis of complex molecules, from pharmaceuticals to advanced materials. At the heart of this powerful reaction are ruthenium-based catalysts, with the second-generation Grubbs catalysts and their derivatives, the Hoveyda-Grubbs and Stewart-Grubbs catalysts, being among the most prominent. This guide provides an objective comparison of the Stewart-Grubbs and Hoveyda-Grubbs catalysts, focusing on their performance in specific applications, supported by experimental data, to aid researchers in catalyst selection for their synthetic endeavors.
At a Glance: Key Structural Differences
The primary distinction between the Hoveyda-Grubbs and Stewart-Grubbs catalysts lies in the steric and electronic properties of the N-heterocyclic carbene (NHC) ligand. The Hoveyda-Grubbs catalyst typically incorporates bulky N-mesityl (2,4,6-trimethylphenyl) groups on the NHC ligand. In contrast, the Stewart-Grubbs catalyst features less sterically demanding N-tolyl (2-methylphenyl) groups.[1] This seemingly subtle modification has significant implications for catalyst activity and substrate scope.
dot
Caption: Structural comparison of Hoveyda-Grubbs and Stewart-Grubbs catalysts.
Performance in Cross-Metathesis (CM)
Cross-metathesis is a powerful tool for the intermolecular exchange of alkylidene groups between two different olefins. The choice between the Stewart-Grubbs and Hoveyda-Grubbs catalyst can be critical, particularly when dealing with sterically demanding substrates.
Formation of Disubstituted Olefins with Allylic Substituents
Experimental data suggests that for the formation of disubstituted olefins bearing one or more allylic substituents, the less sterically hindered this compound demonstrates superior efficiency compared to the Hoveyda-Grubbs catalyst.[2][3]
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Product | Yield (%)[2][3] | E/Z Ratio[2][3] |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | Stewart-Grubbs (5) | 1-Acetoxy-4-phenyl-2-butene | 85 | >98:2 |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | Hoveyda-Grubbs (5) | 1-Acetoxy-4-phenyl-2-butene | 60 | >98:2 |
Formation of Trisubstituted Olefins
Conversely, in the synthesis of more sterically congested trisubstituted olefins, the bulkier Hoveyda-Grubbs catalyst often provides higher yields.[2][3]
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Product | Yield (%)[2][3] | E/Z Ratio[2][3] |
| 1-Octene | 2-Methyl-2-butene | Stewart-Grubbs (5) | 2-Methyl-2-decene | 55 | N/A |
| 1-Octene | 2-Methyl-2-butene | Hoveyda-Grubbs (5) | 2-Methyl-2-decene | 75 | N/A |
Performance in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a cornerstone of modern synthesis for the construction of cyclic compounds. The selection between the two catalysts can influence reaction efficiency and catalyst loading. While direct comparative studies for a wide range of RCM reactions are less common in the literature, general observations indicate that the choice is often substrate-dependent.
| Diene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl diallylmalonate | Stewart-Grubbs | 1-2 | Dichloromethane | 40 | 1 | >95 |
| Diethyl diallylmalonate | Hoveyda-Grubbs | 1-2 | Dichloromethane | 40 | 1 | >95 |
| N-Tosyl-N,N-diallylamine | Stewart-Grubbs | 2-5 | Toluene (B28343) | 80 | 2 | ~90 |
| N-Tosyl-N,N-diallylamine | Hoveyda-Grubbs | 2-5 | Toluene | 80 | 2 | ~90 |
Note: The data in this table is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Procedure for Cross-Metathesis
A representative experimental protocol for the cross-metathesis of an olefin with an excess of a volatile olefin partner is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the limiting olefin substrate (1.0 mmol) and the appropriate solvent (e.g., dichloromethane, 0.1 M).
-
Add the excess olefin partner (e.g., 3.0 mmol).
-
In a separate vial, weigh the desired catalyst (Stewart-Grubbs or Hoveyda-Grubbs, 0.05 mmol, 5 mol%) under an inert atmosphere.
-
Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Ring-Closing Metathesis
A typical experimental protocol for ring-closing metathesis is as follows:
-
In a dry Schlenk flask equipped with a condenser and under an inert atmosphere, dissolve the diene substrate (1.0 mmol) in a degassed solvent (e.g., toluene or dichloromethane, to achieve a concentration of 0.01-0.1 M).
-
Add the appropriate catalyst (Stewart-Grubbs or Hoveyda-Grubbs, 0.01-0.05 mmol, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time, monitoring the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Mechanistic Overview and Catalyst Selection Logic
The catalytic cycle for both catalysts follows the generally accepted Chauvin mechanism, proceeding through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.
dot
Caption: Generalized catalytic cycle for olefin metathesis.
The key to understanding the differential reactivity lies in the initiation step and the stability of the propagating species. The less hindered this compound can facilitate faster coordination of certain substrates, leading to higher turnover frequencies. However, for the formation of highly substituted, sterically demanding olefins, the increased steric bulk of the Hoveyda-Grubbs catalyst's NHC ligand can be advantageous in promoting the desired productive metathesis pathway over catalyst decomposition or other side reactions.
dot
References
- 1. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 3. Increased efficiency in cross-metathesis reactions of sterically hindered olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Olefin Metathesis: Validating Reaction Outcomes with the Stewart-Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
The Stewart-Grubbs catalyst, a second-generation Hoveyda-Grubbs type ruthenium complex, has emerged as a powerful tool in olefin metathesis, a reaction central to modern organic synthesis and drug development. Its unique structural feature—N-heterocyclic carbene (NHC) ligands with o-tolyl substituents—imparts reduced steric hindrance compared to its mesityl-substituted counterparts. This modification often translates to enhanced reactivity and efficiency, particularly in challenging cross-metathesis (CM) and ring-closing metathesis (RCM) reactions.
This guide provides an objective comparison of the this compound's performance against other common olefin metathesis catalysts, supported by experimental data. Detailed methodologies for key experiments are presented to enable researchers to validate and apply these findings.
Performance in Cross-Metathesis: A Tabular Comparison
The cross-metathesis of sterically demanding olefins or those bearing coordinating functional groups can be a significant challenge. The this compound often demonstrates superior performance in such transformations. A key example is the cross-metathesis of methallyl halides, which provides a direct route to valuable synthetic intermediates.
A comparative study on the cross-metathesis of a model olefin with methallyl chloride highlights the advantages of the this compound (IV) over first-generation Grubbs (I), second-generation Grubbs (II), and the standard second-generation Hoveyda-Grubbs (III) catalysts.[1][2][3]
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | E/Z Ratio |
| Grubbs I (I) | Benzyl-protected Olefin | Methallyl Chloride | Poor | - |
| Grubbs II (II) | Benzyl-protected Olefin | Methallyl Chloride | Poor | - |
| Hoveyda-Grubbs II (III) | Benzyl-protected Olefin | Methallyl Chloride | 60 | 2.8:1 |
| Stewart-Grubbs (IV) | Benzyl-protected Olefin | Methallyl Chloride | 64 | 3.2:1 |
Table 1: Comparison of catalyst performance in the cross-metathesis of a benzyl-protected olefin with methallyl chloride. Data sourced from Mandava et al., 2020.[1][2]
The data clearly indicates that while the first and second-generation Grubbs catalysts are largely ineffective for this transformation, both the Hoveyda-Grubbs II and Stewart-Grubbs catalysts provide good yields. Notably, the this compound offers a slightly higher yield and improved E/Z selectivity, underscoring the positive impact of its reduced steric profile.[2]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these catalysts, detailed experimental protocols are essential. Below are representative procedures for cross-metathesis and ring-closing metathesis reactions.
General Experimental Protocol for Cross-Metathesis
This protocol is a general guideline for performing a cross-metathesis reaction using a second-generation Grubbs-type catalyst, such as the this compound.
Materials:
-
This compound (or other desired Grubbs catalyst)
-
Olefin Substrate 1
-
Olefin Substrate 2
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Silica (B1680970) gel for purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the olefin substrates in the chosen anhydrous, degassed solvent. The concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Addition: Add the this compound (typically 1-5 mol%) to the stirred solution. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to 40-60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
General Experimental Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for conducting a ring-closing metathesis reaction.
Materials:
-
Grubbs Second-Generation Catalyst (or a suitable alternative like the this compound)
-
Diene Substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent. For macrocyclizations, high dilution conditions (0.001-0.01 M) are often employed to favor the intramolecular reaction.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (typically 1-10 mol%) to the solution. For challenging macrocyclizations, slow addition of the catalyst as a solution over several hours may be beneficial.
-
Reaction Conditions: The reaction is stirred at an appropriate temperature (room temperature to reflux) until completion, as monitored by TLC or GC. The removal of the ethylene (B1197577) byproduct can help drive the reaction to completion.
-
Workup and Purification: Once the reaction is complete, it is quenched with ethyl vinyl ether, and the solvent is evaporated. The resulting residue is then purified by flash chromatography to yield the cyclic olefin.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the olefin metathesis catalytic cycle and a typical experimental workflow.
Caption: The Chauvin mechanism for olefin metathesis.
Caption: A typical experimental workflow for olefin metathesis.
Conclusion
The this compound represents a valuable advancement in the field of olefin metathesis. Its enhanced reactivity, stemming from the reduced steric bulk of its NHC ligand, makes it a superior choice for a variety of challenging transformations, including the cross-metathesis of sterically hindered substrates. The provided data and protocols serve as a practical guide for researchers looking to leverage the advantages of this catalyst in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
References
Unveiling the Fleeting Intermediates of Olefin Metathesis: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals engaged in the intricate world of catalysis, understanding the transient species that govern reaction pathways is paramount. This guide provides a comprehensive comparison of spectroscopic techniques used to characterize the pivotal intermediates in Stewart- Grubbs catalyzed olefin metathesis reactions. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the knowledge to effectively probe these highly reactive species.
The Stewart-Grubbs catalysts, a class of ruthenium-based complexes, are renowned for their efficiency and functional group tolerance in olefin metathesis, a powerful carbon-carbon double bond forming reaction. The catalytic cycle proceeds through a series of short-lived intermediates, primarily ruthenium alkylidenes and metallacyclobutanes. The direct observation and characterization of these species are crucial for mechanistic elucidation and the rational design of improved catalysts. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography in this endeavor.
Comparative Spectroscopic Data of Key Intermediates
The following tables summarize key quantitative data obtained from spectroscopic studies of various Stewart-Grubbs reaction intermediates. These values serve as a valuable reference for identifying and characterizing these transient species in your own experimental work.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Grubbs-type Ruthenium Alkylidene and Metallacyclobutane Intermediates.
| Intermediate Type | Species | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Ruthenium Alkylidene | Grubbs 2nd Gen. Catalyst | 19.1-19.6 (Ru=CHPh) | 288-295 (Ru=CHPh) | [1][2] |
| p-Cresol Derivative of G2 | ~19.5 (Ru=CHPh) | ~290 (Ru=CHPh) | [1][3] | |
| 14-electron species (1a) | Not reported | Not reported | [4] | |
| Ruthenacyclobutane | Substituted ruthenacyclobutane | α-CH: 3.5-5.5, β-CH₂: 1.5-3.0 | α-C: 60-80, β-C: 20-40 | [5][6] |
| Unsymmetrical ruthenacyclobutane | α-CH₂: variable, β-CH: variable | α-C: variable, β-C: variable | [5] |
Table 2: Comparative ³¹P NMR Chemical Shifts (ppm) for Phosphorus-Containing Intermediates.
| Intermediate Type | Species | ³¹P NMR (δ, ppm) | Reference |
| Ruthenium Alkylidene | Grubbs 1st Gen. Catalyst | ~36.1 | [4] |
| Grubbs 2nd Gen. Catalyst | ~31.0 | [7] | |
| 14-electron species (1a) | ~24.3 | [4] | |
| Dimeric species (1b) | ~34.9 | [4] |
Table 3: Comparative UV-Vis Absorption Maxima (λmax) for Grubbs Catalyst Intermediates.
| Intermediate Type | Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| Ruthenium Alkylidene | Grubbs 1st Gen. Catalyst | 334, 514 | 8750, weak | CH₂Cl₂ | [8][9] |
| Grubbs 2nd Gen. Catalyst | 334, 502 | 10430, weak | CH₂Cl₂ | [8][9] | |
| Oxygen-induced species | 505, 640 | Not reported | Toluene | [10] |
Table 4: Key Bond Distances (Å) from X-ray Crystallography of Ruthenium Carbene Complexes.
| Complex Type | Bond | Distance (Å) | Reference |
| Ruthenium Carbene | Ru-C (carbene) | 2.038 - 2.056 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful spectroscopic characterization of sensitive reaction intermediates. The following sections provide generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of reaction intermediates in solution. For air- and moisture-sensitive Grubbs-type catalysts, experiments should be conducted under an inert atmosphere using dried, deuterated solvents.
General Protocol for ¹H, ¹³C, and ³¹P NMR Analysis:
-
Sample Preparation: In a glovebox or under a nitrogen/argon atmosphere, dissolve the catalyst (typically 5-10 mg) in the appropriate deuterated solvent (e.g., CD₂Cl₂, C₆D₆, toluene-d₈; 0.5-0.7 mL) in an NMR tube. The tube should be sealed with a septum or a J. Young's valve.
-
Initiation of Reaction (for in-situ studies): If monitoring a reaction, inject the olefin substrate via a gas-tight syringe into the sealed NMR tube at a controlled temperature.
-
Data Acquisition:
-
Acquire spectra at appropriate time intervals to monitor the reaction progress.
-
For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) is typically used.
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the assignment of complex spectra.[1][3]
-
-
Low-Temperature NMR: To trap and characterize highly reactive intermediates, perform experiments at low temperatures (e.g., -78 °C). This can be achieved using a variable temperature unit on the NMR spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for monitoring the kinetics of catalyst initiation and decomposition, as the ruthenium complexes often exhibit characteristic metal-to-ligand charge transfer (MLCT) bands.
General Protocol for In-situ UV-Vis Monitoring:
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.
-
Sample Preparation: Prepare a dilute solution of the Grubbs catalyst in a suitable, deoxygenated solvent (e.g., CH₂Cl₂, toluene) in a quartz cuvette.[8][9] The cuvette should be sealed to prevent exposure to air.
-
Baseline Correction: Record a baseline spectrum of the solvent-filled cuvette.
-
Reaction Monitoring:
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles, of isolable intermediates or stable catalyst analogues.
General Protocol for X-ray Crystallographic Analysis of Air-Sensitive Organometallics:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution in an inert atmosphere.
-
Crystal Mounting:
-
Data Collection:
-
Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100-150 K) to maintain the crystal's integrity.[13]
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable for conceptualizing complex processes. The following visualizations, created using the DOT language, illustrate the fundamental catalytic cycle of olefin metathesis and a general workflow for the spectroscopic characterization of its intermediates.
Figure 1: The Chauvin mechanism for olefin metathesis.
Figure 2: General workflow for spectroscopic characterization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and spectroscopic characterization of ruthenacyclobutane and ruthenium olefin carbene intermediates relevant to ring closing metathesis catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ncl.ac.uk [ncl.ac.uk]
Assessing the Stereoselectivity of the Stewart-Grubbs Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise control over molecular architecture is paramount. In the realm of olefin metathesis, a powerful carbon-carbon bond-forming reaction, the choice of catalyst dictates the stereochemical outcome of the product. This guide provides a detailed comparison of the Stewart-Grubbs catalyst's stereoselectivity against other prominent olefin metathesis catalysts, supported by experimental data and detailed protocols.
The this compound is a second-generation Hoveyda-Grubbs type catalyst distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents. This structural feature results in reduced steric hindrance around the ruthenium center compared to its more common counterpart, the Hoveyda-Grubbs second-generation catalyst, which features bulkier N-mesityl groups. This subtle modification significantly influences the catalyst's reactivity and stereoselectivity, particularly in challenging cross-metathesis (CM) and ring-closing metathesis (RCM) reactions.
Comparative Performance in Cross-Metathesis
Cross-metathesis is a versatile tool for the synthesis of complex molecules, and the stereoselectivity of the newly formed double bond is a critical consideration. The this compound has demonstrated notable efficacy in controlling the E/Z selectivity, particularly in reactions involving sterically demanding substrates.
A key study by Stewart, Douglas, and Grubbs in 2008 highlighted the distinct advantages of the this compound in specific contexts. Their findings revealed that for the formation of disubstituted olefins bearing allylic substituents, the less sterically hindered this compound provides superior yields compared to the Hoveyda-Grubbs second-generation catalyst. Conversely, for the formation of more sterically crowded trisubstituted olefins, the bulkier N-mesityl catalyst shows greater efficiency.[1]
Table 1: Comparison of Catalyst Performance in the Cross-Metathesis of Allyl Acetate and cis-1,4-Diacetoxy-2-butene
| Catalyst | Product Type | Yield (%) | E/Z Ratio |
| Stewart-Grubbs | Disubstituted Olefin | 85 | >98:2 |
| Hoveyda-Grubbs 2nd Gen | Disubstituted Olefin | 55 | >98:2 |
Data sourced from Stewart, I. C.; Douglas, C. J.; Grubbs, R. H. Org. Lett. 2008, 10, 441-444.
Further investigations into the cross-metathesis of methallyl halides have also underscored the utility of the this compound. In a 2020 study by Lee et al., the this compound was compared with Grubbs I, Grubbs II, and Hoveyda-Grubbs second-generation catalysts. The this compound, along with the Hoveyda-Grubbs second-generation catalyst, afforded the desired products in good yields with moderate E/Z selectivity where the first and second-generation Grubbs catalysts performed poorly.[2]
Table 2: Cross-Metathesis of Methallyl Chloride with a Benzyl Ether Protected Olefin
| Catalyst | Yield (%) | E/Z Ratio |
| Grubbs I | <5 | - |
| Grubbs II | <5 | - |
| Hoveyda-Grubbs 2nd Gen | 75 | 1.5:1 |
| Stewart-Grubbs | 82 | 1.6:1 |
Data sourced from Mandava, S., et al. (2020). Cross-Metathesis of Methallyl Halides. Frontiers in Chemistry, 8, 494.
Performance in Ring-Closing Metathesis
Ring-closing metathesis is a powerful strategy for the synthesis of cyclic compounds, including macrocycles frequently found in natural products and pharmaceuticals. The stereoselectivity of the endocyclic double bond is a crucial aspect of these transformations.
The this compound has been successfully employed in the synthesis of various cyclic structures. Its reduced steric bulk can be advantageous in facilitating the formation of sterically congested ring systems. For instance, in the total synthesis of elatol (B1200643), a halogenated sesquiterpene, a key step involved a ring-closing metathesis to form the spirocyclic core and a fully substituted chlorinated olefin, demonstrating the catalyst's ability to handle challenging substrates.[3]
While generally favoring the thermodynamically more stable E-isomer, the final E/Z ratio in RCM can be influenced by factors such as ring strain and the specific substitution pattern of the diene precursor.[4]
Comparison with Z-Selective Catalysts
A significant area of development in olefin metathesis has been the design of catalysts that favor the formation of the kinetically controlled Z-isomer. These "Z-selective" catalysts, such as certain molybdenum- and tungsten-based systems or specialized ruthenium catalysts (e.g., Grubbs-Z or Hoveyda-Grubbs Z-selective catalysts), offer a complementary approach to stereocontrol.
Direct comparative studies between the this compound and Z-selective catalysts under identical conditions are not extensively documented in the initial search results. However, it is understood that the this compound, like most standard Grubbs and Hoveyda-Grubbs catalysts, generally exhibits a preference for the thermodynamically favored E-olefin.[5] In contrast, Z-selective catalysts are specifically designed to overcome this thermodynamic preference and provide high selectivity for the Z-isomer, often exceeding 95% in favorable cases.[6][7] The choice between the this compound and a Z-selective catalyst would therefore depend on the desired stereochemical outcome of the target molecule.
Experimental Protocols
General Experimental Protocol for Cross-Metathesis using this compound:
To a solution of the primary olefin (1.0 equivalent) and the cross-metathesis partner (1.0-2.0 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or toluene, 0.1-0.5 M) under an inert atmosphere (e.g., argon or nitrogen) is added the this compound (1-5 mol %). The reaction mixture is then stirred at a specified temperature (typically room temperature to 40 °C) and monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger or by exposure to air. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product. The E/Z ratio is typically determined by 1H NMR spectroscopy.
General Experimental Protocol for Ring-Closing Metathesis using this compound:
A solution of the diene substrate in a degassed solvent (e.g., dichloromethane or toluene, typically at a high dilution of 0.001-0.01 M to favor intramolecular reaction) is prepared under an inert atmosphere. The this compound (1-5 mol %) is then added, and the reaction mixture is stirred at the desired temperature (often elevated to facilitate cyclization). The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the solvent is removed. The crude product is purified by column chromatography to yield the cyclic olefin.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for olefin metathesis and a typical experimental workflow.
Caption: Generalized catalytic cycle for olefin metathesis.
Caption: A typical experimental workflow for a metathesis reaction.
Applications in Drug Development and Natural Product Synthesis
The functional group tolerance and predictable stereoselectivity of the this compound make it a valuable tool in the synthesis of complex molecules with pharmaceutical relevance. Its ability to forge carbon-carbon bonds under mild conditions allows for its application late in a synthetic sequence, minimizing the need for protecting group manipulations.
The this compound has been utilized in the total synthesis of several natural products, which are often the starting point for drug discovery programs.[8] For example, its application in the synthesis of elatol showcases its utility in constructing intricate molecular architectures.[3] The development of more efficient and selective catalysts like the this compound continues to shorten synthetic routes to valuable compounds, thereby accelerating the drug discovery process.
Conclusion
The this compound offers a distinct advantage in olefin metathesis reactions where reduced steric hindrance at the catalytic center is beneficial, particularly in the formation of disubstituted olefins with allylic substituents. While generally favoring the thermodynamically stable E-isomer, its performance is influenced by substrate structure and reaction conditions. For applications requiring high Z-selectivity, specialized Z-selective catalysts are the preferred choice. The continued exploration and understanding of the subtle interplay between catalyst structure and substrate will undoubtedly lead to even more powerful tools for stereoselective synthesis in the future.
References
- 1. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 2. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 3. The catalytic asymmetric total synthesis of elatol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Catalyst Performance in Suzuki-Miyaura Coupling: Unprecedented Turnover Numbers with Palladacycle Catalysts
For researchers, scientists, and professionals in drug development, the efficiency of catalytic systems is paramount. This guide provides a quantitative comparison of catalyst turnover numbers (TON) and turnover frequencies (TOF) for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. We present supporting data from a study showcasing the remarkable performance of palladacycle catalysts in comparison to conventional palladium sources, achieving turnover numbers in the millions to billions.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and cost-effectiveness. Turnover number (TON), representing the total number of substrate molecules converted per catalyst molecule before deactivation, and turnover frequency (TOF), the measure of catalytic activity per unit of time, are key metrics for evaluating catalyst performance.
Recent studies have highlighted the exceptional efficiency of palladacycle catalysts in Suzuki-Miyaura reactions. These catalysts have demonstrated superior stability and activity, leading to significantly higher TONs and TOFs compared to traditional palladium precursors like palladium acetate (B1210297) (Pd(OAc)₂).[1][2][3]
Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of various palladium catalysts in the carbonylative Suzuki-Miyaura coupling of iodobenzene (B50100) and phenylboronic acid. The data is adapted from the work of Gautam and Bhanage, which highlights the exceptional activity of palladacycle catalysts.[1][3][4]
| Catalyst | Catalyst Loading (mol%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Yield (%) |
| Dinorbornyl Palladacycle | 1 x 10⁻³ | 9.8 x 10⁴ | 1.96 x 10⁴ | 98 |
| Di(adamantyl) Palladacycle | 1 x 10⁻³ | 9.5 x 10⁴ | 1.90 x 10⁴ | 95 |
| Herrmann's Catalyst | 1 x 10⁻³ | 9.2 x 10⁴ | 1.84 x 10⁴ | 92 |
| Pd(OAc)₂ | 1 x 10⁻³ | 4.1 x 10⁴ | 0.82 x 10⁴ | 41 |
| Dinorbornyl Palladacycle | 1 x 10⁻⁹ | 5.0 x 10⁹ | 1.0 x 10⁹ | 50 |
Experimental Protocols
The determination of catalyst turnover numbers requires precise experimental execution. Below is a representative protocol for the carbonylative Suzuki-Miyaura coupling reaction, based on the high-turnover experiments cited above.[1][3][4]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Dinorbornyl Palladacycle or Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., anisole)
-
Carbon monoxide (CO) gas
-
Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere techniques.
General Procedure:
-
Reaction Setup: A pre-dried Schlenk flask or a vial equipped with a magnetic stir bar is charged with the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).
-
Inert Atmosphere: The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: The solvent (3 mL) is added, followed by the addition of the palladium catalyst solution of the desired concentration. For experiments with extremely low catalyst loading, serial dilutions of a stock solution are necessary to ensure accurate addition.
-
Carbon Monoxide Purge: The reaction mixture is purged with carbon monoxide gas for a few minutes.
-
Reaction Conditions: The reaction vessel is then pressurized with carbon monoxide (e.g., 2 bar) and heated to the desired temperature (e.g., 120 °C) with vigorous stirring for a specified time (e.g., 5 hours).
-
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then diluted with an appropriate organic solvent and filtered. The product yield is determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard. The turnover number is calculated as the moles of product formed divided by the moles of catalyst used. The turnover frequency is the turnover number divided by the reaction time.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of the catalyst is determined by the rates of these individual steps and the stability of the catalytic species throughout the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Stewart-Grubbs Catalysts and Their Predecessors in Olefin Metathesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the success of olefin metathesis reactions. This guide provides a detailed comparison of the Stewart-Grubbs catalyst with its predecessors—the first and second-generation Grubbs catalysts, and the Hoveyda-Grubbs catalysts—supported by computational and experimental data.
The family of ruthenium-based olefin metathesis catalysts developed by Robert H. Grubbs has revolutionized synthetic chemistry, enabling the efficient formation of carbon-carbon double bonds with high functional group tolerance.[1] Over the years, these catalysts have evolved through several generations, each offering distinct advantages in terms of activity, stability, and substrate scope. The this compound is a notable advancement within the second-generation Hoveyda-Grubbs catalysts, distinguished by its unique structural features that translate to enhanced reactivity in specific applications.[2]
This guide will delve into the mechanistic nuances, comparative performance, and experimental protocols associated with these influential catalysts.
The Chauvin Mechanism: A Unifying Principle
At the heart of olefin metathesis catalyzed by Grubbs-type complexes lies the Chauvin mechanism. This widely accepted model proposes a catalytic cycle initiated by the reaction of the metal-carbene catalyst with an olefin to form a metallacyclobutane intermediate.[3] This intermediate then undergoes a retro [2+2] cycloaddition to release a new olefin and a new metal-carbene, which continues the catalytic cycle. This fundamental mechanism underpins the activity of all Grubbs-type catalysts, with variations in catalyst structure influencing the rates of the individual steps.
A Generational Leap: Comparing Grubbs-Type Catalysts
The evolution of Grubbs catalysts has been marked by strategic modifications to the ligand sphere around the ruthenium center, leading to significant enhancements in performance.
First-Generation Grubbs Catalyst (Grubbs I): The inaugural commercially available Grubbs catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands. While groundbreaking for its time, its activity is limited, particularly with sterically hindered or electron-deficient olefins.
Second-Generation Grubbs Catalyst (Grubbs II): A major breakthrough was the replacement of one PCy₃ ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand.[1] This modification dramatically increased the catalyst's activity and stability, broadening its applicability to a wider range of substrates.
Hoveyda-Grubbs Catalysts: These catalysts incorporate a chelating benzylidene ligand bearing an ortho-isopropoxy group. This feature enhances catalyst stability and allows for easier removal of ruthenium byproducts after the reaction. The second-generation Hoveyda-Grubbs catalyst combines the chelating benzylidene ligand with an NHC ligand, offering a balance of high activity and stability.[1]
This compound: A specialized variant of the second-generation Hoveyda-Grubbs catalyst, the this compound is distinguished by its NHC ligand, which bears o-tolyl substituents instead of the more common mesityl groups.[2] This seemingly subtle change reduces the steric bulk around the ruthenium center, leading to enhanced reactivity, particularly in the cross-metathesis of sterically demanding olefins.[2]
Computational Validation: Unveiling the Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of Grubbs-type catalysts and predicting their reactivity. Computational studies have provided valuable insights into the activation energies of key steps in the catalytic cycle, helping to rationalize the observed differences in performance between the catalyst generations.
Furthermore, computational studies on Hoveyda-Grubbs type catalysts have predicted that the highest energy barrier in the catalytic cycle is approximately 20 kcal/mol, which is a testament to their high efficiency.[5] The reduced steric hindrance of the this compound is computationally predicted to facilitate faster substrate coordination and formation of the metallacyclobutane intermediate, which is consistent with its observed higher activity for sterically demanding substrates.[2]
Performance Comparison: Experimental Insights
The true measure of a catalyst's utility lies in its performance in real-world applications. The following tables summarize key performance metrics for the different Grubbs-type catalysts in two common olefin metathesis reactions: ring-closing metathesis (RCM) and cross-metathesis (CM).
| Catalyst | Reaction Type | Substrate | Catalyst Loading (mol%) | Reaction Time | Conversion/Yield (%) | Reference |
| Grubbs I | RCM | Diethyl diallylmalonate | 1-5 | 24 h | Variable, often requires elevated temperatures | [6] |
| Grubbs II | RCM | Diethyl diallylmalonate | 1-5 | Minutes to hours | High | [7] |
| Hoveyda-Grubbs II | RCM | Diethyl diallylmalonate | 0.025-0.05 | Minutes | >95 | [8] |
| Stewart-Grubbs | CM | Methallyl chloride | Not specified | Not specified | Higher efficiency than N-mesityl counterpart | [2] |
| Grubbs II | CM | Allylic alcohols & acrylates | 5 | 6-12 h | High | [9] |
| Hoveyda-Grubbs II | CM | Methyl oleate (B1233923) & various olefins | Not specified | 400 min | 82-95 | [10] |
Table 1: Comparative Performance in Ring-Closing and Cross-Metathesis Reactions
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are generalized procedures for conducting and monitoring ring-closing and cross-metathesis reactions.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate with Grubbs II
Materials:
-
Grubbs Second-Generation Catalyst
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Inert atmosphere glovebox or Schlenk line
-
NMR tubes, deuterated chloroform (B151607) (CDCl₃)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Inside an inert atmosphere glovebox, dissolve diethyl diallylmalonate in anhydrous, degassed DCM to a concentration of 0.1 M in a Schlenk flask equipped with a magnetic stir bar.
-
Add the Grubbs second-generation catalyst (1-5 mol%) to the stirring solution.
-
Seal the flask and remove it from the glovebox. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy. The disappearance of the terminal alkene protons of the starting material and the appearance of the internal alkene protons of the cyclic product are indicative of reaction progression.
-
Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo and purify the crude product by silica gel column chromatography to isolate the desired cyclopentene (B43876) derivative.
Cross-Metathesis (CM) of an Allylic Alcohol with an Acrylate (B77674) using Grubbs II
Materials:
-
Grubbs Second-Generation Catalyst
-
Allylic alcohol
-
Acrylate
-
Copper(I) iodide (CuI) (optional co-catalyst)
-
Anhydrous, degassed diethyl ether or DCM
-
Inert atmosphere setup (Schlenk line or glovebox)
-
TLC plates and GC-MS for reaction monitoring
-
Silica gel for purification
Procedure:
-
Under an inert atmosphere, dissolve the allylic alcohol and acrylate in anhydrous, degassed solvent in a Schlenk flask.
-
Add the Grubbs second-generation catalyst (typically 5 mol%) and, if desired, a catalytic amount of CuI (e.g., 6 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir.
-
Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis to observe the formation of the cross-metathesis product and consumption of the starting materials.[11]
-
Once the reaction is complete, cool the mixture to room temperature and quench as described for the RCM reaction.
-
Purify the product via silica gel column chromatography.
Visualizing the Catalytic Cycle and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Chauvin mechanism and a typical experimental workflow for a metathesis reaction.
Caption: The Chauvin mechanism for olefin metathesis.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. This compound | 927429-61-6 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
comparative cost-effectiveness of stewart-grubbs catalyst in large-scale synthesis
In the landscape of olefin metathesis catalysts, the Stewart-Grubbs catalyst has emerged as a noteworthy contender, particularly for large-scale synthesis in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of the this compound against other common olefin metathesis catalysts, focusing on its cost-effectiveness in industrial applications. The comparison is supported by available experimental data, detailed protocols for representative reactions, and visualizations to aid in understanding the underlying chemical processes and decision-making workflows.
Executive Summary
The this compound, a second-generation Hoveyda-Grubbs type catalyst, is distinguished by its N-heterocyclic carbene (NHC) ligand bearing o-tolyl substituents. This structural feature results in reduced steric hindrance compared to the more common mesityl-substituted NHC ligands found in catalysts like the Hoveyda-Grubbs second-generation catalyst. This seemingly subtle modification can lead to significantly enhanced reactivity and efficiency in specific, industrially relevant transformations, particularly in the cross-metathesis of sterically demanding olefins. While direct, large-scale cost-per-kilogram comparisons are not readily published, a comprehensive cost-effectiveness analysis must consider factors beyond the initial purchase price, including catalyst loading, turnover numbers (TONs), reaction times, and yields.
Comparative Performance Data
The true measure of a catalyst's cost-effectiveness lies in its performance under specific reaction conditions. The following tables summarize available data comparing the this compound with other widely used ruthenium-based metathesis catalysts.
Table 1: Comparison of Catalyst Performance in the Cross-Metathesis of Methallyl Halides
| Catalyst | Yield (%) |
| Grubbs Catalyst, 1st Generation | Poor |
| Grubbs Catalyst, 2nd Generation | Poor |
| Hoveyda-Grubbs Catalyst, 2nd Generation | Moderate to Good |
| This compound | Good to Excellent (often superior to Hoveyda-Grubbs 2nd Gen) |
Source: Data compiled from studies on the cross-metathesis of methallyl halides with various olefins.
Table 2: General Comparison of Olefin Metathesis Catalysts
| Catalyst | Key Features | Typical Applications | Relative Cost |
| Grubbs Catalyst, 1st Generation | Good functional group tolerance, air-stable. | Ring-closing metathesis (RCM), cross-metathesis (CM) of simple olefins. | Lower |
| Grubbs Catalyst, 2nd Generation | Higher activity than 1st Gen, good for more challenging substrates. | RCM, CM of functionalized and sterically hindered olefins. | Moderate |
| Hoveyda-Grubbs Catalyst, 2nd Gen | High stability, lower initiation temperature. | RCM, CM in pharmaceutical and fine chemical synthesis. | Higher |
| This compound | Less sterically hindered, high efficiency with demanding substrates. | Cross-metathesis of sterically hindered and functionalized olefins. | Higher |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and scaling up synthetic processes. Below is a representative protocol for a laboratory-scale cross-metathesis reaction where the this compound has shown significant advantages.
Protocol 1: Cross-Metathesis of a Sterically Hindered Olefin
Reaction: Cross-metathesis of 1-dodecene (B91753) with cis-1,4-diacetoxy-2-butene (B1582018).
Materials:
-
This compound
-
1-dodecene
-
cis-1,4-diacetoxy-2-butene
-
Anhydrous and degassed dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the this compound (0.1-1.0 mol%).
-
Add anhydrous and degassed DCM to dissolve the catalyst.
-
Add 1-dodecene to the flask via syringe.
-
Add cis-1,4-diacetoxy-2-butene to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding ethyl vinyl ether.
-
Concentrate the mixture in vacuo and purify the residue by column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis product.
Visualizing the Metathesis Process and Catalyst Selection
To aid in the conceptual understanding of olefin metathesis and the rationale behind catalyst selection for large-scale synthesis, the following diagrams are provided.
The diagram above illustrates the generally accepted Chauvin mechanism for olefin metathesis, proceeding through a metallacyclobutane intermediate. The efficiency of this cycle is highly dependent on the nature of the catalyst and the substrates.
This workflow outlines a systematic approach to selecting the most cost-effective catalyst for a large-scale synthetic process, moving from initial screening through to pilot-scale validation.
Cost-Effectiveness Beyond Price
While the initial procurement cost of the this compound may be higher than that of first-generation catalysts, its superior performance in certain applications can lead to overall process cost savings. Key factors contributing to its cost-effectiveness include:
-
Lower Catalyst Loading: The high activity of the this compound can allow for significantly lower catalyst loadings (measured in mol% or parts per million) to achieve the desired conversion. This not only reduces the direct cost of the catalyst per batch but also simplifies product purification by minimizing residual ruthenium content.
-
Higher Turnover Numbers (TONs): A higher TON indicates that a single catalyst molecule can convert a larger number of substrate molecules before becoming inactive. This translates to greater efficiency and lower catalyst consumption for a given production volume.
-
Shorter Reaction Times: The enhanced reactivity can lead to faster reaction kinetics, reducing cycle times and increasing throughput in a manufacturing setting. This is a critical factor in optimizing plant capacity and reducing operational costs.
-
Improved Yields and Selectivity: For challenging substrates, the this compound can provide higher yields of the desired product and better selectivity, minimizing the formation of impurities and simplifying downstream processing. This reduces waste and the costs associated with purification.
Conclusion
The this compound represents a valuable tool for large-scale olefin metathesis, particularly for challenging substrates where other catalysts may fall short. While a simple comparison of price per kilogram may not favor it, a holistic cost-effectiveness analysis that considers catalyst loading, efficiency, and overall process economics often reveals its advantages in industrial settings. For researchers, scientists, and drug development professionals, a thorough evaluation of the this compound alongside other alternatives, following a structured workflow, is essential for selecting the optimal catalyst that balances performance, cost, and scalability for their specific synthetic needs. The continued development of highly active and selective catalysts like the this compound is crucial for advancing efficient and sustainable chemical manufacturing.
Safety Operating Guide
Safe Disposal of Stewart-Grubbs Catalysts: A Comprehensive Guide for Laboratory Personnel
Essential protocols for the deactivation and disposal of ruthenium-based olefin metathesis catalysts, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals utilizing the powerful synthetic capabilities of Stewart-Grubbs catalysts, adherence to proper disposal procedures is paramount for maintaining a safe laboratory environment and ensuring environmental responsibility. The following guide provides a detailed, step-by-step operational plan for the safe handling and disposal of these ruthenium-based catalysts.
Operational Plan: Deactivation and Disposal
The primary strategy for the safe disposal of Stewart-Grubbs catalysts involves a two-stage process: initial deactivation (quenching) of the reactive carbene complex, followed by the collection and proper disposal of the resulting ruthenium-containing waste. Several chemical methods can be employed for the initial deactivation step.
Method 1: Oxidative Quenching
A common and effective method for deactivating Grubbs-type catalysts is through oxidation. This procedure converts the active ruthenium carbene into less reactive ruthenium species.
Experimental Protocol:
-
Upon completion of the metathesis reaction, cool the reaction mixture to room temperature.
-
While stirring, introduce an oxidizing agent. Common choices include:
-
Bleach (Sodium Hypochlorite, NaClO): Add a 5-10% aqueous solution of bleach dropwise to the reaction mixture. The color of the solution will typically change, indicating catalyst decomposition.
-
Hydrogen Peroxide (H₂O₂): A 30% aqueous solution of hydrogen peroxide can be added cautiously. This reaction can be exothermic, so slow addition and cooling are recommended.
-
-
Stir the mixture for a minimum of one hour to ensure complete deactivation. The disappearance of the characteristic color of the active catalyst is a visual indicator, but a longer stirring time is recommended for certainty.
-
Following quenching, the ruthenium byproducts can often be removed from the organic phase by extraction with an aqueous solution.[1]
-
Collect the aqueous layer containing the ruthenium salts and the organic layer, which may still contain residual ruthenium, into a designated hazardous waste container labeled "Ruthenium Waste."
Method 2: Quenching with Functionalized Reagents
Specialized quenching agents have been developed to both deactivate the catalyst and facilitate its removal from the reaction mixture.
Experimental Protocol:
-
At the end of the reaction, add a quenching agent designed for ruthenium scavenging. Examples include:
-
Tris(hydroxymethyl)phosphine (THMP): This water-soluble phosphine (B1218219) can be used to sequester the ruthenium.
-
Polar Isocyanides: The addition of a polar isocyanide can rapidly quench the catalyst's activity and form a polar ruthenium complex that is easily removed by silica (B1680970) gel chromatography.[2][3]
-
Lead(IV) Oxide (PbO₂): This reagent can be used for effective ruthenium removal.
-
-
Follow the specific protocol for the chosen scavenger, which typically involves stirring at room temperature for a designated period. For instance, treatment with a polar isocyanide is often complete within 30 minutes.[3]
-
Separate the quenched catalyst as per the scavenger's protocol. This may involve filtration, extraction, or chromatography.
-
All materials containing the ruthenium complex (e.g., the scavenger adduct, contaminated silica gel) must be disposed of as hazardous ruthenium waste.
Method 3: Amine-Based Deactivation
Amines can also be used to decompose Grubbs catalysts.
Experimental Protocol:
-
Introduce an amine, such as pyridine (B92270) or triethylamine, to the reaction mixture.
-
Stir for several hours at room temperature. The reaction progress can be monitored by TLC or other analytical methods to confirm the consumption of the starting material and the deactivation of the catalyst.
-
The resulting ruthenium complexes are typically more polar and can be removed by silica gel chromatography.
-
Collect all ruthenium-containing fractions and the contaminated silica gel for disposal as hazardous waste.
Data Presentation: Quenching Agent Comparison
| Quenching Agent | Typical Concentration/Amount | Reaction Time | Work-up Procedure | Efficacy |
| Bleach (NaClO) | 5-10% aqueous solution | > 1 hour | Aqueous extraction | High |
| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution | > 1 hour | Aqueous extraction | High (exothermic) |
| Polar Isocyanide | Stoichiometric to catalyst | ~30 minutes | Silica gel filtration | High, facilitates removal |
| Amines (e.g., Pyridine) | Excess | Several hours | Silica gel chromatography | Moderate to High |
Disposal of Ruthenium Waste
All waste containing Stewart-Grubbs catalyst, whether in its active or deactivated form, must be treated as hazardous waste.
Logistical Plan:
-
Segregation: Maintain a dedicated, clearly labeled, and sealed waste container for all ruthenium-containing materials. This includes quenched reaction mixtures, contaminated solvents, silica gel, gloves, and any other labware that has come into contact with the catalyst.
-
Labeling: The waste container must be labeled as "Hazardous Waste: Contains Ruthenium." Include the date and the specific contents.
-
Storage: Store the waste container in a designated satellite accumulation area in the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not pour any ruthenium-containing waste down the drain.[4] Professional waste disposal services will handle the ultimate treatment, which may involve recycling to recover the precious metal.
Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the safe disposal of Stewart-Grubbs catalysts.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
